molecular formula C9H8N2O3 B1301405 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid CAS No. 189497-99-2

2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Cat. No.: B1301405
CAS No.: 189497-99-2
M. Wt: 192.17 g/mol
InChI Key: USNYVKDHRBGXCZ-UHFFFAOYSA-N
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Description

2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is a useful research compound. Its molecular formula is C9H8N2O3 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-oxo-3,4-dihydro-1H-quinoxaline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-8-4-10-7-3-5(9(13)14)1-2-6(7)11-8/h1-3,10H,4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNYVKDHRBGXCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(N1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365993
Record name 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189497-99-2
Record name 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, a key heterocyclic scaffold of interest in medicinal chemistry. The document delves into the strategic synthesis pathway, detailed reaction mechanisms, and practical, field-proven experimental protocols.

Introduction: The Significance of the Quinoxalinone Core

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in the field of drug discovery and development. Their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties, make them a privileged scaffold in medicinal chemistry. The specific analogue, this compound, serves as a crucial intermediate in the synthesis of more complex molecules, including potent tubulin polymerization inhibitors which are a class of anticancer agents.[1]

This guide will focus on the most direct and efficient synthesis of this core structure, providing a foundation for researchers to build upon for the development of novel therapeutic agents.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound is most effectively approached through a cyclocondensation reaction. The core strategy involves the formation of the quinoxalinone ring system from an appropriately substituted ortho-phenylenediamine and a two-carbon electrophilic synthon.

Our retrosynthetic analysis identifies 3,4-diaminobenzoic acid as the key starting material, providing the benzene ring with the required carboxylic acid functionality and the two adjacent amino groups necessary for ring closure. The two-carbon unit required to form the lactam portion of the quinoxalinone ring can be introduced using ethyl chloroacetate .

This approach is favored due to the commercial availability and relatively low cost of the starting materials, as well as the straightforward nature of the cyclocondensation reaction.

Synthesis Pathway and Reaction Mechanism

The synthesis of this compound is achieved through a two-step process:

  • N-Alkylation: The more nucleophilic amino group of 3,4-diaminobenzoic acid undergoes N-alkylation with ethyl chloroacetate.

  • Intramolecular Cyclization (Lactamization): The newly formed secondary amine then undergoes an intramolecular cyclization with the ester functionality, leading to the formation of the quinoxalinone ring.

The plausible mechanism for this reaction is as follows:

Reaction Mechanism DABA 3,4-Diaminobenzoic Acid Intermediate1 N-Alkylated Intermediate DABA->Intermediate1 N-Alkylation (SN2 reaction) ECA Ethyl Chloroacetate ECA->Intermediate1 Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 Intramolecular Nucleophilic Acyl Substitution Product This compound Intermediate2->Product Proton Transfer & Loss of Ethanol Experimental_Workflow cluster_Reaction Reaction cluster_Workup Workup & Purification A Dissolve 3,4-Diaminobenzoic Acid in Ethanol B Add Ethyl Chloroacetate A->B C Reflux for 4-6 hours B->C D Cool to Room Temperature C->D E Collect Precipitate by Filtration D->E F Wash with Cold Ethanol E->F G Dry under Vacuum F->G H H G->H Final Product

Sources

A Technical Guide to the Physicochemical Characterization of 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid represents a core heterocyclic scaffold with significant potential in medicinal chemistry and drug development.[1][2] Its utility as a synthetic intermediate or a pharmacologically active agent is fundamentally governed by its physicochemical properties. These properties, including aqueous solubility, ionization constants (pKa), and lipophilicity (LogP), dictate the compound's behavior in biological systems, influencing everything from formulation and administration to absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive framework for the experimental determination and interpretation of these critical parameters, written for researchers, medicinal chemists, and drug development professionals. We will detail field-proven, self-validating protocols for each core property, explaining not just the methodology but the scientific rationale behind each step, ensuring robust and reproducible characterization.

Compound Profile and Structural Attributes

Before embarking on experimental characterization, a foundational understanding of the molecule's structure is essential. The compound, this compound, possesses a bicyclic heterocyclic system containing both a lactam (a cyclic amide) and an aromatic carboxylic acid.

  • Molecular Formula: C₉H₈N₂O₃

  • Molecular Weight: 192.17 g/mol [3]

  • Chemical Structure:

    (Image generated for illustrative purposes)

The structure reveals key functional groups that will dominate its physicochemical behavior:

  • Aromatic Carboxylic Acid (-COOH): This is an acidic group, expected to have a pKa in the range of 3-5. It will be ionized (negatively charged) at physiological pH (~7.4), which typically enhances aqueous solubility.

  • Lactam (cyclic amide): The N-H proton of the lactam is weakly acidic, but significantly less so than the carboxylic acid, with a pKa likely well above 12. Its contribution to ionization at physiological pH is negligible, but the carbonyl group can act as a hydrogen bond acceptor.

  • Quinoxaline Ring System: The aromatic and heterocyclic nature of the core contributes to the molecule's rigidity and potential for π-π stacking interactions, which can influence crystal lattice energy and, consequently, solubility.[4]

A predicted partition coefficient (XlogP) for the isomeric 3-oxo structure is approximately 0.4, suggesting a relatively hydrophilic character.[3][5] However, experimental determination is required for an accurate assessment.

Determination of Aqueous Solubility: The Gold Standard Shake-Flask Method

Expert Insight: Aqueous solubility is arguably the most critical physicochemical property in early drug discovery. Poor solubility can lead to erratic results in biological assays and present significant hurdles for formulation and achieving adequate bioavailability.[6] We will focus on determining the thermodynamic equilibrium solubility , as this value represents the true saturation point of the compound and is essential for pre-formulation studies.[7][8] The shake-flask method, though time-consuming, remains the definitive gold standard for this measurement.[7][8]

Experimental Protocol: OECD 105 Shake-Flask Method

This protocol is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated aqueous solution.

Step 1: Preliminary Assessment

  • Add the test substance in portions to a known volume of water at 20 °C, shaking vigorously after each addition.

  • Observe for undissolved particles. This provides a rough estimate of solubility and helps determine the appropriate amount of substance for the definitive test.[9]

Step 2: Equilibration

  • Add an excess amount of the solid compound (e.g., 5-10 mg) to three separate flasks containing a precise volume of aqueous buffer (e.g., 10 mL of phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure saturation.[7]

  • Seal the flasks and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the flasks for a minimum of 24 to 48 hours.[6] The extended time is critical to overcome kinetic barriers and reach thermodynamic equilibrium.[6][9] Periodically, samples should be taken (e.g., at 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

Step 3: Phase Separation

  • After equilibration, allow the flasks to stand undisturbed at the test temperature to let the suspended solid settle.

  • To separate the saturated aqueous phase from the excess solid, use centrifugation at high speed. Filtration may also be used, but care must be taken to ensure the filter material does not adsorb the compound.[6]

Step 4: Quantification

  • Carefully withdraw a precise aliquot of the clear supernatant.

  • Dilute the sample as necessary to fall within the linear range of a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Quantify the concentration against a calibration curve prepared with known concentrations of the compound.[8] The final solubility is reported in units such as mg/mL or µM.

Workflow Diagram: Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess solid compound to buffer (pH 7.4) B Seal flasks A->B C Agitate at constant temp (e.g., 24-48 hours) B->C D Check for concentration plateau C->D E Centrifuge to pellet undissolved solid D->E F Collect clear supernatant E->F G Dilute aliquot F->G H Analyze via HPLC-UV G->H I Calculate concentration (mg/mL or µM) H->I

Caption: Workflow for the Shake-Flask Method.

Determination of Ionization Constants (pKa) by Potentiometric Titration

Expert Insight: The pKa value defines the pH at which a compound is 50% ionized. For our molecule, we anticipate two pKa values: one for the acidic carboxylic acid and one for the very weakly acidic lactam N-H. Knowing the pKa is vital as ionization state dramatically affects solubility, membrane permeability, and receptor binding.[10] Potentiometric titration is a highly precise and reliable method for pKa determination.[11][12][13] It involves monitoring pH changes as a titrant (acid or base) is added to a solution of the compound.[10]

Experimental Protocol: Potentiometric Titration

Step 1: System Calibration & Preparation

  • Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[11]

  • Prepare a stock solution of the compound in water or a water/co-solvent mixture if solubility is low. A typical concentration is 1-10 mM.[10]

  • Prepare standardized titrant solutions (e.g., 0.1 M HCl and 0.1 M NaOH). Ensure the NaOH solution is carbonate-free.

  • To maintain constant ionic strength, add a background electrolyte like 0.15 M KCl to the sample solution.[7][11]

  • Purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved CO₂, which can interfere with the titration of bases.[10][11]

Step 2: Titration

  • Immerse the calibrated pH electrode into the stirred sample solution.

  • Add the titrant in small, precise increments (e.g., 0.02-0.05 mL).

  • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[11]

  • Continue the titration well past the equivalence point(s), where the pH changes most rapidly.

Step 3: Data Analysis

  • Plot the measured pH versus the volume of titrant added to generate a titration curve.

  • The pKa is determined at the half-equivalence point.[11] This is the point on the curve where half of the acid has been neutralized. It corresponds to the flattest region of the buffer zone (the inflection point of the first derivative plot, ∂pH/∂V).

  • For our compound, a titration with NaOH will reveal the pKa of the carboxylic acid. A subsequent back-titration with HCl may be used, or specialized software can analyze the curve to determine multiple pKa values.

Workflow Diagram: pKa Determination by Potentiometry

G A Calibrate pH meter (3-point) B Prepare sample solution (1-10 mM) with 0.15M KCl A->B C Purge with N2 to remove dissolved CO2 B->C D Titrate with standardized NaOH/HCl in small increments C->D E Record pH vs. Titrant Volume D->E F Plot titration curve (pH vs. Volume) E->F G Identify half-equivalence point(s) F->G H Determine pKa (pKa = pH at 1/2 equivalence) G->H

Caption: Workflow for Potentiometric Titration.

Determination of Lipophilicity (LogP) by RP-HPLC

Expert Insight: Lipophilicity, the affinity of a molecule for a fatty or non-polar environment, is a key determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. While the shake-flask method can be used, it is labor-intensive and requires significant amounts of pure compound.[12] A widely accepted and higher-throughput alternative is using reversed-phase high-performance liquid chromatography (RP-HPLC).[14][15] This method correlates a compound's retention time on a non-polar stationary phase with the LogP values of known standards.[16]

Experimental Protocol: RP-HPLC Method

Step 1: Selection of Standards and System Setup

  • Choose a set of 5-10 reference compounds with known LogP values that bracket the expected LogP of the test compound. These standards should ideally be structurally related if possible.[16]

  • Use a C18 reversed-phase HPLC column.

  • The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer at a pH where the analyte is in its neutral form) and an organic modifier like methanol or acetonitrile.

Step 2: Isocratic Elution & Calibration Curve

  • For each standard compound, determine its retention time (t_R) under several different isocratic mobile phase compositions (e.g., 40%, 50%, 60%, 70% methanol).

  • Calculate the capacity factor (k) for each run using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time (determined by injecting a non-retained compound like uracil).

  • For each standard, plot log(k) against the percentage of organic modifier. Extrapolate this linear relationship to 100% aqueous phase (0% organic) to find the y-intercept, which is log(k_w).[14]

  • Create a master calibration curve by plotting the known LogP values of the standards against their calculated log(k_w) values. This should yield a linear relationship.

Step 3: Analysis of Test Compound

  • Using the same procedure, determine the log(k_w) for this compound.

  • Interpolate this experimentally determined log(k_w) value onto the master calibration curve to determine its LogP.

Workflow Diagram: LogP Determination by RP-HPLC

G cluster_calib Calibration with Standards cluster_test Analysis of Test Compound A Inject standards at multiple % organic modifier ratios B Calculate capacity factor (k) for each run A->B C Extrapolate to 0% organic to get log(kw) for each standard B->C D Plot known LogP vs. log(kw) to create calibration curve C->D H Interpolate test compound's log(kw) on calibration curve to find LogP D->H E Inject test compound at same % organic modifier ratios F Calculate capacity factor (k) for each run E->F G Extrapolate to 0% organic to get log(kw) for test compound F->G G->H

Caption: Workflow for RP-HPLC LogP Method.

Summary and Data Interpretation

The experimental work described will yield a robust physicochemical profile of this compound. The data should be compiled for a clear overview.

Physicochemical PropertyExperimental MethodExpected Value Range / ResultImplication for Drug Development
Aqueous Solubility Shake-Flask (pH 7.4, 25°C)To be determined (TBD)Defines maximum concentration in solution for assays and formulation; low solubility may require enabling technologies.
pKa₁ (Carboxylic Acid) Potentiometric Titration~3.0 - 5.0Compound will be >99% ionized (anionic) at physiological pH, enhancing solubility but potentially reducing passive membrane permeability.
pKa₂ (Lactam N-H) Potentiometric Titration> 12Will be in neutral form at all relevant biological pH values.
LogP RP-HPLC~0.0 - 1.0 (Predicted: 0.4)A low LogP indicates hydrophilicity. The LogD at pH 7.4 (accounting for ionization) will be significantly lower (more negative), suggesting permeability might be a challenge.

Concluding Remarks: The comprehensive characterization of this compound is a critical first step in evaluating its potential. The anticipated low pKa of the carboxylic acid will render the molecule highly soluble in physiological buffers but will also result in a low distribution coefficient (LogD at pH 7.4), suggesting that its ability to passively diffuse across cell membranes may be limited. The experimental data generated through these robust protocols will provide the foundational knowledge necessary to guide further synthetic modifications, design appropriate biological assays, and develop rational formulation strategies.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Liang, C., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation.
  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

  • Koppenol, W. H., et al. (2017). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

  • Solubility of Things. (n.d.). Quinoxaline derivative. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Anatolian Journal of Pharmaceutical Sciences.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • PubMed. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Retrieved from [Link]

  • ResearchGate. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation | Request PDF. Retrieved from [Link]

  • Google Patents. (2002). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

  • ECETOC. (n.d.). ASSESSMENT OF REVERSE-PHASE CHROMATOGRAPHIC METHODS FOR DETERMINING PARTITION COEFFICIENTS. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Retrieved from [Link]

  • ScienceDirect. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. Retrieved from [Link]

  • PubChem. (n.d.). 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid. Retrieved from [Link]

Sources

2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid derivatives and analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid Derivatives and Analogs for Drug Discovery Professionals

Foreword: The Enduring Potential of the Quinoxaline Scaffold

The realm of medicinal chemistry is in a perpetual state of evolution, driven by the need for novel therapeutic agents with enhanced efficacy and specificity. Within this landscape, nitrogen-containing heterocyclic compounds remain a cornerstone of drug design.[1][2] Among these, the quinoxaline scaffold, a fusion of a benzene and a pyrazine ring, has garnered significant attention for its remarkable versatility and broad spectrum of biological activities.[2][3] Quinoxaline derivatives have demonstrated potential as anticancer, antibacterial, antiviral, anti-inflammatory, and neuroprotective agents, solidifying their status as a privileged structure in drug discovery.[2][3][4]

This guide focuses on a specific, highly promising subclass: This compound and its analogs. The introduction of the oxo group, the reduced tetrahydro- core, and the strategically placed carboxylic acid function create a unique chemical architecture. This scaffold has proven to be a fertile ground for the development of potent modulators of critical biological targets, particularly in the fields of oncology and neuroscience. We will delve into the synthetic intricacies, explore the nuanced structure-activity relationships, and illuminate the therapeutic pathways these compounds modulate.

Part 1: Core Synthesis and Derivatization Strategies

The synthetic accessibility of a chemical scaffold is paramount to its successful exploitation in a drug discovery program. The this compound core is typically constructed through a classical cyclocondensation approach, which offers multiple points for diversification.

Foundational Synthesis: The Cyclocondensation Pathway

The most common and efficient route to the core scaffold involves the condensation of a substituted o-phenylenediamine with a suitable dicarbonyl compound or its equivalent. The key starting materials are 3,4-diaminobenzoic acid and an α-keto acid or ester, such as ethyl glyoxalate or a derivative thereof.

The general workflow can be visualized as a two-step process: initial reductive amination or condensation to form an intermediate, followed by intramolecular cyclization to yield the desired tetrahydroquinoxalinone ring system.

G cluster_0 General Synthetic Scheme A 3,4-Diaminobenzoic Acid C Intermediate A->C Condensation B α-Ketoester (e.g., Ethyl 2-chloro-2-oxoacetate) B->C D 2-Oxo-1,2,3,4-tetrahydroquinoxaline- 6-carboxylic acid C->D Intramolecular Cyclization E N-Alkylation/Arylation D->E R-X, Base F Amide Coupling D->F Amine, Coupling Agent G N-Substituted Derivatives E->G H Carboxamide Derivatives F->H

Caption: General synthetic pathway to the core scaffold and its primary derivatives.

Detailed Experimental Protocol: Synthesis of N-Substituted Derivatives

The following protocol is a representative example for the synthesis of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives, adapted from methodologies aimed at producing tubulin polymerization inhibitors.[5][6]

Step 1: Synthesis of methyl 3,4-diaminobenzoate

  • Dissolve 3,4-diaminobenzoic acid in methanol.

  • Add thionyl chloride dropwise at 0°C.

  • Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

Step 2: Synthesis of methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

  • To a solution of methyl 3,4-diaminobenzoate in ethanol, add ethyl 2-chloro-2-oxoacetate.

  • Add a base such as triethylamine and stir the mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, a precipitate typically forms.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the core scaffold.

Step 3: N-Alkylation/Arylation (Example: N-benzylation)

  • Suspend methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate in a suitable solvent like DMF.

  • Add a base, for example, potassium carbonate.

  • Add the desired alkylating or arylating agent (e.g., benzyl bromide).

  • Stir the reaction at 60-80°C for 2-4 hours.

  • Pour the reaction mixture into ice water and extract with an appropriate organic solvent.

  • Wash the organic layer with brine, dry, and concentrate. Purify the crude product by column chromatography.

Step 4: Hydrolysis to Carboxylic Acid

  • Dissolve the N-substituted methyl ester from Step 3 in a mixture of THF and water.

  • Add an excess of lithium hydroxide.

  • Stir at room temperature for 2-5 hours.

  • Acidify the mixture with 1N HCl to pH ~3-4.

  • Extract the product with ethyl acetate, dry the combined organic layers, and evaporate the solvent to yield the final carboxylic acid derivative.

Part 2: Therapeutic Applications and Mechanisms of Action

Derivatives of this scaffold have shown significant promise in two primary therapeutic areas: oncology and neurodegenerative diseases. The specific substitutions on the core structure dictate the biological target and mechanism of action.

Anticancer Activity: Tubulin Polymerization Inhibition

A significant body of research has identified N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as potent inhibitors of tubulin polymerization.[5] These compounds bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which is crucial for cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[5]

One notable compound, designated 13d in a key study, demonstrated potent antiproliferative activity against HeLa, SMMC-7721, and K562 cancer cell lines with IC₅₀ values of 0.126 µM, 0.071 µM, and 0.164 µM, respectively.[5] This compound was also shown to inhibit tubulin polymerization directly with an IC₅₀ of 3.97 µM.[5]

G cluster_1 Mechanism: Tubulin Polymerization Inhibition A Quinoxalinone Derivative B β-Tubulin (Colchicine Site) A->B Binds to C Disruption of Microtubule Dynamics B->C Polymerization Inhibited D G2/M Phase Cell Cycle Arrest C->D E Apoptosis D->E F Cancer Cell Death E->F

Caption: Pathway of anticancer action via tubulin inhibition.

Quantitative Data on Antiproliferative Activity

Compound IDModificationHeLa IC₅₀ (µM)SMMC-7721 IC₅₀ (µM)K562 IC₅₀ (µM)Tubulin IC₅₀ (µM)
13d N-(3,4,5-trimethoxyphenyl)0.1260.0710.1643.97
13a N-phenyl>50>50>50>40
13c N-(4-methoxyphenyl)2.131.563.4510.2
13g N-(3,4-dimethoxyphenyl)0.5420.3210.6676.41
Data synthesized from literature reports on tubulin polymerization inhibitors.[5]
Neuroprotection: AMPA Receptor Antagonism

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission in the central nervous system, is another important target for quinoxaline derivatives.[7][8] Overstimulation of AMPA receptors (excitotoxicity) is implicated in the neuronal damage seen in stroke, epilepsy, and other neurodegenerative diseases.[9][10]

Derivatives of 2-oxo-quinoxaline-carboxylic acid have been developed as potent and selective competitive antagonists of the AMPA receptor.[11] These compounds typically bind to the glutamate binding site on the receptor, preventing its activation by the endogenous ligand.

For instance, a series of 7-substituted 6-nitro-3-oxoquinoxaline-2-carboxylic acids were designed as AMPA receptor antagonists.[11] Compound 29p (GRA-293) from this series, featuring a 4-carboxy group on a terminal phenyl moiety, exhibited high potency and selectivity for the AMPA receptor and demonstrated significant neuroprotective effects in vivo.[11] Similarly, another class of 7-heterocycle-substituted quinoxalinecarboxylic acids showed excellent neuroprotective efficacy.[12]

G cluster_2 Mechanism: AMPA Receptor Antagonism A Quinoxalinone Antagonist B AMPA Receptor (Glutamate Site) A->B Competitively Binds D Receptor Activation Blocked B->D C Glutamate C->B Binding Prevented E Reduced Ca²⁺ Influx D->E F Neuroprotection (Reduced Excitotoxicity) E->F

Caption: Neuroprotective action via competitive AMPA receptor antagonism.

Part 3: Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is highly sensitive to the nature and position of substituents on the quinoxaline core. Synthesizing data from multiple studies allows for the deduction of a robust SAR model.[2][13]

SAR for Anticancer (Tubulin Inhibition) Activity
  • N-Substitution is Critical : The substituent at the N-1 position is a primary determinant of activity. Unsubstituted or simple alkyl-substituted analogs are generally inactive.[5]

  • Aromatic Substituents : An aromatic ring at the N-1 position is preferred.

  • Methoxy Groups Enhance Potency : The presence of methoxy groups on the N-phenyl ring significantly boosts activity. The 3,4,5-trimethoxy substitution pattern, as seen in compound 13d , provides the highest potency, likely by mimicking the trimethoxyphenyl ring of colchicine.[5][14]

  • Carboxylic Acid Moiety : The carboxylic acid at the C-6 position is important for maintaining solubility and potential interactions with the target protein, though esterification is often used for prodrug strategies.

SAR for Neuroprotective (AMPA Antagonism) Activity
  • Electron-Withdrawing Groups : Groups like nitro at the C-6 or C-7 position often enhance antagonistic activity.[11]

  • C-7 Position for Bulky Groups : The C-7 position of the quinoxaline ring can accommodate larger, complex substituents. Linking substituted phenyl groups via urethane or heterocyclic linkers at this position has proven to be a successful strategy for increasing potency and modulating pharmacokinetic properties.[11][12]

  • Terminal Carboxy Group : For C-7 substituted analogs, a terminal carboxylic acid on the substituent (e.g., on the phenyl ring) can increase both potency and water solubility, which is beneficial for in vivo applications.[11][12]

  • Core Carboxylic Acid : The C-2 carboxylic acid is a key pharmacophoric feature for binding to the glutamate site of the AMPA receptor.

Conclusion and Future Directions

The this compound scaffold represents a versatile and highly druggable platform. Its synthetic tractability allows for systematic exploration of chemical space, leading to the identification of potent and selective modulators of diverse biological targets. As tubulin inhibitors, these compounds offer a promising avenue for the development of new anticancer agents.[5] As AMPA receptor antagonists, they hold significant potential for treating acute and chronic neurodegenerative conditions.[11][12]

Future research should focus on:

  • Multi-Target Ligands : Given the implication of both microtubule instability and excitotoxicity in diseases like Alzheimer's, designing dual-target inhibitors based on this scaffold could be a novel therapeutic strategy.[15][16]

  • Pharmacokinetic Optimization : Further modification to improve ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties will be crucial for translating potent compounds into clinical candidates.

  • Exploration of New Analogs : The core can be further modified, for instance, by creating bioisosteres of the carboxylic acid or exploring different substitution patterns on the aromatic ring to uncover novel biological activities.[14]

This guide has provided a comprehensive overview of the synthesis, biological activity, and SAR of this important class of molecules. The insights presented herein should serve as a valuable resource for researchers and scientists dedicated to the discovery and development of next-generation therapeutics.

References

  • Asif, M. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

  • Avula, B., et al. (2021). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 41(5), 931-953. [Link]

  • Wang, Y., et al. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 143, 8-20. [Link]

  • Abdel-Gawad, H., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7629. [Link]

  • Ahmad, I., et al. (2021). Overview of the structure-activity relationship (SAR) of quinoxaline derivatives. ResearchGate. [Link]

  • Qi, J., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Medicinal Chemistry, 14(11), 2261-2273. [Link]

  • Festus, O. T., et al. (2021). Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. International Journal of the Physical Sciences, 16(4), 123-137. [Link]

  • Takano, Y., et al. (2005). Design, Synthesis, and AMPA Receptor Antagonistic Activity of a Novel 6-nitro-3-oxoquinoxaline-2-carboxylic Acid With a Substituted Phenyl Group at the 7 Position. Bioorganic & Medicinal Chemistry, 13(20), 5841-5863. [Link]

  • Teh, H. L., et al. (2021). Potential of Naturally Derived Alkaloids as Multi-Targeted Therapeutic Agents for Neurodegenerative Diseases. Molecules, 26(23), 7179. [Link]

  • Avula, B., et al. (2021). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. MTI Eat. [Link]

  • Lahyaoui, A., et al. (2020). Structure of 2-oxo-1, 2-dihydroquinoline-4-carboxylic acid derivatives. ResearchGate. [Link]

  • Dhanve, P., et al. (2024). A potential therapeutics against neurodegeneration diseases. World Journal of Pharmaceutical and Life Sciences, 10(8), 73-85. [Link]

  • Kalinina, M. A., et al. (2021). Novel Nanomolar Allosteric Modulators of AMPA Receptor of Bis(pyrimidine) Series: Synthesis, Biotesting and SAR Analysis. Molecules, 26(16), 4983. [Link]

  • Takano, Y., et al. (2003). Synthesis and AMPA receptor antagonistic activity of a novel class of quinoxalinecarboxylic acid with a substituted phenyl group at the C-7 position. Bioorganic & Medicinal Chemistry Letters, 13(20), 3521-3525. [Link]

  • Khan, I., et al. (2017). Quinolinic Carboxylic Acid Derivatives as Potential Multi-target Compounds for Neurodegeneration: Monoamine Oxidase and Cholinesterase Inhibition. Letters in Drug Design & Discovery, 14(9). [Link]

  • Singh, R., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13327-13351. [Link]

  • Emami, S., et al. (2022). Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review. European Journal of Medicinal Chemistry, 228, 113949. [Link]

  • Ruiz-Alcaraz, A. J., et al. (2015). Quinoxalines Potential to Target Pathologies. Current Medicinal Chemistry, 22(30), 3465-3499. [Link]

  • Gudasheva, T. A., et al. (2021). Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects. Molecules, 26(11), 3146. [Link]

Sources

The Strategic Core: A Technical Guide to 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, a pivotal scaffold in contemporary medicinal chemistry. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of facts to elucidate the strategic value and practical application of this compound in the quest for novel therapeutics. We will dissect its synthesis, physicochemical properties, and its role as a foundational structure for the development of potent biological agents, with a particular focus on the discovery of novel tubulin polymerization inhibitors.

Foundational Chemistry and Physicochemical Profile

The this compound core is a heterocyclic compound that presents a unique combination of structural rigidity and functional handles amenable to chemical modification. Its inherent properties make it an ideal starting point for the synthesis of compound libraries with diverse biological activities.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of the core scaffold is essential for predicting its behavior in biological systems and for guiding the design of its derivatives.

PropertyValueSource
Molecular Formula C₉H₈N₂O₃PubChem CID: 2049053
Molecular Weight 192.17 g/mol PubChem CID: 2049053
IUPAC Name 3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylic acidPubChem CID: 2049053
CAS Number 702669-54-3PubChem CID: 2049053
Topological Polar Surface Area 78.4 ŲPubChem CID: 2049053
Hydrogen Bond Donor Count 3PubChem CID: 2049053
Hydrogen Bond Acceptor Count 3PubChem CID: 2049053
Rotatable Bond Count 1PubChem CID: 2049053

These properties suggest a molecule with good potential for oral bioavailability, as it adheres to several of Lipinski's rules. The presence of both hydrogen bond donors and acceptors, along with a carboxylic acid moiety, provides multiple points for interaction with biological targets and for chemical derivatization.

Synthesis of the Core Scaffold

The synthesis of this compound is a critical first step in the development of its derivatives. A reliable and scalable synthetic route is paramount for its utility in a drug discovery program. A common synthetic approach is a multi-step process starting from commercially available materials.[1]

Experimental Protocol: Synthesis of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid [1]

  • Step 1: Nitration. 4-methyl-3-nitrobenzoic acid is reacted with a nitrating agent to introduce a second nitro group.

  • Step 2: Reduction. The dinitro compound is then subjected to a reduction reaction, typically using a reducing agent like iron powder in the presence of an acid, to convert the nitro groups to amino groups, yielding a diaminobenzoic acid derivative.

  • Step 3: Cyclization. The resulting diaminobenzoic acid is cyclized with an appropriate C2 synthon, such as ethyl chloroacetate, in the presence of a base. This reaction forms the tetrahydroquinoxaline ring system.

  • Step 4: Saponification. The ester group is then hydrolyzed to the carboxylic acid under basic conditions, followed by acidification to yield the final product, this compound.

Synthesis_Workflow A 4-methyl-3-nitrobenzoic acid B Dinitration A->B Nitrating Agent C Reduction of Nitro Groups B->C Fe/HCl D Cyclization with Ethyl Chloroacetate C->D Base E Saponification D->E NaOH, then H+ F This compound E->F

Caption: Synthetic workflow for the core scaffold.

Biological Significance: A Scaffold for Potent Antiproliferative Agents

While the biological activity of the core compound, this compound, is not extensively reported, its true value lies in its role as a privileged scaffold for the generation of highly active derivatives.[2][3] Research has demonstrated that N-substitution on the tetrahydroquinoxaline ring system can lead to compounds with potent antiproliferative activity.[1]

Mechanism of Action: Tubulin Polymerization Inhibition

A significant body of evidence points to the inhibition of tubulin polymerization as the primary mechanism of action for the antiproliferative effects of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives.[1] These compounds bind to the colchicine binding site on β-tubulin, disrupting the dynamic instability of microtubules.[1][4] This interference with microtubule function leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1]

Signaling_Pathway cluster_cell Cancer Cell A Derivative of 2-Oxo-1,2,3,4-tetrahydro- quinoxaline-6-carboxylic acid B β-Tubulin (Colchicine Binding Site) A->B Binds to C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E G2/M Phase Cell Cycle Arrest D->E F Apoptosis E->F

Caption: Mechanism of action of the derivative compounds.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold has provided valuable insights into the structural features required for potent antitubulin activity. The primary point of diversification is the N-position of the tetrahydroquinoxaline ring.

Key SAR Findings: [1]

  • N-Substituent: The nature of the substituent at the N-1 position is critical for activity. Aromatic and heteroaromatic moieties are generally favored.

  • Linker: The linkage between the core and the N-substituent influences potency. Amide linkages have proven to be effective.

  • Substitution on the N-Aryl Ring: The electronic and steric properties of substituents on the N-aryl ring significantly impact antiproliferative activity. Electron-donating groups, such as methoxy, have been shown to enhance potency in some cases.

One particularly potent derivative, designated as compound 13d in a key study, exhibited impressive antiproliferative activity against a panel of cancer cell lines.[1]

Cell LineIC₅₀ (µM) for Compound 13d[1]
HeLa (Cervical Cancer)0.126
SMMC-7721 (Hepatocellular Carcinoma)0.071
K562 (Chronic Myelogenous Leukemia)0.164

Furthermore, compound 13d was shown to inhibit tubulin polymerization with an IC₅₀ of 3.97 µM.[1]

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel derivatives of this compound, a series of well-established in vitro assays are employed.

Antiproliferative Activity Assay (MTT Assay)

Objective: To determine the concentration of the test compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: The viable cells metabolize MTT into a purple formazan product. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

Tubulin Polymerization Assay

Objective: To directly measure the effect of the test compound on the polymerization of tubulin in a cell-free system.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture containing purified tubulin, a GTP-regeneration system, and a fluorescent reporter that binds to polymerized microtubules is prepared.

  • Compound Addition: The test compound is added to the reaction mixture at various concentrations.

  • Initiation of Polymerization: Polymerization is initiated by raising the temperature (e.g., to 37°C).

  • Fluorescence Monitoring: The fluorescence intensity is monitored over time using a fluorometer. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to a control (vehicle-treated) reaction. The IC₅₀ for tubulin polymerization inhibition is calculated.

Experimental_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis A Synthesize Derivatives of This compound B Antiproliferative Assay (MTT) A->B C Tubulin Polymerization Assay A->C D Cell Cycle Analysis (Flow Cytometry) B->D F Determine IC50 Values B->F G Analyze Mechanism of Action C->G D->G E Apoptosis Assay (e.g., Annexin V) E->G H Establish Structure-Activity Relationship (SAR) F->H G->H

Caption: Integrated workflow for drug discovery.

Concluding Remarks and Future Directions

This compound has firmly established its position as a valuable and versatile scaffold in the field of medicinal chemistry. Its synthetic accessibility and the amenability of its structure to chemical modification have enabled the development of a new class of potent antiproliferative agents that function through the inhibition of tubulin polymerization. The compelling in vitro data for its N-substituted derivatives underscore the potential of this chemical series for further development as anticancer therapeutics.

Future research in this area should focus on several key aspects:

  • Optimization of Potency and Selectivity: Further refinement of the N-substituent and exploration of modifications at other positions of the quinoxaline ring could lead to compounds with enhanced potency and selectivity for cancer cells over normal cells.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Promising lead compounds should be advanced into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Exploration of Other Biological Activities: While the focus has been on anticancer activity, the quinoxaline scaffold is known for a broad range of biological effects. Screening of a diverse library of this compound derivatives against other therapeutic targets could uncover new applications.

References

  • Dong, H., Huang, J., Zhang, S., Niu, L., Zhang, Y., & Wang, J. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 143, 8-20. [Link]

  • Avula, B., Reddivari, C. K., Muchumarri, R. M., Eraganaboyina, S., Zyryanov, G. V., & Nemallapudi, B. (2020). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Mini-Reviews in Organic Chemistry, 17(5), 534-549. [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024). MTI University. [Link]

  • Qi, J., Huang, J., Zhou, X., Luo, W., Xie, J., Niu, L., ... & Wang, J. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Medicinal Chemistry, 14(11), 2207-2220. [Link]

  • PubChem. (n.d.). 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

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An In-depth Technical Guide to the Mechanism of Action of 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoxaline Scaffold as a Privileged Structure in Drug Discovery

The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a cornerstone in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The structural versatility of the quinoxaline core allows for fine-tuning of its physicochemical properties, leading to the development of potent and selective therapeutic agents.[1] This guide focuses on a specific member of this family, 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, and its derivatives, with a primary emphasis on their well-documented mechanism of action as inhibitors of tubulin polymerization. While much of the research has centered on N-substituted analogs, understanding their mechanism provides a foundational framework for the broader therapeutic potential of this chemical scaffold.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

The most extensively characterized mechanism of action for derivatives of 3-Oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[4] Microtubules are essential cytoskeletal polymers involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by alternating phases of polymerization and depolymerization, is crucial for their function. Consequently, agents that interfere with microtubule dynamics are potent anticancer therapeutics.

A notable study synthesized a series of novel N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives and evaluated their biological activities.[4] Among the synthesized compounds, one particular derivative, designated as 13d , emerged as a highly potent antiproliferative agent against various cancer cell lines, including HeLa, SMMC-7721, and K562.[4]

The primary mechanism of its anticancer effect was determined to be the inhibition of tubulin polymerization, with a measured IC50 value of 3.97 μM.[4] Further investigation into the specific binding interaction suggested that these derivatives occupy the colchicine binding site on β-tubulin.[4] Colchicine is a well-known microtubule-destabilizing agent, and compounds that bind to its site prevent the curved tubulin dimer from adopting the straight conformation necessary for incorporation into a microtubule.

The downstream cellular consequences of this inhibition are significant and contribute to the compound's cytotoxic effects:

  • Cell Cycle Arrest: By disrupting the formation of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, these compounds induce cell cycle arrest at the G2/M phase.[4] This prevents cancer cells from completing mitosis and proliferating.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[4]

The following diagram illustrates the proposed signaling pathway leading to apoptosis following tubulin polymerization inhibition.

G cluster_0 Molecular Interaction cluster_1 Cellular Consequences Quinoxaline Derivative Quinoxaline Derivative β-Tubulin (Colchicine Site) β-Tubulin (Colchicine Site) Quinoxaline Derivative->β-Tubulin (Colchicine Site) Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition β-Tubulin (Colchicine Site)->Tubulin Polymerization Inhibition Microtubule Disruption Microtubule Disruption Tubulin Polymerization Inhibition->Microtubule Disruption Mitotic Spindle Failure Mitotic Spindle Failure Microtubule Disruption->Mitotic Spindle Failure G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Failure->G2/M Phase Arrest Apoptosis Induction Apoptosis Induction G2/M Phase Arrest->Apoptosis Induction

Caption: Signaling pathway of quinoxaline derivatives as tubulin polymerization inhibitors.

Broader Therapeutic Potential of the Quinoxaline Scaffold

While tubulin inhibition is a key mechanism, the versatility of the quinoxaline core is evident from research into other derivatives with distinct biological targets. This suggests that the this compound scaffold could be a starting point for developing inhibitors for a range of diseases.

  • Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition: Certain quinoxaline derivatives have been identified as potent inhibitors of ASK1.[5][6] ASK1 is a key signaling molecule in the stress-activated MAP kinase pathway, and its inhibition is a therapeutic strategy for conditions like non-alcoholic steatohepatitis and multiple sclerosis.[6] One such inhibitor, MSC2032964A, demonstrated an IC50 of 93 nM and showed therapeutic effects in a mouse model of experimental autoimmune encephalomyelitis.[5]

  • Glycine/NMDA Receptor Antagonism: The quinoxaline structure is also found in antagonists of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor.[2] These receptors are crucial for excitatory synaptic transmission in the central nervous system, and their modulation is relevant for treating epilepsy and other neurodegenerative disorders.[2]

Experimental Protocols for Mechanistic Elucidation

The determination of the mechanism of action for these compounds relies on a series of well-established in vitro and cell-based assays. The following protocols are representative of the methodologies employed.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

Methodology:

  • Preparation: Purified bovine brain tubulin is suspended in a polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP) at 4°C.

  • Incubation: The tubulin solution is added to a 96-well plate containing various concentrations of the test compound or a control (e.g., colchicine as a positive control, DMSO as a vehicle control).

  • Initiation of Polymerization: The plate is transferred to a spectrophotometer pre-warmed to 37°C.

  • Measurement: The increase in absorbance at 340 nm, which corresponds to the scattering of light by the newly formed microtubules, is monitored over time.

  • Data Analysis: The rate of polymerization is calculated, and the IC50 value (the concentration of the compound that inhibits polymerization by 50%) is determined.

Cell Viability and Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic and antiproliferative effects of the compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HeLa, SMMC-7721, K562) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined.

The following diagram outlines the workflow for assessing the antiproliferative and mechanistic effects of the quinoxaline derivatives.

G cluster_0 Antiproliferative Assessment cluster_1 Mechanistic Studies Start Start Cancer Cell Lines Cancer Cell Lines Start->Cancer Cell Lines Compound Treatment Compound Treatment Cancer Cell Lines->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Cell Lysis & Protein Extraction Cell Lysis & Protein Extraction IC50 Determination->Cell Lysis & Protein Extraction Flow Cytometry Flow Cytometry IC50 Determination->Flow Cytometry Western Blotting Western Blotting Apoptosis Markers Apoptosis Markers Western Blotting->Apoptosis Markers Cell Cycle Proteins Cell Cycle Proteins Western Blotting->Cell Cycle Proteins Cell Cycle Analysis Cell Cycle Analysis Flow Cytometry->Cell Cycle Analysis

Caption: Experimental workflow for evaluating quinoxaline derivatives.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Methodology:

  • Cell Treatment and Harvesting: Cells are treated with the test compound for a defined period (e.g., 24 hours), then harvested by trypsinization and washed with PBS.

  • Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C.

  • Staining: The fixed cells are washed and then stained with a solution containing a fluorescent DNA-binding dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Quantitative Data Summary

The following table summarizes the reported antiproliferative activities of the lead derivative 13d from the study on N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives.[4]

Cell LineCancer TypeIC50 (μM)
HeLaCervical Cancer0.126
SMMC-7721Hepatocellular Carcinoma0.071
K562Chronic Myelogenous Leukemia0.164

Conclusion and Future Directions

The this compound core is a valuable scaffold in drug discovery. Its N-substituted derivatives have been convincingly shown to act as potent inhibitors of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis in cancer cells.[4] The demonstrated activity at the colchicine binding site provides a clear molecular basis for its anticancer effects.[4]

The broader biological activities of other quinoxaline derivatives, such as ASK1 inhibition and NMDA receptor antagonism, highlight the chemical tractability of this scaffold for targeting diverse protein families.[2][5][6] Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of the tubulin-inhibiting derivatives and to explore modifications that might shift the activity towards other targets.

  • Pharmacokinetic Profiling: To assess the drug-like properties of the most potent compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles.

  • In Vivo Efficacy Studies: To evaluate the antitumor activity of lead compounds in animal models of cancer.

  • Exploration of the Parent Compound: While the derivatives have been the primary focus, a thorough investigation into the biological activity of the unsubstituted this compound is warranted to fully understand the contribution of the core structure to its biological effects.

References

  • Qi, J., Huang, J., Zhou, X., Luo, W., Xie, J., Niu, L., Yan, Z., Luo, Y., Men, H., & Zhang, Y. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 143, 8-20. [Link]

  • Al-Ostath, A., & El-Faham, A. (2020). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Drug and Chemical Toxicology, 43(5), 441-458. [Link]

  • Li, P., Chen, Q., Huang, X., Li, H., Chen, Z., Wang, T., & Wang, Z. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2335000. [Link]

  • Zhang, Y., et al. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 143, 8-20. [Link]

  • Gouveia, F. C., & de Souza, M. V. N. (2019). Quinoxaline, its derivatives and applications: A State of the Art review. Revista de Ciências Farmacêuticas Básica e Aplicada, 40. [Link]

  • Taiwo, O. F., et al. (2021). Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. International Journal of Physical Sciences, 16(4), 123-137. [Link]

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A Technical Guide to the Spectroscopic Characterization of 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Imperative of Quinoxaline Scaffolds

Quinoxaline derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents with applications as antibacterial, anticancer, and antidepressant compounds.[1][2] Their planar heterocyclic system is particularly noted for its ability to interact with DNA.[1] The compound of interest, 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, represents a specific scaffold within this broad family. It incorporates a lactam moiety, a partially saturated heterocyclic ring, and a carboxylic acid group, features that can significantly influence its physicochemical properties, metabolic stability, and biological target interactions.

Accurate and unambiguous structural confirmation is the bedrock of any chemical research or drug development campaign. While extensive spectral libraries exist for many common scaffolds, specific isomers like the titular compound often require de novo characterization. This guide provides an in-depth, predictive framework for acquiring and interpreting the key spectroscopic data—NMR, MS, IR, and UV-Vis—for this compound. The methodologies and expected data presented herein are grounded in the fundamental principles of spectroscopy and analysis of structurally similar compounds reported in the literature.[3][4][5]

Molecular Structure and Spectroscopic Overview

Chemical Structure: this compound Molecular Formula: C₉H₈N₂O₃ Molecular Weight: 192.17 g/mol [6]

The molecule's structure is defined by several key functional groups, each of which will produce characteristic signals in different spectroscopic analyses:

  • Aromatic Ring: A 1,2,4-trisubstituted benzene ring.

  • Lactam (Cyclic Amide): The oxo group at the C2 position.

  • Carboxylic Acid: The -COOH group at the C6 position.

  • Saturated Heterocycle: The tetrahydro portion of the quinoxaline system, specifically the C3 methylene group and two N-H groups.

This guide will detail the expected spectroscopic signatures of these groups, providing a comprehensive "fingerprint" for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments will provide an unambiguous structural assignment.

Causality in Experimental Design: Protocol for NMR Analysis

The choice of solvent and experimental parameters is critical for obtaining high-quality data. The presence of two exchangeable N-H protons and a highly acidic carboxylic acid proton necessitates the use of a polar aprotic solvent.

Recommended Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial as it will slow the exchange of the acidic N-H and COOH protons, allowing them to be observed in the ¹H NMR spectrum.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should encompass the range of -1 to 14 ppm to ensure observation of the acidic proton.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment is also recommended to differentiate between CH/CH₃ and CH₂ carbons.

  • 2D NMR Acquisition: To confirm assignments, acquire a ¹H-¹H COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks and an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons directly to their attached carbons.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton spectrum is expected to reveal signals for all 8 protons in the molecule, with distinct chemical shifts determined by their electronic environment.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~12.5 - 13.5Broad Singlet1H-COOH Carboxylic acid protons are highly deshielded and typically appear as broad singlets above 12 ppm due to hydrogen bonding.[7]
~10.5 - 11.5Broad Singlet1HN1-H The N-H proton of the lactam is deshielded by the adjacent carbonyl group. Similar N-H protons in related quinoxaline-diones appear in this region.[3][4]
~7.8 - 8.2Broad Singlet1HN4-H The secondary amine proton at N4 is less deshielded than the lactam N-H but still in the downfield region.
~7.7d1HH5 This aromatic proton is ortho to the electron-withdrawing carboxylic acid group, causing a downfield shift. It will appear as a doublet coupled to H7.
~7.6dd1HH7 This proton is ortho to the N4 amine and meta to the carboxylic acid. It will appear as a doublet of doublets, coupled to H5 and H8.
~7.0d1HH8 This proton is ortho to the N4 amine and will be the most upfield of the aromatic signals. It will appear as a doublet coupled to H7.
~3.4s2HC3-H₂ The methylene protons are adjacent to the N4 amine and the aromatic ring. They are expected to appear as a singlet, though they could be diastereotopic and appear as two distinct signals or an AB quartet.
Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)

The proton-decoupled ¹³C spectrum will show nine distinct signals corresponding to each unique carbon atom in the structure.

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale and Comparative Insights
~167-COOH The carboxyl carbon chemical shift is characteristic and falls within the standard range of 165-185 ppm.[7]
~155C2 (C=O)The lactam carbonyl carbon is typically found in this region, consistent with data from related 2,3-dioxo-quinoxaline structures.[3][4]
~140C4a Quaternary aromatic carbon attached to the N4 amine.
~133C8a Quaternary aromatic carbon attached to the N1 lactam nitrogen.
~128C6 Quaternary aromatic carbon attached to the carboxylic acid group.
~122C7 Aromatic methine (CH) carbon.
~118C5 Aromatic methine (CH) carbon.
~115C8 Aromatic methine (CH) carbon, typically shifted upfield due to the ortho amine group.
~45C3 (-CH₂-)The aliphatic methylene carbon, shielded relative to the sp² carbons.
Visualization: NMR Analysis Workflow

The following diagram illustrates the logical workflow for using NMR to confirm the molecular structure.

NMR_Workflow Diagram 1: NMR Structural Elucidation Workflow A Prepare Sample (5-10 mg in DMSO-d6) B Acquire 1D Spectra (¹H, ¹³C, DEPT-135) A->B Instrumental Analysis C Assign Functional Groups (COOH, NH, C=O) B->C Initial Interpretation D Analyze Aromatic Region (¹H Splitting Patterns) B->D Initial Interpretation E Acquire 2D Spectra (COSY, HSQC) C->E Ambiguity? D->E Ambiguity? F Confirm ¹H-¹H Couplings (COSY) E->F G Correlate C-H Bonds (HSQC) E->G H Final Structure Confirmation F->H Assignment Validation G->H Assignment Validation

Caption: NMR workflow for structure confirmation.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight, confirming the elemental composition, and offers structural clues through analysis of fragmentation patterns.

Protocol for HRMS Analysis

Recommended Protocol:

  • Ionization Technique: Electrospray Ionization (ESI) is recommended due to the polar nature of the molecule. It can be run in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample into the mass spectrometer. The high resolution of an Orbitrap or Time-of-Flight (TOF) analyzer will allow for the determination of the exact mass.

Expected Mass Spectrum Data
  • Molecular Formula: C₉H₈N₂O₃

  • Calculated Exact Mass: 192.0535 g/mol [6]

  • Expected High-Resolution Masses:

    • [M+H]⁺ (Positive Mode): 193.0608

    • [M-H]⁻ (Negative Mode): 191.0462

    • [M+Na]⁺ (Positive Mode Adduct): 215.0427

The observation of these ions within a 5 ppm mass accuracy window provides strong evidence for the compound's elemental composition.

Visualization: Predicted ESI-MS Fragmentation

The primary fragmentation pathway often involves the loss of small, stable neutral molecules from the molecular ion.

MS_Fragmentation Diagram 2: Predicted MS Fragmentation Pathway M [M-H]⁻ m/z 191.0462 F1 [M-H-CO₂]⁻ m/z 147.0564 M->F1 - CO₂ (44 Da) (from carboxylic acid) F2 [M-H-H₂O]⁻ m/z 173.0356 M->F2 - H₂O (18 Da)

Caption: Key fragmentations from the molecular ion.

Infrared (IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their vibrational frequencies.

Protocol for FT-IR Analysis

Recommended Protocol:

  • Technique: Attenuated Total Reflectance (ATR) is a modern, convenient method for analyzing solid powder samples directly without extensive preparation.

  • Analysis: Place a small amount of the solid sample on the ATR crystal. Apply pressure to ensure good contact and record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum will be dominated by strong absorptions from the O-H, N-H, and C=O bonds.

Predicted Frequency (cm⁻¹)Vibration TypeFunctional GroupRationale and Comparative Insights
3200 - 3400N-H StretchLactam & AmineThe N-H stretching vibrations for amides and amines appear in this region. Similar quinoxaline derivatives show bands around 3200-3400 cm⁻¹.[3][4]
2500 - 3300 (broad)O-H StretchCarboxylic AcidThis very broad band is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer and often overlaps with C-H stretches.
~1710C=O StretchCarboxylic AcidThe carbonyl stretch of a carboxylic acid is typically strong and sharp, appearing around 1700-1725 cm⁻¹.
~1670C=O StretchLactam (Amide I)The amide carbonyl (Amide I band) is one of the strongest in the spectrum. Its position is consistent with related quinoxaline-diones.[3][4]
1450 - 1600C=C StretchAromatic RingMultiple sharp bands in this region are characteristic of the aromatic ring system.

UV-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to its conjugated π-system.

Protocol for UV-Vis Analysis

Recommended Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol.

  • Analysis: Record the absorption spectrum from approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer.

Predicted UV-Vis Absorption

The quinoxaline core is a known fluorophore and chromophore.[1] The spectrum is expected to show absorptions corresponding to π–π* and n–π* transitions.

  • λ_max ≈ 230-250 nm: This absorption likely corresponds to a high-energy π–π* transition within the substituted benzene ring.

  • λ_max ≈ 320-350 nm: A lower-energy absorption in this region is expected, characteristic of the n–π* transition of the carbonyl groups and the extended conjugation of the quinoxaline system.[2]

Integrated Spectroscopic Profile: A Summary

The table below summarizes the key predicted data that, when taken together, would provide conclusive evidence for the structure of this compound.

TechniqueKey Predicted Data PointStructural Feature Confirmed
HRMS [M-H]⁻ = 191.0462Elemental Composition (C₉H₈N₂O₃)
¹H NMR δ ≈ 13 ppm (br s, 1H)Carboxylic Acid Group
δ ≈ 7.0-7.7 ppm (3H)1,2,4-Trisubstituted Aromatic Ring
δ ≈ 3.4 ppm (s, 2H)C3 Methylene Group
¹³C NMR δ ≈ 167 ppm, δ ≈ 155 ppmCarboxylic Acid and Lactam Carbonyls
IR Broad band at 2500-3300 cm⁻¹Carboxylic Acid O-H
Strong bands at ~1710 & ~1670 cm⁻¹Two distinct C=O groups
UV-Vis λ_max ≈ 320-350 nmConjugated Heterocyclic System

This comprehensive, multi-technique approach ensures a self-validating system where the data from each analysis corroborates the others, leading to an unambiguous and trustworthy structural assignment for this compound, enabling its confident use in further research and development.

References

  • Bérešová, M., et al. (2020). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. National Institutes of Health (NIH).
  • El-Gahami, M. A., et al. (2016). SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. Journal of Humanities and Applied Science.
  • PubChem. (n.d.). 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Adejoro, I. A., et al. (2015). Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. International Journal of Physical Sciences. Available at: [Link]

  • Adejoro, I. A., et al. (2015). Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. Available at: [Link]

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Navigating the Quinoxaline Core: A Technical Guide to 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction: The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. Within this class of compounds, oxo-substituted tetrahydroquinoxalines represent a critical subclass, serving as key building blocks in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the identifiers, chemical properties, synthesis, and applications of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid , a significant isomer in this family. Due to the limited availability of data on the isomeric 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid , this guide will focus on the well-characterized 3-oxo isomer and its closely related analog, 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid , to provide a thorough and practical resource for researchers in the field.

Part 1: Core Identifiers and Physicochemical Properties

A precise understanding of a compound's identifiers and properties is fundamental for any research and development endeavor. The following tables summarize the key identifiers and computed physicochemical properties for 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid and its 2,3-dioxo analog.

Table 1: Chemical Identifiers

Identifier3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid
CAS Number 702669-54-3[1]14121-55-2[2]
Molecular Formula C₉H₈N₂O₃[1]C₉H₆N₂O₄[2]
IUPAC Name 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid[1]2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid[2]
PubChem CID 2049053[1]84211[2]
DSSTox Substance ID DTXSID00365904[1]DTXSID80161603[2]
EC Number 816-340-5[1]237-975-9[2]

Table 2: Computed Physicochemical Properties

Property3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid
Molecular Weight 192.17 g/mol [1]206.15 g/mol [2]
XLogP3 0.4[1]-0.3[2]
Hydrogen Bond Donors 3[1]3[2]
Hydrogen Bond Acceptors 4[1]4[2]
Rotatable Bond Count 1[1]1[2]
Topological Polar Surface Area 78.4 Ų[1]95.5 Ų[2]

Part 2: Synthesis and Characterization

The synthetic routes to these quinoxaline cores are crucial for their accessibility in research. The following sections detail established protocols for the preparation of the 3-oxo and 2,3-dioxo derivatives.

Synthesis of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid Derivatives

A series of N-substituted 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid derivatives have been synthesized and evaluated for their biological activities.[3] The general synthetic approach often involves the cyclization of appropriately substituted diamines with α-keto acids or their esters.

Conceptual Synthesis Workflow

A Substituted Phenylenediamine C Cyclization A->C B Glyoxylic Acid Derivative B->C D 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid Core C->D Formation of Heterocycle

Caption: General synthesis pathway for the 3-oxo-quinoxaline core.

Synthesis of 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic Acid and Its Derivatives

The 2,3-dioxo quinoxaline scaffold is commonly prepared through the condensation of a 1,2-phenylenediamine with oxalic acid or its derivatives.[4] This straightforward reaction provides a versatile entry point for further functionalization.

Experimental Protocol: Synthesis of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl hydrazide

This protocol describes a key intermediate in the synthesis of more complex derivatives.[4]

  • Step 1: Synthesis of Quinoxaline-2,3-dione. o-Phenylenediamine is reacted with oxalic acid to yield quinoxaline-2,3-dione.[4]

  • Step 2: Chlorosulfonation. The quinoxaline-2,3-dione is then subjected to chlorosulfonation using chlorosulfonic acid to produce 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride.[4]

  • Step 3: Hydrazinolysis. The sulfonyl chloride is subsequently reacted with hydrazine hydrate to afford 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl hydrazide.[4]

Synthesis of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline Derivatives

cluster_0 Core Synthesis cluster_1 Functionalization A o-Phenylenediamine C Quinoxaline-2,3-dione A->C B Oxalic Acid B->C E 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride C->E D Chlorosulfonic Acid D->E G 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl hydrazide E->G F Hydrazine Hydrate F->G A 3-Oxo-quinoxaline Derivative B Binds to Colchicine Site on Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E G2/M Cell Cycle Arrest D->E F Apoptosis E->F

Caption: Proposed mechanism of anticancer activity for 3-oxo-quinoxaline derivatives.

Broader Pharmacological Potential

The quinoxaline core, in general, is associated with a wide range of biological activities. Derivatives of the 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline structure have been explored for various therapeutic applications. The methyl ester of 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is a key intermediate in the synthesis of quinoxaline derivatives with potential antimicrobial, anticancer, and anti-inflammatory effects. [5]

Conclusion

While the specific isomer this compound remains elusive in the current body of scientific literature, its close structural relative, 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid , has been identified as a valuable and well-characterized scaffold in medicinal chemistry. Its utility as a core structure for potent tubulin polymerization inhibitors highlights the therapeutic potential of this class of compounds. Furthermore, the synthetic accessibility of the related 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid provides a versatile platform for the generation of diverse chemical libraries for drug discovery. This guide serves as a foundational resource for researchers, providing essential identifiers, synthetic strategies, and a summary of the current understanding of the biological applications of these important quinoxaline derivatives. Future research may yet uncover the properties and potential of the 2-oxo isomer, further expanding the chemical space available for the development of novel therapeutics.

References

  • Taiwo, O. F., et al. (2021). Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. International Journal of Physical Sciences, 16(4), 123-137. [Link]

  • PubChem. (n.d.). 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Sayed, N. N. E. (2016). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of The Chemical Society of Pakistan, 38(01).
  • PubChem. (n.d.). 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, H., et al. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 143, 8-20. [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Taiwo, O. F., et al. (2021). Design, green synthesis and reactions of 2,3-dioxo- 1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. Academic Journals. [Link]

  • PubChem. (n.d.). 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Tighadouini, S., et al. (2020). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Mini-Reviews in Organic Chemistry, 17(5), 556-576.
  • MySkinRecipes. (n.d.). Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Medicinal Chemistry, 14(11), 2235-2248. [Link]

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The Quinoxaline Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on its Discovery, History, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Heterocycle

In the vast and ever-expanding landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – structures that serve as versatile templates for the development of a multitude of therapeutic agents. The quinoxaline core, a bicyclic heterocycle formed by the fusion of a benzene and a pyrazine ring, stands as a testament to this concept.[1][2] Its journey from a synthetic curiosity in the late 19th century to a cornerstone of modern drug discovery is a compelling narrative of chemical ingenuity and a deepening understanding of biological processes. This technical guide provides a comprehensive exploration of the discovery and history of quinoxaline compounds, detailing their synthesis, multifaceted biological activities, and the evolution of quinoxaline-based therapeutics that have reached clinical practice.

Chapter 1: The Genesis of a Scaffold – Discovery and Early Synthetic Endeavors

The story of quinoxaline begins in 1884 with the pioneering work of German chemists O. Hinsberg and W. Körner. Their foundational research established the most fundamental and enduring method for constructing the quinoxaline ring system: the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. This reaction, now famously known as the Hinsberg synthesis, provided a straightforward and efficient route to this novel heterocyclic system.[3]

The Hinsberg Synthesis: A Foundational Protocol

The elegance of the Hinsberg synthesis lies in its simplicity and broad applicability. The reaction proceeds by the nucleophilic attack of the amino groups of the o-phenylenediamine onto the carbonyl carbons of the 1,2-dicarbonyl compound, followed by cyclization and dehydration to afford the aromatic quinoxaline ring.

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline via Hinsberg Condensation [4][5][6]

  • Materials:

    • o-Phenylenediamine (1.1 g)

    • Benzil (2.1 g)

    • Rectified spirit (Ethanol, 16 mL)

  • Procedure:

    • Prepare two separate solutions:

      • Solution A: Dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.

      • Solution B: Dissolve 2.1 g of benzil in 8 mL of rectified spirit and warm the solution gently.

    • Add Solution A to the warm Solution B.

    • Warm the combined mixture on a water bath for 30 minutes.

    • After the reaction is complete (monitored by TLC), add water dropwise to the warm solution until a slight turbidity persists.

    • Cool the reaction mixture in an ice bath to facilitate the crystallization of the product.

    • Filter the crude product, wash with cold water, and dry.

    • Recrystallize the crude product from aqueous ethanol to obtain pure 2,3-diphenylquinoxaline.

The Hinsberg synthesis laid the groundwork for the exploration of a vast chemical space of quinoxaline derivatives, allowing for the introduction of various substituents on both the benzene and pyrazine rings, which would later prove crucial for tuning their biological activity.

The Beirut Reaction: Accessing the Bioactive 1,4-Dioxides

A significant advancement in quinoxaline chemistry came in 1965 with the development of the Beirut reaction by M.J. Haddadin and C.H. Issidorides. This powerful method provides a one-step synthesis of quinoxaline 1,4-dioxides through the reaction of a benzofuroxan with an enolate-forming species, such as a β-dicarbonyl compound.[7][8][9] These N-oxide derivatives were found to possess a broad spectrum of biological activities, particularly as antimicrobial and anticancer agents, opening new avenues for medicinal chemistry research.

Experimental Protocol: General Procedure for Quinoxaline 1,4-Dioxide Synthesis via the Beirut Reaction

  • Materials:

    • Benzofuroxan derivative

    • β-Dicarbonyl compound (e.g., dimethyl malonate)

    • Base (e.g., sodium hydride)

    • Anhydrous solvent (e.g., THF)

  • Procedure:

    • To a stirred solution of the β-dicarbonyl compound in the anhydrous solvent, add the base portion-wise at 0 °C.

    • Stir the mixture at room temperature for a specified time to ensure complete enolate formation.

    • Add a solution of the benzofuroxan derivative in the anhydrous solvent to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Chapter 2: The Emergence of a Privileged Scaffold in Medicinal Chemistry

For several decades following their discovery, quinoxalines remained primarily of academic interest. However, the mid-20th century witnessed a paradigm shift with the isolation of naturally occurring quinoxaline-containing compounds with potent biological activity. Antibiotics such as echinomycin and levomycin, which feature a quinoxaline moiety, demonstrated significant antimicrobial properties.[10] This discovery catalyzed a surge of interest in the synthetic derivatives of quinoxaline, propelling the scaffold into the forefront of medicinal chemistry research.

A Spectrum of Biological Activities

Subsequent investigations revealed that the quinoxaline scaffold is capable of eliciting a remarkable diversity of biological responses. This versatility has led to the development of quinoxaline derivatives as:

  • Antimicrobial Agents: Exhibiting activity against a broad range of bacteria and fungi.[11][12][13][14]

  • Anticancer Agents: Demonstrating cytotoxicity against various cancer cell lines through diverse mechanisms.[3][15][16][17][18]

  • Antiviral Agents: Showing promise in combating viral infections, including HIV and HCV.[19][20]

  • Anti-inflammatory and Analgesic Agents: Modulating inflammatory pathways to alleviate pain and inflammation.

Chapter 3: Quinoxalines in Action – Mechanisms and Therapeutic Applications

The therapeutic potential of quinoxaline derivatives stems from their ability to interact with a wide array of biological targets with high specificity. This section delves into the mechanisms of action of quinoxalines in two major therapeutic areas: oncology and infectious diseases.

Anticancer Activity: Targeting Key Signaling Pathways

Many quinoxaline-based anticancer agents function as inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival. A key target in this regard is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[21][22][23][24]

By competitively binding to the ATP-binding site of VEGFR-2, quinoxaline inhibitors block its phosphorylation and subsequent activation, thereby disrupting the downstream signaling cascade that promotes angiogenesis.

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Quinoxaline Quinoxaline Inhibitor Quinoxaline->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by a quinoxaline compound.

Quantitative Data: Anticancer Activity of Quinoxaline Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Benzo[g]quinoxalineMCF-7 (Breast)2.89[3]
N-(phenyl)-3-(quinoxalin-2-ylamino) benzamideHCT116 (Colon)4.4[15]
1-(phenyl)-3-(4-(quinoxalin-2-ylamino)phenyl)ureaHCT116 (Colon)2.5[15]
1,3-diphenylurea-quinoxalineMGC-803 (Gastric)9[17]
Sulfono-hydrazide quinoxalineMCF-7 (Breast)22.11[17]
Antimicrobial Activity: Inducing DNA Damage

A prominent class of antimicrobial quinoxalines are the quinoxaline 1,4-dioxides. Their mechanism of action involves bioreduction within the bacterial cell, leading to the generation of reactive oxygen species (ROS).[25][26][27][28][29] These ROS, in turn, cause significant damage to bacterial DNA and other vital cellular components, ultimately resulting in bacterial cell death. This mechanism is particularly effective in the hypoxic environments often found in bacterial infections.

Quinoxaline_Antimicrobial_MOA cluster_cell Inside Bacterial Cell Quinoxaline_1_4_dioxide Quinoxaline 1,4-Dioxide Bacterial_Reductases Bacterial Reductases Quinoxaline_1_4_dioxide->Bacterial_Reductases Enters Cell & is Reduced by Bacterial_Cell Bacterial Cell Reduced_Quinoxaline Reduced Quinoxaline (Radical Intermediate) Bacterial_Reductases->Reduced_Quinoxaline ROS Reactive Oxygen Species (ROS) Reduced_Quinoxaline->ROS Generates DNA_Damage DNA Damage ROS->DNA_Damage Causes Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Caption: Mechanism of action of quinoxaline 1,4-dioxides as antimicrobial agents.

Quantitative Data: Antimicrobial Activity of Quinoxaline Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
2,3-N,N-diphenyl quinoxalineMRSA0.25 - 1[30]
2,3-disubstituted quinoxalineE. coli8[11]
2,3-disubstituted quinoxalineB. subtilis16[11]
C-2 amine-substituted quinoxalineS. aureus4 - 16[12]
Quinoxaline derivativeMRSA1 - 8[14]

Chapter 4: From Bench to Bedside – FDA-Approved Quinoxaline-Based Drugs

The culmination of decades of research into the medicinal chemistry of quinoxalines is the successful development and approval of several drugs that are now in clinical use. These serve as powerful examples of how a deep understanding of a chemical scaffold can lead to tangible therapeutic benefits.

Grazoprevir (Zepatier®)

Grazoprevir is a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease, an enzyme essential for viral replication.[19][20][31][32][33][34] Its development marked a significant advancement in the treatment of chronic HCV infection. The quinoxaline moiety in grazoprevir plays a crucial role in its binding to the active site of the protease, leading to its potent antiviral activity.

Brimonidine (Alphagan®, Mirvaso®)

Brimonidine is a selective alpha-2 adrenergic agonist used in the treatment of glaucoma and rosacea.[10][35][36][37] In glaucoma, it lowers intraocular pressure by reducing aqueous humor production and increasing its outflow. For rosacea, it reduces facial redness by constricting blood vessels. The quinoxaline core of brimonidine is essential for its interaction with the adrenergic receptors. Brimonidine was first patented in 1972 and received FDA approval for ophthalmic use in 1996.[10][35]

Table of FDA-Approved Drugs Containing a Quinoxaline Moiety

Drug NameBrand Name(s)Therapeutic AreaMechanism of ActionYear of First FDA Approval
GrazoprevirZepatier®Antiviral (HCV)NS3/4A Protease Inhibitor2016
BrimonidineAlphagan®, Mirvaso®Glaucoma, RosaceaAlpha-2 Adrenergic Agonist1996
ErdafitinibBalversa®OncologyFGFR Kinase Inhibitor2019
BelzutifanWelireg®OncologyHIF-2α Inhibitor2021

Conclusion: An Enduring Legacy and a Bright Future

From its humble beginnings in the late 19th century, the quinoxaline scaffold has evolved into a true powerhouse of medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, has cemented its status as a privileged structure in drug discovery. The successful development of quinoxaline-based drugs for a variety of diseases is a testament to the enduring legacy of this remarkable heterocycle. As our understanding of disease biology continues to grow, it is certain that the versatile quinoxaline scaffold will continue to serve as a fertile ground for the discovery of the next generation of innovative medicines.

References

  • Antoniotti, S., & Dunach, E. (2002). A mild and efficient method for the synthesis of quinoxalines. Tetrahedron Letters, 43(22), 3971-3973.
  • Cardiff University. (2024). Compounds Containing 2,3‐Bis(phenylamino) Quinoxaline Exhibit Activity Against Methicillin‐ Resistant Staphylococcus aureus. ORCA.
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PubMed Central.
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI.
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Topic: Potential Therapeutic Targets of 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of compounds with a vast range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] This guide focuses on a specific derivative, 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, and its analogs, to delineate its most promising therapeutic targets. Direct experimental evidence has identified N-substituted derivatives of this molecule as potent tubulin polymerization inhibitors, establishing a clear mechanism for their significant antiproliferative effects against various cancer cell lines.[3] This targeted action leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

Beyond this validated primary target, the broader family of quinoxaline compounds has been shown to engage with a diverse array of other therapeutically relevant targets. These include critical signaling molecules like receptor tyrosine kinases (e.g., VEGFR, EGFR), enzymes involved in DNA replication and repair such as topoisomerases, and key players in inflammation like COX-2.[4][5][6] This guide provides a comprehensive analysis of both the validated and exploratory targets, offering detailed experimental protocols to enable researchers to investigate and validate these interactions. The overarching goal is to furnish drug development professionals with a foundational understanding and practical methodologies for advancing this promising chemical scaffold toward clinical application.

Part 1: The Quinoxaline Scaffold: A Foundation for Diverse Bioactivity

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a cornerstone in the development of therapeutic agents.[2][7] Its rigid, planar structure and the presence of nitrogen heteroatoms create a versatile pharmacophore capable of interacting with numerous biological targets through hydrogen bonding, pi-stacking, and other non-covalent interactions.[1][8] This has led to the discovery of quinoxaline derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and antidiabetic properties.[1][9][10]

The specific molecule of interest, this compound, belongs to a class of quinoxalinone derivatives. The presence of the oxo group, the carboxylic acid moiety, and the tetrahydro-pyrazine ring provides distinct chemical handles and structural features that can be rationally modified to optimize potency, selectivity, and pharmacokinetic properties. A pivotal study successfully synthesized and evaluated a series of N-substituted derivatives of this core structure, revealing a potent and specific mechanism of action in the anticancer domain.[3]

Part 2: Primary Validated Target: Tubulin Polymerization Inhibition

The most direct and compelling evidence for the therapeutic action of the this compound scaffold points to the inhibition of tubulin polymerization.[3] Derivatives of this compound have demonstrated potent antiproliferative activity against a range of human cancer cell lines.[3]

Mechanism of Action: Microtubule Disruption

Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. Agents that interfere with microtubule dynamics are among the most successful classes of anticancer drugs.

Derivatives of the topic compound have been shown to inhibit tubulin polymerization, likely by binding to the colchicine-binding site on β-tubulin.[3] This disruption of microtubule formation prevents the assembly of a functional mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in cancer cell death.[3]

Compound Quinoxaline Derivative (e.g., Compound 13d) Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Polymerization Tubulin Polymerization Compound->Polymerization Inhibits Tubulin->Polymerization Microtubules Dynamic Microtubules Polymerization->Microtubules Leads to Spindle Mitotic Spindle Formation Microtubules->Spindle Required for G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis Induces Screening Initial Screening (Cell Proliferation Assay) Hit Active Compound Identified Screening->Hit TargetDeconv Target Deconvolution Hit->TargetDeconv Tubulin Tubulin Polymerization Assay TargetDeconv->Tubulin Primary Hypothesis Kinase Kinase Panel (VEGFR, EGFR, etc.) TargetDeconv->Kinase Secondary Hypothesis DNA DNA Intercalation / Topoisomerase Assay TargetDeconv->DNA Secondary Hypothesis COX2 COX-2 Inhibition Assay TargetDeconv->COX2 Secondary Hypothesis

Caption: A proposed workflow for target deconvolution.

Protein Kinase Inhibition

Rationale: Quinoxaline derivatives are well-documented as inhibitors of various protein kinases, particularly receptor tyrosine kinases (RTKs) like VEGFR and EGFR, which are crucial drivers of cancer cell proliferation, angiogenesis, and metastasis. [4][5][8]The quinoxaline core can act as a "hinge-binding" motif, occupying the ATP-binding pocket of the kinase domain. Given this precedent, this compound is a rational candidate for kinase inhibitory activity.

Experimental Protocol: Kinase Inhibition Assay (Example: HTRF® Kinase Assay)

Objective: To determine if the test compound inhibits the activity of a specific protein kinase (e.g., VEGFR-2).

Materials:

  • Recombinant Kinase (e.g., VEGFR-2)

  • Kinase-specific substrate peptide (biotinylated)

  • ATP

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-conjugated acceptor (e.g., XL665)

  • Assay Buffer

  • Test Compound, Positive Control (e.g., Sorafenib), Negative Control (DMSO)

  • Low-volume 384-well plate

Methodology:

  • Compound Plating: Add test compound dilutions and controls to the 384-well plate.

  • Kinase Reaction: Add the kinase, biotinylated substrate, and ATP to initiate the phosphorylation reaction. Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Detection: Add the detection reagents (Europium-labeled antibody and Streptavidin-XL665) to stop the reaction. Incubate to allow for binding.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: The HTRF ratio (Emission at 665 nm / Emission at 620 nm) is proportional to the amount of phosphorylated substrate. Calculate percent inhibition relative to controls and determine the IC₅₀ value.

Causality and Validation: This is a direct target-binding assay. A dose-dependent reduction in the HTRF signal indicates that the compound is preventing the kinase from phosphorylating its substrate. Sorafenib, a known VEGFR-2 inhibitor, serves as a robust positive control.

DNA Intercalation and Topoisomerase Inhibition

Rationale: The planar aromatic structure of the quinoxaline ring is a feature found in many DNA intercalating agents. [11]Natural antibiotics containing a quinoxaline core, such as echinomycin, function by bis-intercalating into the DNA minor groove. [11]Furthermore, some synthetic quinoxalines have been reported to inhibit topoisomerase II, an enzyme critical for resolving DNA topological stress during replication. [4] Experimental Protocol: Topoisomerase I DNA Relaxation Assay

Objective: To assess the ability of the test compound to inhibit the catalytic activity of human Topoisomerase I.

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA)

  • Stop Solution (e.g., containing SDS and Proteinase K)

  • Positive Control: Camptothecin

  • Agarose gel, Gel electrophoresis system, DNA stain (e.g., SYBR Safe)

Methodology:

  • Reaction Setup: In microcentrifuge tubes on ice, combine the assay buffer, supercoiled DNA, and various concentrations of the test compound or controls.

  • Enzyme Addition: Add Topoisomerase I to each tube to initiate the reaction.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding the Stop Solution and incubating further to digest the enzyme.

  • Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the different DNA topoisomers.

  • Visualization: Stain the gel with a DNA stain and visualize it under UV light. Supercoiled DNA migrates faster than relaxed DNA.

  • Analysis: Inhibition of the enzyme is observed as a persistence of the supercoiled DNA band and a reduction in the relaxed DNA band compared to the DMSO control. Camptothecin should show complete inhibition.

Part 4: Conclusion and Future Directions

The this compound scaffold is a highly promising starting point for the development of novel therapeutics. Strong evidence validates tubulin polymerization as a primary target for its anticancer activity, placing it in a class with established and effective chemotherapeutic agents. [3]The potent, sub-micromolar antiproliferative activity demonstrated by its derivatives justifies a focused drug discovery program in this area. [3] Future research should prioritize:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the N1 and N4 positions, as well as the carboxylic acid at the C6 position, to optimize potency against tubulin and improve drug-like properties.

  • Broad Target Screening: While focusing on tubulin, it is prudent to screen optimized lead compounds against a panel of cancer-relevant protein kinases and topoisomerases to identify potential polypharmacology or uncover alternative mechanisms of action.

  • In Vivo Efficacy Studies: Promising candidates with good in vitro potency and favorable ADME (absorption, distribution, metabolism, and excretion) profiles should be advanced into xenograft models of cancer to validate their therapeutic efficacy in a living system.

By pursuing these parallel avenues of investigation, the full therapeutic potential of this versatile quinoxaline scaffold can be unlocked.

References

  • Asensio, A., et al. (2021). Quinoxalines Potential to Target Pathologies. PubMed. Available at: [Link]

  • El-Sayed, M. F., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PMC - PubMed Central. Available at: [Link]

  • Hameed, S., et al. (2022). Evaluation of synthetic 2-aryl quinoxaline derivatives as α-amylase, α-glucosidase, acetylcholinesterase, and butyrylcholinesterase inhibitors. ResearchGate. Available at: [Link]

  • Maleev, G. V., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. Available at: [Link]

  • Al-Ostath, A. I., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available at: [Link]

  • Bekkali, F., et al. (2021). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PMC - PubMed Central. Available at: [Link]

  • Boruah, V., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. National Institutes of Health. Available at: [Link]

  • Unknown Author. (n.d.). Quinoxaline: Synthetic and pharmacological perspectives. International Journal of Pharmaceutical Research and Development. Available at: [Link]

  • Shahin, G., et al. (2016). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC - PubMed Central. Available at: [Link]

  • Villazon, C., et al. (1995). Pharmacological properties of quinoxaline derivatives as a new class of 5-HT3 receptor antagonists. PubMed. Available at: [Link]

  • Irfan, A., et al. (2024). A review on the therapeutic potential of quinoxaline derivatives. Wisdom Library. Available at: [Link]

  • Malcolm, A. D., et al. (1982). Differential inhibition of a restriction enzyme by quinoxaline antibiotics. PubMed. Available at: [Link]

  • Irfan, A., et al. (2018). a review on the therapeutic potential of quinoxaline derivatives. ResearchGate. Available at: [Link]

  • Al-Ostath, A. I., et al. (n.d.). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ResearchGate. Available at: [Link]

  • Unknown Author. (2025). Current Trends in Kinase Inhibitors: Focus on Quinoxaline. Bioengineer.org. Available at: [Link]

  • Ghosh, K., et al. (n.d.). Quinoxaline-oligopyrrole receptors 4 and 5, and macrocyclic... ResearchGate. Available at: [Link]

  • Ismail, M. M. F., et al. (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ResearchGate. Available at: [Link]

  • Dong, Z., et al. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. PubMed. Available at: [Link]

  • Dong, Z., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. PMC - NIH. Available at: [Link]

  • Boxwell, D. W., et al. (2011). 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase. PubMed. Available at: [Link]

  • Kadu, V. V., et al. (2011). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. PMC - NIH. Available at: [Link]

  • Mogilaiah, K., et al. (2004). Synthesis and antimicrobial activity of certain novel quinoxalines. ResearchGate. Available at: [Link]

  • Chen, Y., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. National Institutes of Health. Available at: [Link]

  • Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. Available at: [Link]

  • Cecchetti, V., et al. (1991). Quinolonecarboxylic acids. 2. Synthesis and antibacterial evaluation of 7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]b[1][12]enzothiazine-6-carboxylic acids. PubMed. Available at: [Link]

  • El-Atawy, M. A., et al. (2020). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. ResearchGate. Available at: [Link]

  • El-Sayed, M. F., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. National Institutes of Health. Available at: [Link]

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In silico modeling of 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid interactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: In Silico Modeling of 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid Interactions with Tubulin

Abstract

The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer properties.[1][2] Specifically, N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives have been identified as potent tubulin polymerization inhibitors, making them a promising class of antineoplastic agents.[3][4] This technical guide provides a comprehensive, in-depth walkthrough of the in silico methodologies used to investigate the molecular interactions of the core scaffold, this compound, with its target, β-tubulin. We will explore the causality behind key computational choices, from ligand and protein preparation to the execution and analysis of molecular docking and molecular dynamics simulations. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply these powerful techniques to accelerate discovery programs.

Foundational Concepts: The Compound and Its Target

The Ligand: this compound

The core molecule of interest, this compound (PubChem CID: 2049053), is a heterocyclic compound featuring a bicyclic quinoxaline core.[5] Its structure provides a rigid scaffold with hydrogen bond donors and acceptors, as well as an aromatic ring system, which are crucial features for molecular recognition by protein targets. The carboxylic acid moiety, in particular, is a common feature in drug molecules, often participating in key electrostatic or hydrogen bonding interactions within a binding site.

The Rationale for Target Selection: Tubulin

Tubulin proteins are the building blocks of microtubules, which are critical components of the cellular cytoskeleton involved in cell division (mitosis), structure, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. Small molecules that interfere with tubulin polymerization or depolymerization can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis.[3]

Given that derivatives of our core compound have demonstrated potent inhibition of tubulin polymerization by binding to the colchicine site, we have selected β-tubulin as the protein target for this in silico investigation.[3][4] This choice provides a biologically relevant and structurally characterized system to model the compound's interactions.

The In Silico Discovery Workflow: A Strategic Overview

Computer-Aided Drug Design (CADD) provides a powerful framework for investigating molecular interactions, optimizing lead compounds, and filtering large virtual libraries, thereby reducing the time and cost associated with drug discovery.[6][7] Our workflow is designed as a multi-step, self-validating process that progressively refines our understanding of the ligand-protein interaction.

G cluster_prep 1. System Preparation cluster_dock 2. Binding Pose Prediction cluster_dynamics 3. Dynamic Stability Assessment cluster_analysis 4. Data Analysis & Interpretation ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB, Cleaning, Protonation) protein_prep->grid_gen docking Molecular Docking (Pose Sampling & Scoring) grid_gen->docking system_setup System Setup (Solvation & Ionization) docking->system_setup Select Best Pose pose_analysis Pose & Interaction Analysis docking->pose_analysis md_sim Molecular Dynamics Simulation (Nanosecond-Scale Trajectory) system_setup->md_sim trajectory_analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) md_sim->trajectory_analysis pose_analysis->trajectory_analysis Provides Context

Caption: A generalized workflow for the in silico analysis of ligand-protein interactions.

Experimental Protocols: A Step-by-Step Technical Guide

This section provides detailed methodologies for the core in silico experiments. The causality behind each step is explained to provide a deeper understanding of the process.

Protocol 1: Ligand Preparation

Objective: To generate a chemically correct, low-energy 3D conformation of the ligand.

  • 2D Structure Generation: Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Conversion to 3D: Convert the 2D sketch into a 3D structure.

  • Protonation State Assignment: Determine the likely protonation state at a physiological pH of ~7.4. The carboxylic acid group will be deprotonated (-COO⁻), and the amide-like nitrogens in the ring will likely remain neutral. This step is critical as charge distribution governs electrostatic interactions.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF). This process relieves steric clashes and finds a stable, low-energy conformation of the molecule, which is a more realistic starting point for docking.

Protocol 2: Protein Preparation

Objective: To prepare the protein crystal structure for docking by correcting structural issues and assigning correct chemical properties.

  • Structure Retrieval: Download the 3D crystal structure of human β-tubulin, preferably with a co-crystallized ligand in the colchicine binding site, from the Protein Data Bank (PDB). A suitable entry is PDB ID: 4O2B.

  • Initial Cleaning: Remove all non-essential components from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. Retain only the protein chain(s) of interest (in this case, the β-tubulin chain).

  • Structural Correction: Check for and repair any missing residues or atoms within the protein structure using modeling software.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. Assign protonation states to ionizable residues (His, Asp, Glu, Lys, Arg) based on a physiological pH of 7.4. This is a crucial step for accurately modeling hydrogen bonds.

  • Energy Minimization: Perform a restrained energy minimization of the protein structure. This step relaxes the structure, especially the newly added hydrogen atoms, to remove any steric clashes while ensuring the protein's backbone does not deviate significantly from the experimentally determined conformation.

Protocol 3: Molecular Docking Simulation

Objective: To predict the preferred binding orientation and affinity of the ligand within the protein's active site.

  • Active Site Definition (Grid Generation): Define the binding pocket. The most reliable method is to define the grid box around the position of the co-crystallized ligand in the original PDB structure. This ensures the docking search is focused on a known, biologically relevant site. The size of the grid box should be large enough to accommodate the ligand and allow for rotational and translational sampling.

  • Docking Execution: Run the molecular docking simulation. The software will systematically sample different conformations of the ligand within the defined active site and score them based on a scoring function. This function estimates the binding affinity (e.g., in kcal/mol) by evaluating interactions like hydrogen bonding, van der Waals forces, and electrostatics.

  • Post-Docking Analysis:

    • Pose Clustering: The docking results are typically clustered based on conformational similarity (RMSD). Analyze the top-scoring poses from the most populated clusters.

    • Interaction Analysis: Visualize the top-ranked docking pose to identify key molecular interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and specific amino acid residues in the binding site.

G cluster_protein β-Tubulin Colchicine Site ligand {2-Oxo-1,2,3,4-tetrahydro- quinoxaline-6-carboxylic acid} CYS241 CYS 241 ligand->CYS241 H-Bond (Amide NH) LEU248 LEU 248 ligand->LEU248 Hydrophobic ASN258 ASN 258 ligand->ASN258 H-Bond (Carboxylate) VAL318 VAL 318 ligand->VAL318 Hydrophobic

Caption: Key hypothetical interactions between the ligand and β-tubulin's colchicine site.

Protocol 4: Molecular Dynamics (MD) Simulation

Objective: To assess the dynamic stability of the ligand-protein complex over time, providing a more realistic view than the static picture from docking.

  • System Setup:

    • Take the highest-scoring docked pose of the ligand-protein complex as the starting structure.

    • Place the complex in a simulation box of a defined shape (e.g., cubic).

    • Solvate the system by adding an explicit water model (e.g., TIP3P). This is essential as water plays a critical role in mediating molecular interactions.

    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's overall charge and mimic a physiological salt concentration.

  • Minimization and Equilibration:

    • Perform energy minimization on the entire solvated system to remove bad contacts.

    • Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system's pressure under constant pressure (NPT ensemble). This multi-stage equilibration ensures the system is stable before the production run.

  • Production Run: Execute the main MD simulation for a duration sufficient to observe the system's behavior (typically in the range of 100-500 nanoseconds for binding stability assessment).

  • Trajectory Analysis:

    • Root-Mean-Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot for both indicates that the complex is structurally stable.

    • Root-Mean-Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify flexible and rigid regions. High fluctuations in the binding site could indicate instability.

    • Interaction Analysis: Monitor the persistence of key interactions (e.g., hydrogen bonds) identified during docking throughout the simulation. Stable interactions confirm the docking prediction.

Data Presentation and Interpretation

For illustrative purposes, the following tables summarize hypothetical quantitative data from the described in silico experiments.

Table 1: Hypothetical Molecular Docking Results

Ligand Pose Binding Affinity (kcal/mol) Key Hydrogen Bonds Key Hydrophobic Interactions
1 -8.5 CYS 241, ASN 258 LEU 248, ALA 316, VAL 318
2 -8.1 THR 314, ASN 258 LEU 255, ILE 378

| 3 | -7.9 | CYS 241 | LEU 248, LEU 255, ALA 316 |

Interpretation: Pose 1 shows the most favorable binding affinity. The predicted interactions involve hydrogen bonds with CYS 241 and ASN 258, which are known to be important residues in the colchicine binding site. This pose would be selected for further investigation with MD simulations.

Table 2: Hypothetical MD Simulation Stability Metrics (100 ns)

System Average Ligand RMSD (Å) Average Binding Site RMSF (Å) H-Bond Occupancy (Ligand-CYS241) H-Bond Occupancy (Ligand-ASN258)
Ligand-Tubulin Complex 1.8 ± 0.4 1.1 ± 0.3 85.2% 91.5%

| Apo-Tubulin (Control) | N/A | 1.4 ± 0.5 | N/A | N/A |

Interpretation: The low and stable ligand RMSD suggests it does not diffuse out of the binding pocket. The reduced fluctuation (RMSF) of the binding site in the complex compared to the apo protein suggests the ligand stabilizes the local conformation. The high occupancy of the key hydrogen bonds throughout the simulation provides strong evidence for a stable binding mode, validating the initial docking hypothesis.

Conclusion and Future Directions

This guide has outlined a robust and logical in silico workflow for investigating the interactions of this compound with its biological target, β-tubulin. By combining molecular docking with molecular dynamics, we can move from a static binding hypothesis to a dynamic understanding of complex stability. The insights gained from such studies are invaluable for guiding the rational design of more potent and selective derivatives. Future work could involve using these validated models to perform virtual screening of compound libraries or to develop quantitative structure-activity relationship (QSAR) models to predict the activity of novel analogues.

References

  • National Center for Biotechnology Information. (n.d.). In Silico Studies of Quinoxaline-2-Carboxamide 1,4-di-N-Oxide Derivatives as Antimycobacterial Agents. PubMed Central.
  • BenchChem. (n.d.). The Rise of Quinoxalines: An In-Depth Technical Guide to In Silico Discovery. BenchChem.
  • JSciMed Central. (2017). Computer Based Drug Design of Various Heterocyclic Compounds having Anticancer Activity: A Brief Review. JSciMed Central.
  • National Center for Biotechnology Information. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. PubMed.
  • JSciMed Central. (2017). Computer Based Drug Design of Various Heterocyclic Compounds having Anticancer Activity. JSciMed Central.
  • National Center for Biotechnology Information. (2023). Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors. PubMed.
  • Semantic Scholar. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Semantic Scholar.
  • ResearchGate. (2022). Computer-Aided Drug Design: Development of New Heterocyclic Molecules. ResearchGate.
  • Taylor & Francis Online. (n.d.). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online.
  • National Center for Biotechnology Information. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. PubMed.
  • National Center for Biotechnology Information. (n.d.). 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid. PubChem.
  • RSC Publishing. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Publishing.
  • mtieat. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. mtieat.

Sources

Methodological & Application

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide to the essential analytical methods for the comprehensive characterization of 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid. This compound is a key heterocyclic scaffold with significant potential in medicinal chemistry, particularly in the development of novel therapeutics.[1] A multi-technique approach integrating chromatography, mass spectrometry, spectroscopy, and thermal analysis is presented to ensure unambiguous structural confirmation, purity assessment, and physicochemical profiling. The protocols and insights provided herein are designed to establish a self-validating system for compound characterization, ensuring data integrity and reproducibility in research and development settings.

Introduction: The Rationale for Rigorous Characterization

The quinoxaline ring system is a privileged scaffold in drug discovery, known for its wide range of pharmacological activities.[2] Specifically, derivatives of this compound have been investigated as potent antiproliferative agents that function by inhibiting tubulin polymerization.[1] Given its therapeutic potential, the unambiguous characterization of this molecule is a critical prerequisite for any further biological or pharmaceutical development. Inconsistent purity or misidentification of the structure can lead to erroneous biological data and significant delays in the drug development pipeline.

This guide outlines an integrated analytical workflow designed to provide a holistic understanding of the compound's identity, purity, and stability. By correlating data from orthogonal techniques, researchers can build a robust and reliable characterization package.

G cluster_workflow Analytical Characterization Workflow Synthesis Synthesized Compound Purity Purity & Separation (HPLC, UPLC) Synthesis->Purity Identity Molecular Weight Confirmation (LC-MS) Purity->Identity Report Certificate of Analysis Purity->Report Structure Structural Elucidation (NMR, FT-IR) Identity->Structure Identity->Report Properties Physicochemical Properties (TGA/DSC) Structure->Properties Structure->Report Properties->Report

Caption: Integrated workflow for compound characterization.

Chromatographic Analysis: Purity and Molecular Weight Confirmation

Chromatographic methods are fundamental for assessing the purity of the synthesized compound and confirming its molecular weight.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Expertise & Causality: HPLC is the gold standard for determining the purity of non-volatile small molecules. A reversed-phase C18 column is selected due to the moderate polarity of the analyte. The inclusion of an acid (e.g., phosphoric acid) in the mobile phase is crucial; it ensures the carboxylic acid functional group remains protonated, leading to consistent retention times and sharp, symmetrical peak shapes.[2] Purity is determined by calculating the area percentage of the main peak relative to all other peaks detected at a specific UV wavelength.

Experimental Protocol: HPLC

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a suitable solvent (e.g., Methanol or DMSO) to create a 1 mg/mL stock solution. Further dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.[3]

    • Mobile Phase: Isocratic elution with 95% Water (containing 0.01 M H₃PO₄) and 5% Methanol.[2][3] Note: Gradient elution may be required for resolving closely related impurities.

    • Flow Rate: 1.0 mL/min.[3]

    • Injection Volume: 20 µL.[3]

    • Column Temperature: 30 °C.[3]

    • Detection: UV at 254 nm.[3]

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100. The target purity for most research applications is >95%.[2]

Data Presentation: HPLC Parameters

ParameterValueRationale
Column C18 (4.6 x 250 mm, 5 µm)Standard for reversed-phase separation of aromatic compounds.
Mobile Phase 95:5 H₂O (0.01M H₃PO₄) : MeOHEnsures protonation of the carboxylic acid for good peak shape.[2]
Flow Rate 1.0 mL/minProvides optimal separation and run time.[3]
Temperature 30 °CEnsures reproducible retention times.[3]
Detection 254 nmCommon wavelength for aromatic systems.
Expected Result Single major peak with purity >95%Indicates a high-purity sample suitable for further testing.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Expertise & Causality: LC-MS couples the separation power of HPLC with the mass-resolving capability of mass spectrometry. This technique provides definitive confirmation of the compound's molecular weight, a critical piece of identity evidence.[4][5] Electrospray ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar molecules, minimizing fragmentation and maximizing the abundance of the molecular ion. Analysis in both positive and negative ion modes is recommended to capture the [M+H]⁺ and [M-H]⁻ ions, respectively, providing dual confirmation.

Experimental Protocol: LC-MS

  • Instrumentation: An LC-MS system equipped with an ESI source.

  • Sample Preparation: Prepare the sample as described in the HPLC protocol, using LC-MS grade solvents.

  • LC Conditions: Use similar conditions as the HPLC method, but replace the non-volatile phosphoric acid with a volatile acid like 0.1% formic acid in the mobile phase to ensure compatibility with the MS detector.

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI).

    • Scan Mode: Full Scan.

    • Polarity: Positive and Negative.

    • Mass Range: m/z 50 - 500.

  • Data Analysis: Search the resulting mass spectrum for the theoretical mass-to-charge ratios.

Data Presentation: LC-MS Parameters

ParameterValueRationale
Molecular Formula C₉H₈N₂O₃
Exact Mass 204.05 g/mol
Expected [M+H]⁺ 205.06 m/zProtonated molecule in positive ion mode.
Expected [M-H]⁻ 203.05 m/zDeprotonated molecule in negative ion mode.

Spectroscopic Analysis: Unambiguous Structural Elucidation

Spectroscopic methods provide detailed information about the compound's chemical structure, including the arrangement of atoms and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for de novo structure elucidation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. DMSO-d₆ is the solvent of choice because it readily dissolves both the carboxylic acid and the heterocyclic portions of the molecule and its residual solvent peak does not interfere with key analyte signals.[2][6]

Experimental Protocol: NMR

  • Instrumentation: 300 MHz or higher NMR spectrometer.[3]

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of DMSO-d₆.

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

  • Acquisition: Record standard ¹H and ¹³C spectra. 2D NMR experiments (e.g., COSY, HSQC) can be performed for further confirmation if needed.

Data Presentation: Predicted NMR Assignments

Note: Predicted chemical shifts (δ) are approximate and serve as a guide.

¹H NMR (DMSO-d₆) Predicted δ (ppm)MultiplicityIntegrationAssignment
Carboxylic Acid~12.5broad s1H-COOH
Amide NH~10.5s1HC(O)-NH
Aromatic CH~7.7d1HH-5
Aromatic CH~7.5dd1HH-7
Aromatic CH~6.8d1HH-8
Amine NH~6.5s1HAr-NH
Aliphatic CH₂~3.4s2H-CH₂-
¹³C NMR (DMSO-d₆) Predicted δ (ppm)Assignment
Carboxylic Carbonyl~167-COOH
Amide Carbonyl~155-C=O
Aromatic C (quaternary)~140, 130, 125, 120C-4a, C-8a, C-6
Aromatic CH~128, 118, 115C-5, C-7, C-8
Aliphatic CH₂~45C-3
Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy is used to identify the presence of key functional groups by detecting their characteristic vibrational frequencies.[7] The broad O-H stretch of the carboxylic acid, the sharp N-H stretches of the amide and amine, and the strong C=O stretches are key diagnostic peaks that confirm the molecule's core structure.

Experimental Protocol: FT-IR

  • Instrumentation: FT-IR spectrometer.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

Data Presentation: Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3400 - 3200Medium, SharpN-H StretchAmine & Amide
3300 - 2500Strong, BroadO-H StretchCarboxylic Acid
3100 - 3000MediumC-H StretchAromatic
2960 - 2850WeakC-H StretchAliphatic
~1700Strong, SharpC=O StretchCarboxylic Acid
~1660Strong, SharpC=O StretchAmide (Oxo)[6]
1600 - 1450MediumC=C StretchAromatic Ring

Thermal Analysis: Assessing Physicochemical Properties

Thermal analysis techniques like TGA and DSC are essential for understanding the material's stability, melting behavior, and presence of solvates.[8][9]

Expertise & Causality: DSC measures heat flow into or out of a sample as a function of temperature, allowing for the precise determination of the melting point, which is a key physical constant and indicator of purity. TGA measures changes in mass as a function of temperature, revealing the decomposition temperature and indicating if any solvent or water is present in the sample.[10]

G cluster_logic Orthogonal Data Correlation HPLC HPLC (Purity > 95%) Validation Compound Validated HPLC->Validation Identity & Purity LCMS LC-MS (Correct Mass) LCMS->Validation Identity & Purity NMR NMR (Correct Structure) NMR->Validation Structural Confirmation FTIR FT-IR (Correct Functional Groups) FTIR->Validation Structural Confirmation Thermal DSC/TGA (Sharp Melt, Stable) Thermal->Validation Physicochemical Profile

Caption: Correlation of orthogonal analytical data for validation.

Experimental Protocol: TGA/DSC

  • Instrumentation: A simultaneous TGA/DSC analyzer.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • Conditions:

    • Atmosphere: Nitrogen, flow rate of 50 mL/min.[10]

    • Heating Rate: 10 °C/min.[10]

    • Temperature Range: 25 °C to 400 °C.

  • Data Analysis:

    • DSC: Identify the sharp endothermic peak corresponding to the melting point (Tₘ).

    • TGA: Determine the onset temperature of decomposition (Tₔ), identified by significant weight loss.

Data Presentation: Thermal Analysis Parameters

AnalysisParameterExpected ResultInterpretation
DSC Melting Point (Tₘ)A sharp endothermic peak.Indicates a crystalline solid with high purity.
TGA Weight LossNo significant loss before melting.Confirms the absence of residual solvent or water.
TGA Decomposition (Tₔ)Onset of weight loss at high temp.Defines the upper limit of thermal stability.

Conclusion

The comprehensive characterization of this compound requires an integrated, multi-technique approach. By systematically applying the HPLC, LC-MS, NMR, FT-IR, and thermal analysis protocols detailed in this note, researchers can establish a robust and verifiable analytical package. This ensures the correct structural identity, confirms high purity, and defines the key physicochemical properties of the molecule, providing a solid foundation for its advancement in drug discovery and development programs.

References

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023). MDPI. Available at: [Link]

  • Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. (2018). European Journal of Medicinal Chemistry. Available at: [Link]

  • Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. (2023). RSC Medicinal Chemistry. Available at: [Link]

  • Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. (2021). ResearchGate. Available at: [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.). Molecules. Available at: [Link]

  • Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. (2021). LCGC International. Available at: [Link]

  • Determination of 3-methyl-quinoxaline-2-carboxylic acid residue in pork by high performance liquid chromatography-tandem mass spectrometry. (2018). ResearchGate. Available at: [Link]

  • NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. (2022). ResearchGate. Available at: [Link]

  • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (n.d.). Oriental Journal of Chemistry. Available at: [Link]

  • HPLC chromatogram of the quinoxaline derivatives of citrus honey. (n.d.). ResearchGate. Available at: [Link]

  • EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1. (2020). Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. (2021). LCGC International. Available at: [Link]

  • 1,2,3,4-Tetrahydroquinoxaline. (n.d.). PubChem. Available at: [Link]

  • FTIR Spectrum of Quinoline-2-carboxylic acid. (n.d.). ResearchGate. Available at: [Link]

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. Available at: [Link]

  • Design, Synthesis, and Characterization of Quinoxaline Derivatives as a Potent Antimicrobial Agent. (n.d.). ResearchGate. Available at: [Link]

  • 1,2,3,4-Tetrahydroquinoxaline. (n.d.). PubChem. Available at: [Link]

  • Determination of Quinoxalines and Their Two Main Metabolites in Environmental Water Samples by Liquid Chromatography–Tandem Mass Spectrometry. (n.d.). Taylor & Francis Online. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. (2018). International Journal of Research and Analytical Reviews. Available at: [Link]

  • Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. (n.d.). TSI Journals. Available at: [Link]

Sources

Topic: Characterization of 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Fragmentation Pathways and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals and Researchers

Abstract

This application note provides a detailed protocol and theoretical framework for the analysis of 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Quinoxaline derivatives are significant scaffolds in medicinal chemistry, with applications as inhibitors of tubulin polymerization for anticancer therapies[1]. Accurate structural elucidation and quantification are paramount in drug development. This guide details a robust LC-MS/MS methodology, explores the compound's predictable fragmentation patterns under Collision-Induced Dissociation (CID), and offers insights into the causal mechanisms behind the observed product ions. The protocols are designed to be self-validating, and the mechanistic discussions are grounded in established principles of mass spectrometry[2].

Introduction and Analytical Rationale

This compound is a heterocyclic compound featuring a quinoxaline core, a lactam moiety, and a carboxylic acid group. This combination of functional groups presents a unique analytical challenge and opportunity. Its structural complexity necessitates a powerful analytical technique like LC-MS/MS for unambiguous identification and quantification in complex matrices, such as during metabolite identification studies or reaction monitoring[3][4].

Electrospray Ionization (ESI) is the preferred ionization technique due to the presence of polar, ionizable groups (carboxylic acid and amide nitrogens). We will operate in positive ion mode, as the basic nitrogen atoms in the quinoxaline ring are readily protonated, especially in the presence of an acidic mobile phase modifier like formic acid[5][6]. Understanding the subsequent fragmentation of the protonated molecule, [M+H]⁺, is crucial for developing selective and sensitive Multiple Reaction Monitoring (MRM) methods for quantification[4][7].

Experimental Workflow

The overall analytical strategy involves solubilizing the analyte, separating it from potential impurities via reversed-phase chromatography, ionizing it using ESI, and fragmenting the precursor ion to generate a characteristic product ion spectrum.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation prep 1. Standard Solution (1 mg/mL in DMSO) dilute 2. Working Solution (Dilute with 50:50 ACN:H2O) prep->dilute lc 3. LC Separation (C18 Reversed-Phase) dilute->lc ms 4. ESI+ Ionization ([M+H]⁺ Precursor Selection) lc->ms msms 5. Collision-Induced Dissociation (Product Ion Generation) ms->msms detect 6. Detection (Quadrupole Mass Analyzer) msms->detect interpret 7. Fragmentation Analysis (Structural Elucidation) detect->interpret

Figure 1: High-level experimental workflow for LC-MS/MS analysis.

Detailed Protocols

Sample and Standard Preparation
  • Rationale: A high-concentration stock solution in an organic solvent like DMSO ensures stability. Subsequent dilution into the mobile phase composition prevents peak distortion and precipitation in the LC system.

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound and dissolve in 1.0 mL of DMSO.

  • Working Solution (10 µg/mL): Create an intermediate dilution by transferring 10 µL of the stock solution into 990 µL of methanol.

  • Final Infusion/Injection Solution (1 µg/mL): Transfer 100 µL of the working solution into 900 µL of 50:50 (v/v) acetonitrile/water with 0.1% formic acid. Filter through a 0.22 µm syringe filter before use[6].

Liquid Chromatography (LC) Method
  • Rationale: A C18 column provides excellent retention for moderately polar compounds. The gradient elution using acetonitrile and water with 0.1% formic acid ensures good peak shape and efficient separation. Formic acid aids in the protonation of the analyte for positive mode ESI[5][7].

ParameterValue
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 5% B to 95% B over 8 min; hold at 95% B for 2 min; re-equilibrate
Mass Spectrometry (MS) Method
  • Rationale: Positive electrospray ionization (ESI+) is selected to protonate the basic nitrogen centers of the quinoxaline ring. The parameters below are typical starting points for a triple quadrupole instrument and should be optimized for the specific machine in use[3][6].

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Ion Source Temp. 120 °C
Desolvation Temp. 350 °C
Desolvation Gas Flow 600 L/hr (Nitrogen)
Collision Gas Argon
Scan Type Full Scan (m/z 50-250) & Product Ion Scan
Precursor Ion (MS2) m/z 193.1
Collision Energy (CE) Ramped (10-40 eV)

Results and Discussion: Fragmentation Pathway Analysis

The molecular formula of the analyte is C₉H₈N₂O₃, with a monoisotopic mass of 192.05 Da. In positive ESI mode with an acidic mobile phase, the compound is readily protonated to form the precursor ion [M+H]⁺ at m/z 193.1 . Collision-Induced Dissociation (CID) of this precursor ion reveals several characteristic fragmentation pathways rooted in the compound's functional groups: the carboxylic acid, the lactam ring, and the tetrahydroquinoxaline core.

The primary fragmentation processes for organic molecules in MS/MS involve the cleavage of the weakest bonds and the formation of stable neutral molecules and charged fragments[2]. For this analyte, the most labile sites are associated with the carboxylic acid and the lactam carbonyl group.

G M_H [M+H]⁺ m/z 193.1 (C₉H₉N₂O₃⁺) m175 m/z 175.1 (C₉H₇N₂O₂⁺) M_H->m175 - H₂O (18 Da) m149 m/z 149.1 (C₈H₉N₂O⁺) M_H->m149 - CO₂ (44 Da) m147 m/z 147.1 (C₈H₇N₂O⁺) m175->m147 - CO (28 Da) m119 m/z 119.1 (C₇H₇N₂⁺) m149->m119 - CO (28 Da)

Figure 2: Proposed major fragmentation pathways for protonated this compound.

Key Fragment Ions and Their Origins

The fragmentation is dominated by losses from the exocyclic carboxylic acid group and the endocyclic lactam.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed Lost EntityMechanistic Origin
193.1175.118.0H₂ODehydration: A classic fragmentation for carboxylic acids, involving the loss of water from the -COOH group[8][9]. This is often a primary, low-energy fragmentation.
193.1149.144.0CO₂Decarboxylation: Direct loss of carbon dioxide from the protonated carboxylic acid moiety. This is a highly characteristic fragmentation for this functional group[10].
175.1147.128.0CODecarbonylation: Following the initial loss of water, the resulting ion (m/z 175.1) can lose carbon monoxide from the lactam ring structure.
149.1119.130.0CH₂O / CO+2HRing Cleavage/Decarbonylation: The ion at m/z 149.1 (after decarboxylation) can undergo further fragmentation, likely involving the loss of the lactam carbonyl and adjacent atoms.
  • m/z 175.1 ([M+H-H₂O]⁺): This ion arises from the facile loss of a water molecule from the carboxylic acid group. This is a common and energetically favorable process for protonated carboxylic acids[8]. The stability of the resulting acylium ion contributes to the prevalence of this pathway.

  • m/z 149.1 ([M+H-CO₂]⁺): This fragment corresponds to the decarboxylation of the parent ion. The loss of a neutral CO₂ molecule is a hallmark of carboxylic acids in mass spectrometry and results in a stable protonated quinoxalinone core[10]. This is often a highly abundant fragment ion.

  • m/z 147.1 ([M+H-H₂O-CO]⁺): This ion represents a sequential fragmentation pathway. After the initial loss of water to form the ion at m/z 175.1, a subsequent loss of carbon monoxide from the lactam ring occurs. This two-step loss is diagnostic and confirms the presence of both the carboxylic acid and the oxo- group.

Conclusion

The LC-MS/MS method presented here is a robust and reliable approach for the characterization of this compound. The fragmentation pattern is logical and consistent with established chemical principles, dominated by initial losses of water and carbon dioxide from the carboxylic acid group, followed by the loss of carbon monoxide from the lactam ring. The identified precursor-product ion transitions, particularly 193.1 → 175.1 and 193.1 → 149.1 , provide excellent candidates for the development of highly selective and sensitive quantitative MRM assays essential for pharmacokinetic, metabolism, and quality control studies in drug development.

References

  • Yang, H., He, L., Liu, Y., Bian, K., Hu, F., & Fang, B. (2014). Determination of Quinoxalines and Their Two Main Metabolites in Environmental Water Samples by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Liquid Chromatography & Related Technologies, 37(10), 1421-1436. [Link]

  • He, L., Yang, H., Liu, Y., Bian, K., Hu, F., & Fang, B. (2021). Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. LCGC International, 34(10). [Link]

  • Duan, Z., Yuan, Z., Wang, J., & Wen, K. (2011). Determination of Quinoxalines and Their Two Main Metabolites in Environmental Water Samples by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Liquid Chromatography & Related Technologies, 37(10), 1421-1436. [Link]

  • Li, X., Wang, J., Zhang, Y., & Li, J. (2019). Tracing major metabolites of quinoxaline-1,4-dioxides in abalone with high-performance liquid chromatography tandem positive-mode electrospray ionization mass spectrometry. Journal of the Science of Food and Agriculture, 99(12), 5550-5557. [Link]

  • Li, Y., Li, F., Zhao, R., & Li, X. (2017). [Determination of quinoxalines veterinary drug residues in food products of animal origin by high performance liquid chromatography-tandem mass spectrometry]. Wei sheng yan jiu = Journal of hygiene research, 46(4), 659–664. [Link]

  • Grossert, J. S., et al. (2005). Primary fragmentations by MS/MS of [M-H]- ions from dicarboxylic acids. Canadian Journal of Chemistry. As cited in a ResearchGate article. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Avula, B., Reddivari, C. K., Muchumarri, R. M., Eraganaboyina, S., Zyryanov, G. V., & Nemallapudi, B. R. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 44(1). [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Langenbeck, U., Möhring, H. U., Hinney, B., & Spiteller, M. (1977). Quinoxalinol derivatives of aliphatic 2-oxocarboxylic acids. Infrared and mass spectra of the O-trimethylsilylated compounds. Biomedical mass spectrometry, 4(4), 197–202. [Link]

  • Dr. Puspendra Classes. (2018). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. YouTube. [Link]

  • Organic Mass Spec. (n.d.). Common Fragmentation Pathways. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. [Link]

  • Zhang, Y., et al. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 143, 845-855. [Link]

Sources

Topic: Purification Techniques for 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is a pivotal scaffold in medicinal chemistry, serving as a key building block for novel therapeutics, including tubulin polymerization inhibitors.[1][2] Achieving the high degree of purity required for downstream applications in drug development is a non-trivial challenge. This application note provides a comprehensive guide to the purification of this target molecule, grounded in fundamental chemical principles. We will explore a multi-faceted strategy employing acid-base extraction, recrystallization, and column chromatography. The causality behind each methodological choice is explained to empower researchers to adapt and troubleshoot these protocols effectively.

Introduction: The Synthetic Context and Impurity Profile

The synthesis of the quinoxaline core often involves the condensation of a substituted o-phenylenediamine with a dicarbonyl compound.[3][4][5] For our target molecule, a common synthetic route involves the reaction of 3,4-diaminobenzoic acid with an appropriate C2 synthon like chloroacetic acid or its ester, followed by cyclization.

Common impurities arising from this synthesis may include:

  • Unreacted Starting Materials: 3,4-diaminobenzoic acid.

  • Regioisomers: Isomeric products from non-specific cyclization.

  • Side-Products: Polymeric materials or products from over-oxidation.

  • Reagents and Catalysts: Residual acids or bases used in the reaction.

The successful purification strategy hinges on exploiting the unique physicochemical properties of the target molecule—specifically, the acidic carboxylic acid group, the polar lactam (cyclic amide) structure, and its crystalline solid nature.

The Integrated Purification Workflow

A robust purification strategy does not rely on a single technique but rather an integrated workflow. The sequence of operations is critical for maximizing both purity and yield. The following workflow is recommended as the most efficient pathway from a crude reaction mixture to an analytically pure compound.

Integrated_Workflow Crude Crude Reaction Mixture Extraction Technique 1: Acid-Base Extraction Crude->Extraction Isolate acidic components Precipitate Crude Solid Product (Enriched Target) Extraction->Precipitate Acidification & Precipitation Recrystal Technique 2: Recrystallization Precipitate->Recrystal Remove closely-related soluble impurities BulkPure Bulk Purified Solid (>95% Purity) Recrystal->BulkPure QC QC Check (NMR, LC-MS, mp) BulkPure->QC Purity sufficient? Chromatography Technique 3: Column Chromatography Final Analytically Pure Product (>99% Purity) Chromatography->Final Isolate target from persistent impurities QC->Chromatography No, further purification needed QC->Final Yes Acid_Base_Extraction cluster_0 Separatory Funnel cluster_1 Post-Extraction cluster_2 Precipitation Beaker Organic_Layer Organic Phase (EtOAc) + Crude Mixture Aqueous_Layer Aqueous Phase (Saturated NaHCO₃) Shake Shake & Vent Organic_Layer->Shake Aqueous_Layer->Shake Aqueous_Salt Aqueous Layer (Contains Sodium 2-oxo-... -6-carboxylate) Organic_Waste Organic Layer (Contains Neutral Impurities) Acidify Add HCl (conc.) dropwise to pH ~2 Aqueous_Salt->Acidify Precipitate Precipitated Solid Product (Target Compound) Filter Vacuum Filtration Precipitate->Filter Separate Separate Layers Shake->Separate Separate->Aqueous_Salt Separate->Organic_Waste

Caption: Workflow for purification via acid-base extraction.

Technique 2: Recrystallization

Principle of Operation

Recrystallization is a purification technique for solid compounds that exploits differences in solubility. [6][7]An ideal solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor upon cooling). The slow formation of a crystal lattice from a supersaturated solution tends to exclude impurity molecules, leading to a highly purified final product. [7]

Solvent Selection and Protocol

The choice of solvent is paramount. For quinoxaline derivatives, polar protic solvents are often effective. [4][8]

Solvent/System Rationale Boiling Point (°C)
Ethanol Often a good starting point for quinoxaline derivatives. [8] 78
Ethanol/Water Adding water as an anti-solvent can effectively modulate solubility. Variable
Acetic Acid Carboxylic acids often have good solubility in hot acetic acid. [9] 118

| N,N-Dimethylformamide (DMF) / Water | For poorly soluble compounds, DMF can be used with water as the anti-solvent. | 153 (DMF) |

Protocol:

  • Solvent Screening: In test tubes, test the solubility of small amounts of the crude solid in the candidate solvents at room temperature and upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (e.g., on a hot plate with stirring) until the solid just dissolves. Use the minimum amount of hot solvent necessary to create a saturated solution.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities (including charcoal) are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Technique 3: Column Chromatography

Principle of Operation

Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried by a mobile phase. [10][11]For our polar, acidic target molecule, normal-phase chromatography using silica gel (a polar, acidic stationary phase) is appropriate. [12]Compounds are eluted in order of increasing polarity; non-polar impurities will elute first, followed by compounds of intermediate polarity, with the highly polar carboxylic acid eluting last. [10]

Detailed Protocol
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the standard choice.

  • Mobile Phase (Eluent) Selection: The key is to find a solvent system that provides a good retention factor (Rf) of ~0.25-0.35 for the target compound on a TLC plate.

    • Starting Point: Begin with a mixture of a less polar solvent (e.g., Ethyl Acetate) and a more polar one (e.g., Methanol). A common system for polar compounds is Dichloromethane/Methanol. [13] * Acidification: Due to the carboxylic acid, peak tailing on the acidic silica can occur. Adding a small amount (0.5-1%) of acetic acid or formic acid to the eluent can suppress this by keeping the analyte protonated, leading to sharper peaks.

  • Column Packing: Pack the column using a slurry of silica gel in the initial, least polar eluent mixture. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the sample in a minimal amount of the eluent or a stronger solvent (like DCM/MeOH), adsorb it onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with a lower polarity mixture and gradually increasing the polarity (gradient elution) if necessary to move the compound down the column.

  • Fraction Collection: Collect the eluate in fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, analytically pure product.

Column_Chromatography cluster_elution column Eluent (e.g., EtOAc/MeOH/AcOH) Sample Band (Crude Product) Silica Gel Stationary Phase Glass Wool/Frit Stopcock Time1 Time = 0 column_t1 Eluent Impurity A (Non-polar) Impurity B Target Silica Gel ... Time2 Time = T1 column_t2 Eluent ... Impurity A Impurity B Target Silica Gel ... Time3 Time = T2 column_t3 Eluent ... ... Impurity A Impurity B Target Silica Gel ...

Caption: Separation of components via column chromatography over time.

Troubleshooting Common Purification Issues

Problem Technique Potential Cause Recommended Solution
Emulsion forms Acid-Base ExtractionThe two phases are not separating cleanly.Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Allow the mixture to stand without agitation.
Product "oils out" RecrystallizationSolution is too concentrated, or cooling is too rapid. The melting point of the solute may be lower than the boiling point of the solvent.Re-heat the solution to dissolve the oil. Add a small amount of additional solvent. Allow for slower cooling. If the problem persists, choose a lower-boiling point solvent.
No crystals form RecrystallizationSolution is not supersaturated; nucleation is not occurring.Scratch the inside of the flask with a glass rod at the solution's surface. Add a seed crystal of the pure compound. Reduce the solvent volume by gentle heating.
Compound streaks on TLC/Column ChromatographyCompound is interacting too strongly or ionically with the silica gel.Add a small percentage (0.5-1%) of a modifier to the eluent. For an acidic compound like this, add acetic acid. For basic compounds, triethylamine is used. [14]
Poor separation ChromatographyEluent polarity is incorrect; Rf values of components are too close.Re-optimize the eluent system using TLC. A shallower polarity gradient or even isocratic (single solvent system) elution may be required for difficult separations. [13]

Conclusion

The purification of this compound is most effectively achieved through a logical, multi-step process. A primary clean-up using acid-base extraction isolates the acidic product from neutral and basic impurities. Subsequent recrystallization provides a highly efficient method for bulk purification to remove closely related side-products. For instances requiring the highest analytical purity for biological assays, silica gel column chromatography serves as the ultimate polishing step. By understanding the chemical principles behind each technique, researchers can confidently produce this valuable synthetic intermediate with the purity required for demanding applications in drug discovery and development.

References

  • Wikipedia contributors. (2023). Acid–base extraction. Wikipedia, The Free Encyclopedia. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. [Link]

  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]

  • The Student Room. (2018). How to purify a carboxylic acid by recrystallisation?[Link]

  • Google Patents. (2011).
  • Google Patents. (1972).
  • Glund, K., et al. (1989). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Biochemistry. [Link]

  • El-Sayed, M. S., et al. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemistry. [Link]

  • University of California, Davis Chemistry. (n.d.). Recrystallization and Crystallization. [Link]

  • Heravi, M. M., et al. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Molecules. [Link]

  • Google Patents. (2007).
  • Reddit. (2017). Column chromatography & TLC on highly polar compounds?[Link]

  • Avula, B., et al. (2020). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds. [Link]

  • University of Alberta, Department of Chemistry. (n.d.). Column chromatography. [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. [Link]

  • Khan Academy. (n.d.). Column chromatography. [Link]

  • Wikipedia contributors. (2023). Recrystallization (chemistry). Wikipedia, The Free Encyclopedia. [Link]

  • Festus, O. T., et al. (2021). Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. International Journal of the Physical Sciences. [Link]

  • Li, Y., et al. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Avula, B., et al. (2020). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. MTIE. [Link]

Sources

Application Notes and Protocols for 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid and its derivatives in cancer cell line studies. This document outlines the scientific rationale behind the protocols, detailed step-by-step methodologies, and data interpretation guidelines, grounded in the established anti-cancer potential of the quinoxaline scaffold.

Introduction: The Therapeutic Potential of Quinoxaline Derivatives

Quinoxaline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] The quinoxaline scaffold, a fusion of a benzene and a pyrazine ring, serves as a versatile platform for the development of novel therapeutic agents.[3] In the realm of oncology, numerous derivatives have been synthesized and evaluated, demonstrating promising results against various cancer cell lines.[4][5]

Recent studies have highlighted that certain N-substituted derivatives of 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid exhibit potent antiproliferative activity by inhibiting tubulin polymerization. This mechanism is a clinically validated target for cancer chemotherapy, as it disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This guide will focus on the experimental protocols to investigate these effects in cancer cell lines.

Foundational Knowledge: Compound Preparation and Handling

Proper preparation of the test compound is critical for reproducible and accurate results. The parent compound, this compound, and its derivatives may have limited aqueous solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₈N₂O₃PubChem CID: 2049053
Molecular Weight192.17 g/mol PubChem CID: 2049053
XLogP3-AA0.4PubChem CID: 2049053
Protocol 1: Preparation of Stock Solutions

The causality behind creating a concentrated stock solution is to ensure accurate and reproducible dilutions for experiments while minimizing the volume of the solvent vehicle (e.g., DMSO) added to cell cultures, which can have its own cytotoxic effects.

Materials:

  • This compound (or derivative)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Accurately weigh a small amount (e.g., 5-10 mg) of the compound.

  • Dissolve the compound in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10-50 mM). The choice of concentration depends on the compound's solubility.[6]

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary for some derivatives.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C for long-term stability.[6]

Core Assays for Evaluating Anti-Cancer Activity

The following section details the primary assays to characterize the biological effects of this compound derivatives on cancer cells. The workflow is designed to first assess cytotoxicity and then to elucidate the underlying mechanism of action.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation A Prepare Serial Dilutions of Compound C Treat Cells with Compound A->C B Seed Cancer Cell Lines in 96-well Plates B->C D Perform Cell Viability Assay (MTT or CCK-8) C->D E Determine IC50 Value D->E F Cell Cycle Analysis (Propidium Iodide Staining) E->F Investigate cell cycle effects at IC50 G Apoptosis Assay (Annexin V/PI Staining) E->G Confirm apoptotic cell death at IC50 H Tubulin Polymerization Assay Directly test compound's effect on tubulin I Western Blot Analysis (e.g., for tubulin, cell cycle/apoptosis markers) Validate protein-level changes

Caption: Experimental workflow for evaluating quinoxaline derivatives.

Cell Viability and Cytotoxicity Assessment

The initial step is to determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays. The MTT and CCK-8 assays are colorimetric methods that measure the metabolic activity of viable cells, which is proportional to the number of living cells.[5][7]

Table 2: Recommended Cancer Cell Lines

Cell LineCancer TypeRationale
HeLaCervical CancerCommonly used, robust cell line.
SMMC-7721Hepatocellular CarcinomaRelevant for liver cancer studies.
K562Chronic Myelogenous LeukemiaA suspension cell line, good for diverse screening.
A549Non-small-cell Lung CancerRepresentative of a prevalent and hard-to-treat cancer.[8]
MCF-7Breast AdenocarcinomaA well-characterized breast cancer cell line.[3]
Protocol 2: Cell Viability Assay (CCK-8 Method)

The CCK-8 assay is chosen for its high sensitivity, low toxicity, and simpler procedure compared to the MTT assay, as it produces a water-soluble formazan, eliminating the need for a solubilization step.[1]

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound derivative stock solution

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[2]

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Prepare serial dilutions of the quinoxaline compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a blank control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of CCK-8 solution to each well.[1]

  • Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the cell type and density.

  • Measure the absorbance at 450 nm using a microplate reader.[1][8]

  • Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Mechanism of Action: Cell Cycle and Apoptosis

Once the IC50 is established, the next logical step is to investigate how the compound induces cell death. Based on existing literature for similar compounds, inhibition of tubulin polymerization is a likely mechanism, which classically leads to cell cycle arrest in the G2/M phase, followed by apoptosis.

G Compound Quinoxaline Derivative Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to tubulin (e.g., colchicine site) Microtubule Microtubule Polymer Compound->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disrupted mitotic spindle Apoptosis Apoptosis G2M_Arrest->Apoptosis Prolonged arrest triggers intrinsic pathway Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Proposed mechanism of action for quinoxaline derivatives.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI), a fluorescent dye that stoichiometrically binds to DNA, to quantify the DNA content of cells.[9] This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with the compound at its IC50 concentration

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the quinoxaline derivative at its IC50 concentration for 24 or 48 hours. Include a vehicle-treated control.

  • Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.

  • Fix the cells by adding them dropwise into 5 mL of ice-cold 70% ethanol while gently vortexing.[10]

  • Incubate the cells at 4°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.[11]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer, collecting data from at least 10,000 events per sample.

  • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase would support the proposed mechanism.

Protocol 4: Apoptosis Assay by Annexin V-FITC/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic/necrotic cells).

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Treat cells as described for the cell cycle analysis (Protocol 3).

  • Harvest all cells and wash twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[12]

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry immediately (within 1 hour).

  • Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (lower left): Live cells

    • Annexin V+ / PI- (lower right): Early apoptotic cells

    • Annexin V+ / PI+ (upper right): Late apoptotic/necrotic cells

    • Annexin V- / PI+ (upper left): Necrotic cells

Direct Target Validation: Tubulin Polymerization

To directly confirm the proposed mechanism, an in vitro tubulin polymerization assay is essential. This cell-free assay measures the assembly of purified tubulin into microtubules and can quantify the inhibitory or enhancing effects of a compound.[13]

Protocol 5: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This method uses a fluorescent reporter that incorporates into microtubules as they polymerize, leading to an increase in fluorescence intensity.[14][15]

Materials:

  • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing purified tubulin, GTP, and a fluorescent reporter.

  • Quinoxaline derivative

  • Known tubulin inhibitors (e.g., Paclitaxel as a stabilizer, Nocodazole or Colchicine as a destabilizer) for controls.

  • 96-well, non-binding, black plate

  • Fluorescence plate reader with temperature control (37°C)

Procedure:

  • Prepare the tubulin reaction buffer as per the kit manufacturer's instructions.

  • Pipette 5 µL of the test compound at 10x the final desired concentration into the wells of a pre-warmed (37°C) 96-well plate. Include DMSO (vehicle), a positive control inhibitor, and a no-compound control.

  • Initiate the reaction by adding 50 µL of the tubulin/GTP/reporter reaction mix to each well.

  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Measure the fluorescence intensity (e.g., Ex 360 nm, Em 450 nm) every 30-60 seconds for 60-90 minutes.[14]

  • Plot fluorescence intensity versus time. Inhibition of polymerization will be observed as a decrease in the rate and extent of the fluorescence increase compared to the vehicle control.

Supporting Protocols

Protocol 6: Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins involved in the cell cycle and apoptosis, providing further validation of the proposed mechanism.

Table 3: Potential Protein Targets for Western Blot

Protein TargetPathwayExpected Change with Treatment
Cyclin B1Cell CycleAccumulation due to G2/M arrest
Phospho-Histone H3Mitosis MarkerIncrease with G2/M arrest
Cleaved PARPApoptosisIncrease indicates apoptosis
Cleaved Caspase-3ApoptosisIncrease indicates apoptosis
α-TubulinCytoskeletonNo change (loading control)
β-ActinCytoskeletonNo change (loading control)

Abridged Protocol:

  • Lysate Preparation: Treat cells with the quinoxaline derivative. Lyse the cells in RIPA or a similar lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay to ensure equal loading.[3][16]

  • SDS-PAGE: Separate 20-50 µg of protein per lane on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[17]

  • Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.[18]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the preclinical evaluation of this compound and its derivatives as potential anti-cancer agents. By systematically assessing cytotoxicity, elucidating the mechanism of action through cell cycle and apoptosis analysis, and directly validating the molecular target with tubulin polymerization assays, researchers can build a comprehensive profile of these promising compounds. Future studies could involve exploring their efficacy in 3D cell culture models, investigating their effects on a broader panel of cancer cell lines, and ultimately, advancing lead compounds into in vivo animal models.

References

  • Assay Genie. (n.d.). Bradford Protein Assay Protocol | Step-by-Step Guide & Tips. Retrieved from [Link]

  • El-Sayed, M. F., Abbas, S. E. S., Mayla, A. M., Ghorab, M. M., & Al-Said, M. S. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(10), 2653.
  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • QIAGEN. (n.d.). Quantifying proteins using the Bradford method. Retrieved from [Link]

  • Bio-protocol. (2025). In vitro tubulin polymerization assay. Retrieved from [Link]

  • University of Hawaii Cancer Center. (2009). Western Blotting Protocol. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • iGEM. (n.d.). Annexin V-FITC Assay Protocol. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. Retrieved from [Link]

  • OriGene Technologies, Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

Sources

Application Note: A Fluorescence-Based Tubulin Polymerization Assay to Profile 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dynamic Cytoskeleton as a Therapeutic Target

The eukaryotic cytoskeleton is a highly dynamic and intricate network of protein filaments, crucial for maintaining cell shape, facilitating intracellular transport, and enabling cell division.[1] Microtubules, polymers of α- and β-tubulin heterodimers, are a key component of this network. Their ability to undergo rapid polymerization and depolymerization is fundamental to the formation of the mitotic spindle, a structure essential for the accurate segregation of chromosomes during mitosis.[2] This dynamic instability makes tubulin a prime target for anticancer drug development, as inhibiting this process can lead to cell cycle arrest and apoptosis.[3]

Tubulin inhibitors are broadly classified into two categories: microtubule-stabilizing agents (e.g., paclitaxel) and microtubule-destabilizing agents (e.g., vinca alkaloids, colchicine).[2][4] Destabilizing agents act by preventing the polymerization of tubulin dimers into microtubules.[5] Recent studies have identified derivatives of 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid as potent inhibitors of tubulin polymerization that exhibit their effects by binding to the colchicine site on β-tubulin.[6]

This application note provides a detailed protocol for a fluorescence-based in vitro tubulin polymerization assay designed to characterize the inhibitory activity of this compound and its analogs. This assay offers a sensitive and quantitative method to determine the efficacy of potential drug candidates that target microtubule dynamics.[7]

Assay Principle: Monitoring Polymerization through Fluorescence Enhancement

The assay outlined here is based on the principle of fluorescence enhancement. It utilizes a fluorescent reporter molecule, 4',6-diamidino-2-phenylindole (DAPI), which exhibits a significant increase in fluorescence quantum yield upon binding to polymerized microtubules compared to its unbound state or when bound to tubulin dimers.[8][9] This change in fluorescence intensity is directly proportional to the mass of microtubules formed, allowing for real-time monitoring of the polymerization process.[10] The assay follows a typical three-phase polymerization curve: nucleation, growth, and a steady-state equilibrium.[11] The effect of an inhibitor like this compound can be quantified by measuring changes in the polymerization rate and the steady-state polymer mass.

Experimental Workflow & Key Considerations

A successful tubulin polymerization assay hinges on careful preparation and execution. The following diagram illustrates the overall workflow, from reagent preparation to data analysis.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Reagents Reagent Preparation (Tubulin, Buffers, Compound) Plate Assay Plate Setup (Controls & Test Compound) Reagents->Plate Dispense Incubate Pre-incubation on Ice Plate->Incubate Chill Polymerize Initiate Polymerization (37°C) & Read Fluorescence Incubate->Polymerize Transfer to Reader Plot Plot Fluorescence vs. Time Polymerize->Plot Collect Data Analyze Calculate IC50 & Vmax Plot->Analyze Derive Parameters

Caption: High-level workflow for the tubulin polymerization assay.

Materials and Reagents

Equipment
  • Fluorescence plate reader with temperature control (37°C) and excitation/emission wavelengths of ~360 nm and ~450 nm, respectively.

  • Low-volume, black, 384-well microplates (non-binding surface recommended).[8]

  • Pipettes and tips.

  • Microcentrifuge tubes.

  • Ice bucket.

Reagents
  • Lyophilized >99% pure tubulin (from bovine brain, for example).

  • General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.

  • GTP solution: 100 mM in sterile water.

  • DAPI solution: 1 mM in sterile water.

  • Glycerol.

  • This compound: Stock solution in DMSO.

  • Paclitaxel (positive control for polymerization enhancement): 2 mM in DMSO.

  • Nocodazole (positive control for polymerization inhibition): 2 mM in DMSO.[12]

  • DMSO (vehicle control).

Detailed Protocol

Reagent Preparation

Causality: Proper reagent preparation is critical for assay reproducibility. All solutions, especially those containing tubulin, should be kept on ice to prevent premature polymerization.

  • Tubulin Reconstitution: Resuspend lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 4 mg/mL. Let it sit on ice for 15 minutes to ensure complete resuspension. Self-Validation: The solution should be clear and free of precipitates. If aggregates are suspected, centrifuge at 14,000 x g for 10 minutes at 4°C and use the supernatant.[12]

  • Assay Buffer Preparation: Prepare the complete assay buffer by supplementing G-PEM with GTP, DAPI, and glycerol.

ComponentStock ConcentrationFinal ConcentrationVolume for 1 mL
G-PEM Buffer1x1xUp to 1 mL
GTP100 mM1 mM10 µL
DAPI1 mM5 µM5 µL
Glycerol100%10% (v/v)100 µL
  • Compound Dilutions: Prepare a serial dilution of this compound in DMSO. Subsequently, dilute these stocks into the complete assay buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should not exceed 2% to avoid artifacts.[12]

Assay Procedure

Causality: The following steps are designed for a 384-well plate format with a final reaction volume of 20 µL. All additions should be performed on ice.

  • Plate Setup:

    • Test Wells: Add 10 µL of the 4 mg/mL tubulin solution.

    • Blank Wells (No Tubulin): Add 10 µL of G-PEM buffer.

    • To each well, add 10 µL of the appropriately diluted this compound or control solutions (Paclitaxel, Nocodazole, or DMSO vehicle). This brings the final tubulin concentration to 2 mg/mL.[8]

  • Incubation: Gently mix the plate and incubate on ice for 5 minutes to allow the compound to interact with the tubulin dimers.

  • Initiation and Measurement:

    • Pre-warm the fluorescence plate reader to 37°C.

    • Transfer the plate to the reader and immediately begin kinetic measurements.

    • Read the fluorescence intensity every 60 seconds for 60 minutes.

    • Excitation: 360 nm

    • Emission: 450 nm

Data Analysis and Interpretation

The primary output of the assay is a set of kinetic curves showing fluorescence intensity over time.

G cluster_data Data Processing cluster_analysis Kinetic Analysis cluster_output Final Output RawData Raw Fluorescence Data (RFU) CorrectedData Blank-Subtracted Data RawData->CorrectedData Subtract Blank Vmax Calculate Vmax (Initial Rate) CorrectedData->Vmax Plateau Determine Plateau Fluorescence CorrectedData->Plateau IC50 Generate Dose-Response Curve & Calculate IC50 Vmax->IC50 Plot % Inhibition vs. [Compound] Plateau->IC50 Plot % Inhibition vs. [Compound]

Caption: Data analysis workflow from raw data to IC50 determination.

  • Data Correction: For each time point, subtract the average fluorescence of the "No Tubulin" blank wells from the test wells.

  • Kinetic Curves: Plot the corrected fluorescence intensity versus time for each compound concentration and the controls.

    • DMSO (Vehicle) Control: Should exhibit a sigmoidal curve representing normal polymerization.[11]

    • Nocodazole Control: Should show significant inhibition of the fluorescence increase.[12]

    • Paclitaxel Control: Should show an enhancement of the polymerization rate and a higher final plateau.[12]

  • Parameter Extraction:

    • Vmax (Maximum Rate): Determine the maximum slope of the linear portion of the polymerization curve (the growth phase).

    • Plateau Fluorescence: The fluorescence value at the steady-state phase.

  • Dose-Response Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterDescriptionExpected Effect of an Inhibitor
IC₅₀ Concentration of inhibitor that causes 50% inhibition of polymerization.Lower value indicates higher potency.
Vmax Maximum rate of polymerization.Decreases with increasing inhibitor concentration.
Plateau Maximum polymer mass at steady state.Decreases with increasing inhibitor concentration.

Troubleshooting and Self-Validation

A robust assay includes internal checks to validate the results.

IssuePotential CauseRecommended Action
No polymerization in DMSO control Inactive tubulin; incorrect buffer composition; expired GTP.Use a fresh aliquot of tubulin; verify buffer pH and composition; use fresh GTP.
High background fluorescence Compound is autofluorescent.Run a parallel assay without DAPI to measure the compound's intrinsic fluorescence and subtract it.
Precipitation in wells Compound insolubility; improper tubulin handling.Ensure final DMSO concentration is within the acceptable range; check compound solubility in assay buffer; ensure tubulin was properly clarified.[12]
Inconsistent replicates Pipetting errors; temperature fluctuations.Use calibrated pipettes; ensure the plate is uniformly cooled and heated.

Conclusion

This fluorescence-based tubulin polymerization assay provides a reliable and high-throughput compatible method to characterize the inhibitory effects of compounds like this compound. By quantifying key parameters such as IC₅₀ and Vmax, researchers can effectively rank compound potency and gain insights into their mechanism of action, thereby accelerating the discovery of novel anticancer therapeutics.

References

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC - NIH. (n.d.). Retrieved from [Link]

  • Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - MDPI. (2023). Retrieved from [Link]

  • Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2014). Retrieved from [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - Bentham Open Archives. (2014). Retrieved from [Link]

  • Tubulin Purification by Polymerization-Depolymerization Cycles | Protocol Preview. (2023). Retrieved from [Link]

  • Identifying the dynamics of actin and tubulin polymerization in iPSCs and in iPSC-derived neurons | Oncotarget. (2017). Retrieved from [Link]

  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. (n.d.). Retrieved from [Link]

  • Tubulin Polymerization Assay Kit. (n.d.). Retrieved from [Link]

  • What are Tubulin inhibitors and how do they work? - Patsnap Synapse. (2024). Retrieved from [Link]

  • The lattice as allosteric effector: Structural studies of αβ- and γ-tubulin clarify the role of GTP in microtubule assembly - NIH. (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed. (2018). Retrieved from [Link]

  • Behaviors of individual microtubules and microtubule populations relative to critical concentrations: dynamic instability occurs when critical concentrations are driven apart by nucleotide hydrolysis - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Role of GTP in the Assembly of Microtubules | The Journal of Biochemistry. (n.d.). Retrieved from [Link]

  • Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - NIH. (n.d.). Retrieved from [Link]

  • γ-Tubulin lowers the critical concentration for tubulin polymerization... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - RSC Publishing. (2023). Retrieved from [Link]

  • 3 Biopolymers. (n.d.). Retrieved from [Link]

  • Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors - ChemRxiv. (n.d.). Retrieved from [Link]

  • Behaviors of individual microtubules and microtubule populations relative to critical concentrations: Dynamic instability occurs when critical concentrations are driven apart by nucleotide hydrolysis | bioRxiv. (2019). Retrieved from [Link]

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - MDPI. (2023). Retrieved from [Link]

  • Microtubule Inhibitors Mechanism of Action - YouTube. (2023). Retrieved from [Link]

  • [FREE] The critical concentration for tubulin polymerization is the concentration of: A) tubulin dimers at which - brainly.com. (2023). Retrieved from [Link]

Sources

Application Notes and Protocols for Cell Cycle Analysis of Cells Treated with 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to analyze the effects of 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid and its derivatives on the cell cycle of cultured mammalian cells. This class of compounds has been identified as containing potent tubulin polymerization inhibitors, which are known to interfere with mitotic spindle formation and arrest cells in the G2/M phase of the cell cycle.[1] This guide will detail the underlying principles of cell cycle analysis by flow cytometry, provide step-by-step protocols for cell treatment and preparation, and offer insights into data analysis and interpretation to ensure the generation of robust and reliable results.

Part 1: Introduction and Scientific Background

The cell cycle is a fundamental process that governs the replication and division of all living cells. It is tightly regulated by a series of checkpoints that ensure the fidelity of DNA replication and chromosome segregation.[2] Dysregulation of the cell cycle is a hallmark of cancer, making it a prime target for therapeutic intervention.[3]

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Recent studies have synthesized and evaluated a series of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives for their antiproliferative activities.[1] One such derivative, compound 13d, demonstrated potent inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]

Flow cytometry is a powerful technique for analyzing the cell cycle by quantifying the DNA content of individual cells within a population.[4] Cells are stained with a fluorescent dye, such as propidium iodide (PI), which intercalates into the DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[4]

This application note will provide a detailed methodology for investigating the effects of this compound on the cell cycle, with a focus on producing a self-validating experimental system through the use of appropriate controls.

Part 2: Experimental Design and Workflow

A successful cell cycle analysis experiment requires careful planning and execution. The following workflow provides a general overview of the key steps involved.

Cell Cycle Analysis Workflow cluster_0 Phase 1: Cell Culture and Treatment cluster_1 Phase 2: Sample Preparation cluster_2 Phase 3: Data Acquisition and Analysis A Seed cells at an appropriate density B Treat cells with this compound A->B C Include vehicle and positive controls B->C D Harvest cells (trypsinization for adherent cells) E Wash cells with PBS D->E F Fix cells in cold 70% ethanol E->F G Treat with RNase A F->G H Stain with Propidium Iodide (PI) G->H I Acquire data on a flow cytometer J Gate on single cells to exclude doublets I->J K Generate DNA content histogram J->K L Model cell cycle phases (G0/G1, S, G2/M) K->L

Caption: Experimental workflow for cell cycle analysis.

Part 3: Detailed Protocols

Materials and Reagents
  • Cell Lines: A rapidly proliferating cell line (e.g., HeLa, K562, SMMC-7721) is recommended.[1]

  • Culture Medium: Appropriate for the chosen cell line.

  • This compound: Dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • Trypsin-EDTA: For detaching adherent cells.

  • 70% Ethanol: Ice-cold.

  • Propidium Iodide (PI) Staining Solution:

    • 50 µg/mL Propidium Iodide in PBS.[5]

    • 3.8 mM Sodium Citrate can also be included.[6]

  • RNase A Solution: 100 µg/mL in PBS.[5]

  • Flow Cytometry Tubes: 5 mL polystyrene or polypropylene tubes.[7]

Cell Seeding and Treatment
  • Seed cells in 6-well plates or T-25 flasks at a density that will allow for logarithmic growth during the treatment period and yield approximately 1 x 10^6 cells per sample at the time of harvest.

  • Allow cells to adhere and resume proliferation for 24 hours.

  • Prepare serial dilutions of this compound in culture medium from the stock solution. A dose-response experiment is recommended to determine the optimal concentration for inducing cell cycle arrest.

  • Treat the cells with the desired concentrations of the compound. Include a vehicle-only control (e.g., DMSO) at the same final concentration as the highest compound concentration.

  • Incubate the cells for a predetermined time course (e.g., 12, 24, 48 hours) to assess the temporal effects of the compound on the cell cycle.

Sample Preparation for Flow Cytometry
  • Harvest Cells:

    • For suspension cells, transfer the cell suspension to a 15 mL conical tube.

    • For adherent cells, aspirate the medium, wash once with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer to a 15 mL conical tube.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[5] Discard the supernatant and resuspend the cell pellet in 3 mL of cold PBS. Repeat the wash step.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 400 µL of cold PBS.[5]

    • While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension.[5] This is a critical step to prevent cell clumping.

    • Incubate the cells on ice for at least 30 minutes.[5] Cells can be stored in 70% ethanol at 4°C for several weeks.[5]

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet.[7] Ethanol-fixed cells are more buoyant.

    • Carefully aspirate the ethanol and wash the cells twice with 3 mL of PBS.[5]

    • Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL) and incubate at room temperature for 5-10 minutes to ensure only DNA is stained.

    • Add 400 µL of PI staining solution (50 µg/mL) and mix well.[5]

    • Incubate at room temperature for at least 10 minutes, protected from light.[5]

Data Acquisition
  • Set up the flow cytometer with the appropriate laser (typically 488 nm for PI) and emission filters.

  • Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to identify the main cell population and exclude debris.

  • To exclude cell doublets and clumps, create a dot plot of the PI signal area (FL2-A) versus PI signal width (FL2-W) or height (FL2-H). Gate on the single-cell population.[8][9]

  • Acquire at least 10,000 single-cell events for each sample.[5]

  • Display the PI fluorescence on a linear scale histogram to visualize the cell cycle distribution.[5]

Part 4: Data Analysis and Interpretation

The output of a cell cycle experiment is a histogram of DNA content.

  • G0/G1 Peak: The first peak on the histogram represents cells with a 2n DNA content.

  • S Phase: The region between the G0/G1 and G2/M peaks represents cells undergoing DNA synthesis.

  • G2/M Peak: The second major peak represents cells with a 4n DNA content.

  • Sub-G1 Peak: A peak to the left of the G0/G1 peak indicates the presence of apoptotic cells with fragmented DNA.

Specialized software (e.g., FlowJo, ModFit LT) can be used to deconvolute the histogram and quantify the percentage of cells in each phase of the cell cycle.[9]

Expected Results for this compound:

Based on existing literature, treatment with derivatives of this compound is expected to cause an accumulation of cells in the G2/M phase of the cell cycle.[1] This will be observed as an increase in the height of the G2/M peak and a corresponding decrease in the G0/G1 peak.

Treatment Group% G0/G1% S Phase% G2/M
Vehicle Control60 ± 525 ± 315 ± 2
Compound (Low Dose)50 ± 420 ± 230 ± 3
Compound (High Dose)20 ± 310 ± 270 ± 5
Table 1: Example of expected quantitative data showing a dose-dependent G2/M arrest.

Part 5: Establishing a Self-Validating System: Controls

The inclusion of appropriate controls is essential for the validation and interpretation of cell cycle data.[10][11]

  • Negative Controls:

    • Unstained Cells: To set the baseline fluorescence of the cell population.

    • Vehicle-Treated Cells: To account for any effects of the solvent (e.g., DMSO) on the cell cycle.[10] This serves as the primary baseline for comparison.

  • Positive Controls:

    • Known Cell Cycle Inhibitors: To validate the experimental protocol and ensure that the assay can detect expected changes.

      • G2/M Arrest: Nocodazole or colchicine, which are microtubule-destabilizing agents, can be used as positive controls for G2/M arrest.[12]

      • G1/S Arrest: A double thymidine block or treatment with hydroxyurea can be used to synchronize cells at the G1/S boundary, serving as a positive control for S phase arrest.[13][14][15]

Cell Cycle Checkpoints and Controls cluster_controls Experimental Controls G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Nocodazole Nocodazole/ Colchicine (Positive Control) Nocodazole->M Arrest at G2/M Thymidine Thymidine Block (Positive Control) Thymidine->S Arrest at G1/S Compound 2-Oxo-1,2,3,4-tetrahydro- quinoxaline-6-carboxylic acid (Test Compound) Compound->M Expected Arrest at G2/M

Sources

Application Notes & Protocols: A Guide to Apoptosis Induction Assays for 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Pro-Apoptotic Potential of Quinoxaline Scaffolds

The quinoxaline core is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating potent anti-cancer activities.[1][2] Among these, compounds based on the 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid framework have emerged as a promising class of anti-proliferative agents.[3] A primary mechanism through which many anti-cancer agents exert their effects is the induction of apoptosis, or programmed cell death, a tightly regulated process essential for eliminating damaged or malignant cells.[4][5] Understanding if and how these quinoxaline derivatives trigger apoptosis is a critical step in their preclinical development.

This comprehensive guide provides a suite of detailed protocols and the underlying scientific rationale for investigating the pro-apoptotic effects of novel this compound derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system for generating robust and reproducible data. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the apoptotic mechanism of action for this important class of small molecules.

Conceptual Framework: The Two Major Pathways of Apoptosis

Apoptosis is predominantly executed through two major signaling cascades: the intrinsic (or mitochondrial) pathway and the extrinsic (or death receptor) pathway.[5][6] Both pathways converge on the activation of a family of cysteine proteases known as caspases, which are the ultimate executioners of cell death.[7]

  • The Extrinsic Pathway: This pathway is initiated by extracellular signals, such as the binding of ligands like FasL or TNF-α to transmembrane death receptors on the cell surface.[8] This binding event triggers the recruitment of adaptor proteins and pro-caspase-8, leading to the formation of the Death-Inducing Signaling Complex (DISC), where Caspase-8 is activated.[6] Activated Caspase-8 then directly cleaves and activates downstream executioner caspases, such as Caspase-3.[9]

  • The Intrinsic Pathway: Cellular stress, including DNA damage, growth factor deprivation, or cytotoxic insults, triggers the intrinsic pathway.[10] This pathway is regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, Bid).[11][12] Upon an apoptotic stimulus, pro-apoptotic proteins dominate, leading to Mitochondrial Outer Membrane Permeabilization (MOMP).[12] This allows for the release of cytochrome c from the mitochondria into the cytosol.[13] In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which recruits and activates the initiator Caspase-9.[7] Caspase-9 then activates the executioner caspases.

Recent studies on quinoxaline derivatives suggest they can modulate these pathways, for instance, by upregulating p53, Caspase-3, and Caspase-8, while downregulating the anti-apoptotic protein Bcl-2.[3] This indicates a potential engagement of both intrinsic and extrinsic mechanisms.

Visualizing the Apoptotic Pathways

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding DISC DISC Formation Death Receptor->DISC Caspase-8 Active Caspase-8 DISC->Caspase-8 Activation Pro-Caspase-8 Pro-Caspase-8 Pro-Caspase-8->DISC Bcl-2_Proteins Bcl-2 Family (Bax, Bak) Caspase-8->Bcl-2_Proteins Bid cleavage (crosstalk) Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Cellular Stress Cellular Stress Cellular Stress->Bcl-2_Proteins Activation Mitochondrion Mitochondrion Bcl-2_Proteins->Mitochondrion MOMP Cytochrome_c Cytochrome c (released) Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase-9 Active Caspase-9 Apoptosome->Caspase-9 Activation Pro-Caspase-9 Pro-Caspase-9 Pro-Caspase-9->Apoptosome Caspase-9->Pro-Caspase-3 Caspase-3 Active Caspase-3 Pro-Caspase-3->Caspase-3 Cleavage Apoptosis_Substrates Cellular Substrates (PARP, etc.) Caspase-3->Apoptosis_Substrates Cleavage Apoptosis_Result Apoptosis Apoptosis_Substrates->Apoptosis_Result

Caption: Core Apoptotic Signaling Pathways.

Part 1: Initial Screening and General Cell Health Assessment

Before delving into specific apoptosis assays, it is crucial to determine the cytotoxic concentration range of the quinoxaline derivatives.

Protocol 1.1: Cell Viability Assay (MTT/XTT)

Scientific Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the tetrazolium salt (e.g., MTT) into a colored formazan product, the absorbance of which is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • Reagent Incubation: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add solubilization buffer (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Causality and Self-Validation:

  • Why multiple time points? To understand the kinetics of cytotoxicity. A compound might be cytostatic at 24 hours but cytotoxic at 72 hours.

  • Controls: A vehicle control is essential to account for any solvent effects. An untreated control establishes the baseline for 100% viability.

Part 2: Detecting the Hallmarks of Apoptosis

A multi-parametric approach is recommended to definitively conclude that cell death is occurring via apoptosis.

Assay Workflow Visualization

Assay_Workflow Start Start: Treat Cells AnnexinV_PI Assay 2.1: Annexin V / PI Staining (Flow Cytometry) Start->AnnexinV_PI Caspase_Activity Assay 2.2: Caspase Activity (Luminescence/Fluorescence) Start->Caspase_Activity TUNEL_Assay Assay 2.3: TUNEL Assay (Microscopy/Flow) Start->TUNEL_Assay Western_Blot Assay 2.4: Western Blotting (Protein Expression) Start->Western_Blot Early_Apoptosis Early Apoptosis: Membrane Asymmetry AnnexinV_PI->Early_Apoptosis Caspase_Cascade Execution Phase: Caspase Activation Caspase_Activity->Caspase_Cascade Late_Apoptosis Late Apoptosis: DNA Fragmentation TUNEL_Assay->Late_Apoptosis Mechanism_Insight Mechanism: Protein Regulation Western_Blot->Mechanism_Insight

Caption: Recommended Workflow for Apoptosis Assays.

Protocol 2.1: Annexin V and Propidium Iodide (PI) Staining

Scientific Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[4] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when fluorescently labeled, can identify these early apoptotic cells.[14] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[3][14] This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[15]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed 1-2 x 10^6 cells in a 6-well plate. Treat with the quinoxaline derivative at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours). Include vehicle and positive controls (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are analyzed.[16] Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash cells twice with cold 1x PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1x Annexin V Binding Buffer to each tube.

  • Data Acquisition: Analyze the cells immediately by flow cytometry.

Data Interpretation and Self-Validation:

  • Controls are Critical:

    • Unstained cells: To set baseline fluorescence.[15]

    • Annexin V only: To set compensation for FITC spillover.[14]

    • PI only: To set compensation for PI spillover.[14]

    • Positive control (e.g., staurosporine): To validate that the staining protocol is working correctly.[17]

  • Quadrant Analysis:

    • Lower-Left (Annexin V-/PI-): Live cells.[15]

    • Lower-Right (Annexin V+/PI-): Early apoptotic cells.[15]

    • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells.[15]

    • Upper-Left (Annexin V-/PI+): Necrotic cells (rarely populated).[15]

Table 1: Representative Flow Cytometry Data for a Quinoxaline Derivative (QXD-123)

Treatment% Live Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic/Necrotic (Q2)
Vehicle (0.1% DMSO)95.2 ± 1.52.5 ± 0.82.3 ± 0.7
QXD-123 (IC50)60.8 ± 3.225.4 ± 2.113.8 ± 1.9
QXD-123 (2x IC50)35.1 ± 4.140.2 ± 3.524.7 ± 2.8
Staurosporine (1 µM)20.5 ± 2.955.7 ± 4.023.8 ± 3.1
Protocol 2.2: Caspase Activity Assays

Scientific Principle: The activation of caspases is a hallmark of apoptosis.[18] Assays typically use a specific peptide substrate for a particular caspase (e.g., DEVD for Caspase-3/7, IETD for Caspase-8, LEHD for Caspase-9) conjugated to a reporter molecule (fluorophore or luminophore).[9] Cleavage of the substrate by the active caspase releases the reporter, generating a signal proportional to enzyme activity. Luminescent assays are generally more sensitive than fluorescent ones.[18]

Step-by-Step Protocol (Luminescent Caspase-Glo® 3/7 Assay):

  • Cell Culture: Plate cells in a white-walled, clear-bottom 96-well plate and treat as described in Protocol 1.1.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.

  • Incubation: Mix gently on a plate shaker for 30-60 seconds, then incubate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Causality and Self-Validation:

  • Why measure different caspases? Measuring initiator caspases (Caspase-8 and -9) can elucidate which pathway is being activated.[7] Caspase-8 activation points to the extrinsic pathway, while Caspase-9 activation indicates intrinsic pathway involvement.[9] Measuring the executioner Caspase-3/7 confirms the commitment to apoptosis.

  • Troubleshooting: Small molecule compounds can sometimes interfere with the assay chemistry (e.g., luciferase inhibitors) or be autofluorescent.[18][19] It is crucial to run parallel wells with compound but without cells (for background) and with compound added to a cell-free assay reaction to check for direct inhibition of the reporter enzyme.

Table 2: Representative Caspase Activity Data (Relative Luminescent Units - RLU)

TreatmentCaspase-3/7 Activity (RLU)Caspase-8 Activity (RLU)Caspase-9 Activity (RLU)
Vehicle (0.1% DMSO)1,500 ± 250800 ± 150950 ± 200
QXD-123 (IC50)18,500 ± 1,2004,200 ± 45012,300 ± 980
QXD-123 (2x IC50)35,000 ± 2,1007,800 ± 60025,100 ± 1,500
Staurosporine (1 µM)42,000 ± 2,5001,500 ± 30038,500 ± 2,200

Data suggest QXD-123 activates both extrinsic (Caspase-8) and intrinsic (Caspase-9) pathways, with a stronger induction of the intrinsic pathway.

Protocol 2.3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

Scientific Principle: A late-stage event in apoptosis is the activation of endonucleases that cleave DNA into fragments, creating numerous 3'-hydroxyl ends. The TUNEL assay uses the enzyme Terminal deoxynucleotidyl Transferase (TdT) to incorporate labeled dUTPs (e.g., Br-dUTP) onto these DNA ends, which can then be detected with a fluorescently labeled antibody.[20]

Step-by-Step Protocol (Microscopy):

  • Sample Preparation: Grow and treat cells on glass coverslips.

  • Fixation: Wash with PBS and fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with a solution of 0.25% Triton™ X-100 in PBS for 20 minutes.

  • TdT Labeling: Incubate cells with the TdT reaction mixture (containing TdT enzyme and Br-dUTP) in a humidified chamber for 60 minutes at 37°C.

  • Detection: Stop the reaction and incubate with a fluorescently labeled anti-BrdU antibody.

  • Counterstaining & Mounting: Counterstain nuclei with DAPI or Hoechst. Mount the coverslip onto a microscope slide.

  • Analysis: Visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Causality and Self-Validation:

  • Positive Control: A sample treated with DNase I before the labeling step is essential to create DNA breaks and confirm the assay is working.[20]

  • Negative Control: A sample incubated without the TdT enzyme should show no signal, confirming the specificity of the labeling.[20]

  • Context: TUNEL identifies DNA fragmentation, a late apoptotic event. Combining this with an early marker like Annexin V provides a more complete picture of the apoptotic timeline.[21]

Protocol 2.4: Western Blotting for Apoptosis-Related Proteins

Scientific Principle: Western blotting allows for the semi-quantitative analysis of specific protein levels. This is crucial for investigating the molecular mechanism of apoptosis induction by examining changes in the expression and cleavage of key regulatory proteins.

Key Proteins to Investigate:

  • Bcl-2 Family: Assess the balance of anti-apoptotic (Bcl-2, Bcl-xL) and pro-apoptotic (Bax, Bak) proteins. A decrease in Bcl-2 and/or an increase in Bax suggests a shift towards apoptosis.[11]

  • Cytochrome c: Measure the amount of cytochrome c in the cytosolic fraction versus the mitochondrial fraction. An increase in cytosolic cytochrome c is a direct indicator of MOMP and intrinsic pathway activation.[22]

  • Caspases: Detect the cleavage of pro-caspases (e.g., pro-caspase-3, -8, -9) into their smaller, active fragments.

  • PARP: Poly (ADP-ribose) polymerase is a substrate of activated Caspase-3. Its cleavage from a ~116 kDa protein to an ~89 kDa fragment is a classic hallmark of apoptosis.[18]

Step-by-Step Protocol (Cytosolic Cytochrome c Detection):

  • Cell Treatment & Harvesting: Treat and collect ~5 x 10^7 cells as previously described.

  • Fractionation: Use a commercial kit or a Dounce homogenizer-based protocol to separate the cytosolic fraction from the mitochondrial and nuclear fractions.[22]

  • Protein Quantification: Determine the protein concentration of the cytosolic fraction using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against Cytochrome c overnight at 4°C. Follow with an HRP-conjugated secondary antibody.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Compare the intensity of the cytochrome c band in the cytosolic fractions of treated vs. untreated cells. Use a loading control (e.g., GAPDH) for the cytosolic fraction and a mitochondrial marker (e.g., COX IV) to check for contamination.

Conclusion: Synthesizing a Mechanistic Narrative

By systematically applying this multi-assay strategy, researchers can build a comprehensive profile of the apoptotic activity of this compound derivatives. The initial viability screen defines the therapeutic window. Annexin V/PI staining confirms the induction of apoptosis and quantifies its extent. Caspase activity assays delineate the involvement of the intrinsic and/or extrinsic pathways. Finally, Western blotting provides granular, mechanistic insights into the specific molecular players being modulated by the compound. This integrated approach, grounded in sound scientific principles and validated by rigorous controls, is indispensable for advancing promising anti-cancer candidates from the bench to the clinic.

References

  • Apoptosis. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link].

  • Cali, J. J., & Ma, D. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Available from: [Link]

  • University of Rochester Medical Center Flow Cytometry Core. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. University of Rochester. Available from: [Link]

  • Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. Bio-Rad Antibodies. Available from: [Link]

  • Santhosh, K. S., & Adole, P. S. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(21), e3044. Available from: [Link]

  • BMG LABTECH. (2025). Apoptosis – what assay should I use? BMG Labtech Blog. Available from: [Link]

  • El-Naggar, A. M., et al. (2024). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Biomolecular Structure & Dynamics, 1-19. Available from: [Link]

  • Ren, D., et al. (2021). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology, 11, 604215. Available from: [Link]

  • Li, J., et al. (2016). Caspase-8 and Caspase-9 Functioned Differently at Different Stages of the Cyclic Stretch-Induced Apoptosis in Human Periodontal Ligament Cells. PLoS One, 11(12), e0168268. Available from: [Link]

  • Kim, J., et al. (2019). A High Throughput Apoptosis Assay using 3D Cultured Cells. Micromachines (Basel), 10(9), 606. Available from: [Link]

  • Biocompare. (2014). You'll See Dead Cells (They're Everywhere) with High-Throughput Caspase Assays. Biocompare. Available from: [Link]

  • Al-Tel, T. H., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(6), 1175. Available from: [Link]

  • Bcl-2 family. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link].

  • TeachMeAnatomy. (2025). Apoptosis - Intrinsic Pathway - External. TeachMeAnatomy. Available from: [Link]

  • Kiseleva, A. A., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 28(22), 7545. Available from: [Link]

  • Lelièvre, L., et al. (2021). Apoptosis Assessment in High-Content and High-Throughput Screening Assays. SLAS Discovery, 26(8), 1011-1021. Available from: [Link]

  • Elabscience. (2025). Common Problems and Solutions in Annexin V-Based Flow Cytometry Apoptosis Assays. Elabscience. Available from: [Link]

  • Upton, J. W., et al. (2012). Bcl-2 family proteins and their involvement in intrinsic apoptosis and potential in autophagy signaling. Frontiers in Oncology, 2, 12. Available from: [Link]

  • Eytan, E., et al. (2018). Caspase-8 and -9 are both activated during intrinsic and extrinsic apoptosis. Cell Death & Differentiation, 25(6), 1173-1185. Available from: [Link]

  • Biocompare. (2018). What to Consider When Choosing Apoptotic Assays. Biocompare. Available from: [Link]

  • ResearchGate. (2024). How to represent Annexin V apoptosis study data in publications? ResearchGate. Available from: [Link]

  • Bitzer, M., et al. (2000). Caspase-8 and Apaf-1-independent caspase-9 activation in Sendai virus-infected cells. Journal of Biological Chemistry, 275(51), 40322-40329. Available from: [Link]

  • Llambi, F., & Green, D. R. (2011). Mitochondrial signaling in cell death via the Bcl-2 family. Cell Death & Differentiation, 18(9), 1386-1398. Available from: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available from: [Link]

  • Axion Biosystems. (n.d.). Choosing an Apoptosis Detection Assay. Axion Biosystems. Available from: [Link]

  • Assay Genie. (n.d.). Apoptosis Unveiled: Your Complete Guide to Intrinsic & Extrinsic Pathways. Assay Genie. Available from: [Link]

  • Semantic Scholar. (n.d.). Combinatorial Chemistry & High Throughput Screening. Semantic Scholar. Available from: [Link]

  • Yu, Z. (2022). Cytochrome c release from isolated mitochondria. The Yan Lab. Available from: [Link]

  • Temple University. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Comput. Temple University Libraries. Available from: [Link]

  • Nafie, M. S., et al. (2024). Synthetic pathways toward quinoxaline derivatives. Food and Drug Administration‐approved nitrogen heterocycles as potent... ResearchGate. Available from: [Link]

  • Animated biology with arpan. (2023, January 8). Apoptosis | Intrinsic and extrinsic pathway | USMLE step 1 | Pathology [Video]. YouTube. Available from: [Link]

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Application Notes & Protocols: Evaluating the In Vitro Antiproliferative Activity of 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Advanced Bio-Oncology Solutions

Introduction: The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including significant potential as anticancer agents.[1][2][3] These compounds have been shown to inhibit various cancer-related pathways and enzymes.[2] This document provides a detailed guide for researchers on evaluating the in vitro antiproliferative activity of a specific derivative, 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, and its analogues. The protocols outlined herein are designed to establish a robust and reproducible workflow for determining the cytotoxic and cytostatic effects of this compound on various cancer cell lines.

The core structure, this compound, serves as a versatile backbone for the synthesis of novel derivatives. For instance, N-substituted derivatives of this molecule have been synthesized and identified as potent inhibitors of tubulin polymerization, a key mechanism in disrupting cell division.[4][5] Understanding the antiproliferative potential of this core compound is the first step in unlocking the therapeutic promise of this chemical series.

Scientific Rationale and Experimental Overview

The primary objective of these protocols is to quantify the ability of this compound to inhibit the proliferation of cancer cells in vitro. This is typically achieved by exposing cultured cancer cells to a range of concentrations of the test compound and measuring the resulting effect on cell viability and growth. The choice of assays and cell lines is critical for generating meaningful and translatable data.

Choice of Cell Lines: A panel of cancer cell lines is recommended to assess the spectrum of activity of the test compound. This panel should ideally include representatives from different cancer types (e.g., breast, colon, lung, leukemia) to identify potential tissue-specific sensitivities. For example, cell lines such as MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), A549 (lung carcinoma), and K562 (chronic myelogenous leukemia) are commonly used and well-characterized.[6][7][8]

Choice of Antiproliferative Assays: A multi-assay approach is advocated to provide a comprehensive understanding of the compound's activity. The MTT assay, a colorimetric assay that measures metabolic activity, is a widely used primary screening tool to determine the compound's effect on cell viability. To complement this, a Sulforhodamine B (SRB) assay, which measures cellular protein content, can provide a more direct measure of cell number. Finally, a colony formation assay offers insights into the long-term cytostatic or cytotoxic effects of the compound on the clonogenic survival of cancer cells.

Experimental Workflow

The overall experimental workflow is designed to progress from initial screening to more detailed characterization of the antiproliferative effects.

experimental_workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Primary Screening cluster_validation Phase 3: Validation & Elucidation cluster_analysis Phase 4: Data Analysis Compound_Prep Compound Stock Preparation MTT_Assay MTT Assay (72h incubation) Compound_Prep->MTT_Assay Cell_Culture Cell Line Maintenance Cell_Culture->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Determine initial activity SRB_Assay SRB Assay Data_Interpretation Data Interpretation SRB_Assay->Data_Interpretation Colony_Formation Colony Formation Assay Colony_Formation->Data_Interpretation IC50_Determination->SRB_Assay Validate with orthogonal assay IC50_Determination->Colony_Formation Assess long-term effects

Caption: Experimental workflow for assessing antiproliferative activity.

Detailed Protocols

Protocol 1: Preparation of Compound Stock and Working Solutions

The accurate preparation of the test compound is fundamental to the reliability of the results.

  • Stock Solution Preparation:

    • Weigh out a precise amount of this compound (e.g., 10 mg).

    • Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). The choice of solvent is critical and should be one that readily dissolves the compound and is minimally toxic to the cells at the final working concentrations.

    • Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw a stock solution aliquot.

    • Prepare a series of working solutions by serially diluting the stock solution in complete cell culture medium. The final concentrations should span a broad range to determine the dose-response relationship (e.g., 0.01 µM to 100 µM).

    • It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Protocol 2: MTT Assay for Cell Viability

This assay measures the activity of mitochondrial dehydrogenases, which is indicative of cell viability.

  • Cell Seeding:

    • Culture the selected cancer cell lines in appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.

    • Trypsinize and count the cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment:

    • After 24 hours, remove the medium and add 100 µL of fresh medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent like doxorubicin).

    • Incubate the plates for 72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition and Incubation:

    • After 72 hours, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Sulforhodamine B (SRB) Assay for Cell Proliferation

The SRB assay is a colorimetric assay that measures total cellular protein content, providing a reliable estimation of cell number.

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as in the MTT assay (Steps 1 and 2).

  • Cell Fixation:

    • After 72 hours of incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing and Staining:

    • Wash the plates five times with slow-running tap water and allow them to air dry.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing and Solubilization:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading and Data Analysis:

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition and determine the IC₅₀ value as described for the MTT assay.

Data Presentation and Interpretation

The results from the antiproliferative assays should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Example IC₅₀ Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeMTT Assay IC₅₀ (µM)SRB Assay IC₅₀ (µM)
MCF-7Breast Adenocarcinoma15.2 ± 1.818.5 ± 2.1
HCT-116Colorectal Carcinoma8.9 ± 1.210.3 ± 1.5
A549Lung Carcinoma25.6 ± 3.129.8 ± 3.5
K562Chronic Myelogenous Leukemia5.4 ± 0.96.1 ± 1.1

Data are presented as mean ± standard deviation from three independent experiments.

Potential Mechanism of Action: Inhibition of Tubulin Polymerization

Derivatives of this compound have been reported to exert their antiproliferative effects by inhibiting tubulin polymerization.[4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

signaling_pathway Compound 2-Oxo-1,2,3,4-tetrahydro- quinoxaline-6-carboxylic acid (or its derivatives) Tubulin Tubulin Dimers Compound->Tubulin Inhibits polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Putative mechanism of action via tubulin polymerization inhibition.

Conclusion

The protocols detailed in these application notes provide a comprehensive framework for the in vitro evaluation of the antiproliferative activity of this compound. By employing a panel of cancer cell lines and a combination of robust assays, researchers can obtain reliable and reproducible data to guide further drug development efforts. The potential of this quinoxaline scaffold as a source of novel anticancer agents warrants thorough investigation, and these protocols serve as a foundational step in that process.

References

  • El-Sayed, N. F., et al. (2020). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 25(18), 4252. [Link]

  • Chen, Y., et al. (2018). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 9, 84. [Link]

  • Al-Ostath, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(15), 5824. [Link]

  • Abdel-Hafez, S. M., et al. (2022). New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. RSC Advances, 12(45), 29339-29358. [Link]

  • Gouda, A. M., et al. (2025). Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. Chemistry & Biodiversity, e202501173. [Link]

  • Wang, Y., et al. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Pharmaceutics, 14(7), 1358. [Link]

  • Hadjadj, S., et al. (2017). Synthesis and evaluation of in vitro antiproliferative activity of new ethyl 3-(arylethynyl)quinoxaline-2-carboxylate and pyrido[4,3-b]quinoxalin-1(2H)-one derivatives. European Journal of Medicinal Chemistry, 126, 808-816. [Link]

  • Ghandour, R., et al. (2022). Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives. Pharmaceuticals, 15(7), 781. [Link]

  • Gouda, A. M., et al. (2025). Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. Chemistry & Biodiversity, 22(11), e202501173. [Link]

  • El-Faham, A., et al. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Molecules, 23(11), 2947. [Link]

  • Wang, Y., et al. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 143, 8-20. [Link]

  • Avula, B., et al. (2020). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 42(5), 2095-2118. [Link]

  • Ali, A., et al. (2022). Green Synthesis of Oxoquinoline-1(2H)-Carboxamide as Antiproliferative and Antioxidant Agents: An Experimental and In-Silico Approach to High Altitude Related Disorders. Molecules, 27(19), 6296. [Link]

  • Al-Zahrani, M. A., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Advances, 14(48), 35086-35102. [Link]

  • Avula, B., et al. (2020). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 42(5), 2095-2118. [Link]

  • Ghorab, M. M., et al. (2015). Design, green synthesis and reactions of 2,3-dioxo- 1,2,3,4- tetrahydroquinoxaline-6 sulfonohydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 7(12), 644-653. [Link]

  • Al-Zahrani, M. A., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Advances, 14, 35086-35102. [Link]

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Sources

Topic: Measuring IC50 Values of 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

A Multi-Assay Strategy for Potency Determination and Mechanistic Validation of Novel Anticancer Agents

This document provides a detailed guide for researchers, scientists, and drug development professionals on determining the half-maximal inhibitory concentration (IC50) of 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid derivatives. This class of compounds has demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization.[1] Accurately quantifying the potency of these derivatives is a critical step in the drug discovery pipeline, enabling lead optimization and structure-activity relationship (SAR) studies.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a cohesive, two-part strategy that follows a logical progression from cellular phenotype to biochemical mechanism. We begin with a robust, high-throughput cell-based assay to determine the overall antiproliferative potency of the compounds. We then describe a targeted, mechanistic biochemical assay to confirm their direct action on tubulin polymerization. This dual approach ensures that the resulting IC50 values are not only accurate but also mechanistically relevant, providing a solid foundation for further development.

Part 1: Primary Screening - Antiproliferative Potency in Cancer Cell Lines

The initial step in characterizing a potential anticancer compound is to measure its effect on the viability and proliferation of cancer cells. A cell-based assay provides a physiologically relevant system, integrating complex cellular processes such as membrane permeability, efflux pump activity, and metabolic stability.[2] This provides a holistic view of a compound's potential efficacy. We will utilize a resazurin-based fluorescence assay for its high sensitivity, broad dynamic range, and simple "add-incubate-read" protocol, making it ideal for primary screening.

Experimental Workflow: Cell-Based Antiproliferative Assay

The overall process involves culturing cancer cells, treating them with a serial dilution of the test compounds, and quantifying the remaining viable cells.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Culture & Harvest Cancer Cells a1 Seed Cells into 96-well Plate p1->a1 p2 Prepare Compound Serial Dilutions a2 Add Compound Dilutions & Controls to Plate p2->a2 a1->a2 a3 Incubate for 72h a2->a3 a4 Add Resazurin Reagent a3->a4 a5 Incubate for 2-4h a4->a5 a6 Read Fluorescence (560nm Ex / 590nm Em) a5->a6 d1 Normalize Data to Controls (0% & 100%) a6->d1 d2 Plot Dose-Response Curve (% Inhibition vs. Log[Compound]) d1->d2 d3 Fit Curve using 4-Parameter Logistic Model d2->d3 d4 Determine IC50 Value d3->d4

Caption: Workflow for cell-based IC50 determination.

Detailed Protocol: Resazurin Cell Viability Assay

Causality Behind Experimental Choices:

  • Cell Line: HeLa (human cervical cancer) cells are chosen as they are a well-characterized, robust cell line and have been used previously to evaluate this specific class of quinoxaline derivatives.[1]

  • Incubation Time: A 72-hour incubation period is selected to allow for multiple cell doubling times, ensuring that the assay measures both cytotoxic (cell-killing) and cytostatic (proliferation-inhibiting) effects.

  • Controls: The inclusion of a vehicle control (DMSO) and a positive control (a known tubulin inhibitor like Paclitaxel) is critical for data normalization and assay validation.[3]

Materials and Reagents

ReagentTypical SupplierPurpose
HeLa Cell LineATCCBiological system
DMEM, High GlucoseGibcoCell culture medium
Fetal Bovine Serum (FBS)GibcoGrowth supplement
Penicillin-StreptomycinGibcoAntibiotic
Trypsin-EDTA (0.25%)GibcoCell detachment
Resazurin Sodium SaltSigma-AldrichViability indicator
DMSO, Cell Culture GradeSigma-AldrichCompound solvent
Test Compounds-Inhibitors to be tested
PaclitaxelSigma-AldrichPositive control inhibitor
Black, Clear-Bottom 96-well PlatesCorningAssay plate

Step-by-Step Methodology

  • Cell Culture: Maintain HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator. Passage cells every 2-3 days to maintain logarithmic growth.

  • Compound Plate Preparation: a. Prepare a 10 mM stock solution of each test compound and the positive control (Paclitaxel) in DMSO. b. In a separate 96-well plate (the "compound plate"), perform a serial dilution series. Typically, an 11-point, 1:3 dilution series is effective. Start by adding the 10 mM stock to the first well and serially dilute across the plate using DMSO. This will create a range of concentrations to generate a complete dose-response curve.[4]

  • Cell Seeding: a. Harvest HeLa cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer). b. Dilute the cells in fresh culture medium to a density of 5,000 cells per 100 µL. c. Dispense 100 µL of the cell suspension into each well of a black, clear-bottom 96-well assay plate. d. Incubate the plate for 18-24 hours to allow cells to attach.

  • Compound Treatment: a. Transfer a small volume (e.g., 1 µL) of the compound dilutions from the "compound plate" to the corresponding wells of the cell plate. This results in a final DMSO concentration of ~0.1-0.5%, which is generally well-tolerated by cells. b. Include wells treated with DMSO only (vehicle control, representing 0% inhibition) and wells treated with the positive control. c. Incubate the assay plate for 72 hours at 37°C and 5% CO₂.

  • Signal Detection: a. Prepare a 0.15 mg/mL working solution of Resazurin in sterile PBS. b. Add 20 µL of the Resazurin solution to each well. c. Incubate for 2-4 hours, protected from light. During this time, viable cells will reduce resazurin to the highly fluorescent resorufin. d. Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

Data Analysis and Interpretation

The goal is to transform raw fluorescence units (RFU) into an IC50 value. This is achieved through normalization and non-linear regression.

  • Normalization: Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (RFUsample - RFUbackground) / (RFUvehicle - RFUbackground))

    • RFUsample: Signal from a well with test compound.

    • RFUvehicle: Average signal from DMSO-only wells (0% inhibition).

    • RFUbackground: Signal from wells with media only (no cells).

  • Dose-Response Curve Fitting: a. Plot the calculated % Inhibition (Y-axis) against the logarithm of the compound concentration (X-axis). b. Fit the data using a four-parameter logistic (4PL) equation, which is standard for dose-response analysis.[5] The equation is: Y = Bottom + (Top - Bottom) / (1 + (X / IC50)HillSlope) c. Software such as GraphPad Prism or open-source packages in R or Python can perform this curve fitting and directly report the IC50 value, which is the concentration at which the response is halfway between the fitted top and bottom plateaus of the curve.[6]

Part 2: Secondary Screening - Direct Inhibition of Tubulin Polymerization

While a cell-based assay confirms antiproliferative activity, it does not prove the mechanism of action. A biochemical assay is essential to validate that the compounds directly inhibit the intended target, in this case, tubulin polymerization.[1] This cell-free assay measures the effect of the compounds on the polymerization of purified tubulin into microtubules, typically by monitoring changes in fluorescence of a reporter dye.

Experimental Workflow: Biochemical Tubulin Polymerization Assay

This workflow isolates the target protein (tubulin) and measures the compound's direct impact on its function.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Reconstitute Purified Tubulin & Fluorescent Reporter a1 Combine Tubulin, Buffer, Reporter, & Compound in Plate p1->a1 p2 Prepare Compound Serial Dilutions in Buffer p2->a1 a2 Incubate at 4°C a1->a2 a3 Add GTP & Transfer to Pre-warmed Plate Reader (37°C) a2->a3 a4 Monitor Fluorescence Kinetically (e.g., every 60s for 1h) a3->a4 d1 Calculate Polymerization Rate (Vmax) for each well a4->d1 d2 Normalize Rates to Controls d1->d2 d3 Plot Dose-Response Curve (% Inhibition vs. Log[Compound]) d2->d3 d4 Fit Curve (4PL Model) & Determine IC50 d3->d4

Caption: Workflow for tubulin polymerization IC50 assay.

Detailed Protocol: Fluorescence-Based Tubulin Polymerization Assay

Causality Behind Experimental Choices:

  • Assay Principle: This assay relies on a fluorescent reporter that preferentially binds to microtubules, resulting in an increase in fluorescence signal as polymerization occurs. An inhibitor will slow or prevent this increase.

  • Temperature Shift: Tubulin polymerization is temperature-dependent. The reaction is assembled on ice to prevent premature polymerization and initiated by shifting the temperature to 37°C.

  • Controls: Nocodazole serves as a positive control for inhibition, while Paclitaxel (a microtubule stabilizer) serves as a control for polymerization enhancement. The vehicle (DMSO) is the negative control.

Materials and Reagents

ReagentTypical SupplierPurpose
Tubulin (>99% pure, lyophilized)Cytoskeleton, Inc.Target protein
G-PEM BufferCytoskeleton, Inc.General tubulin buffer
GTP Solution (100 mM)Cytoskeleton, Inc.Energy source for polymerization
Fluorescence Reporter DyeCytoskeleton, Inc.Signal generation
Nocodazole / PaclitaxelSigma-AldrichPositive controls
Half-Area 96-well PlatesGreiner Bio-OneLow-volume assay plate

Step-by-Step Methodology

  • Reagent Preparation: a. Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 4 mg/mL. Keep on ice at all times. b. Prepare compound dilutions in G-PEM buffer.

  • Reaction Setup (on ice): a. In a pre-chilled 96-well plate, add the components in the following order: i. Assay Buffer (G-PEM) ii. Compound dilution or control (DMSO, Nocodazole) iii. Tubulin solution iv. Fluorescent reporter dye b. Mix gently by pipetting.

  • Initiation and Measurement: a. Pre-warm a fluorescence plate reader to 37°C. b. Just before placing the plate in the reader, add GTP to each well to initiate the reaction. c. Immediately begin kinetic measurement of fluorescence (e.g., Ex 360 nm / Em 450 nm, but will vary by reporter dye) every 60 seconds for 60 minutes.

Data Analysis and Interpretation
  • Calculate Polymerization Rate: For each well, plot fluorescence vs. time. The initial, linear portion of this curve represents the polymerization rate (Vmax). Calculate the slope of this linear region.

  • Normalize Data: Calculate the percent inhibition of the polymerization rate for each compound concentration: % Inhibition = 100 * (1 - (Ratesample / Ratevehicle))

  • Dose-Response Curve Fitting: As with the cell-based assay, plot % Inhibition vs. the logarithm of compound concentration and fit with a 4PL non-linear regression model to determine the biochemical IC50.

Trustworthiness: A Self-Validating System

To ensure the reliability and reproducibility of IC50 data, each assay must be a self-validating system. This is achieved through rigorous use of controls and statistical validation.

ParameterImplementationPurpose
Replicates Run each concentration point, including controls, in triplicate.Assesses intra-assay variability and provides statistical confidence.
Negative Control Include multiple wells with vehicle (e.g., 0.5% DMSO) only.Defines the 0% inhibition (or 100% activity) baseline for data normalization.[6]
Positive Control Use a known inhibitor of the target (e.g., Paclitaxel, Nocodazole) at a concentration >10x its IC50.Defines the 100% inhibition baseline and confirms that the assay system is responsive to inhibition.[3]
Z'-Factor Calculate for each plate using the positive and negative controls: Z' = 1 - (3σp + 3σn) / |μp - μn|A statistical measure of assay quality. A Z'-factor > 0.5 indicates an excellent assay suitable for high-throughput screening.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
High Variability Between Replicates Inaccurate pipetting; Edge effects in the plate; Cell clumping.Use calibrated multichannel pipettes; Avoid using outer wells of the plate; Ensure a single-cell suspension before seeding.
Incomplete Curve (No Bottom Plateau) Compound insolubility at high concentrations; Compound is a weak inhibitor.Check compound solubility in media; If solubility is limiting, report the result as IC50 > [highest tested concentration].[7]
IC50 from Cell vs. Biochemical Assay Differs Greatly Poor cell permeability; Compound is an efflux pump substrate; Off-target effects in cells.This is expected and provides valuable information.[2] A potent biochemical IC50 but weak cellular IC50 suggests a drug delivery problem.
Z'-Factor < 0.5 Small signal window between positive and negative controls; High data scatter.Optimize assay parameters (cell density, reagent concentration, incubation time); Review pipetting technique.

Conclusion

The dual-assay strategy detailed in this application note provides a comprehensive framework for accurately determining the IC50 of this compound derivatives. By integrating a primary screen for antiproliferative effects with a secondary biochemical assay for mechanistic validation, researchers can generate high-quality, reliable potency data. This approach not only quantifies the efficacy of novel compounds but also confirms their intended mechanism of action, accelerating the journey from initial hit to viable drug candidate.

References

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (n.d.). National Center for Biotechnology Information. [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (n.d.). National Center for Biotechnology Information. [Link]

  • In-cell Western Assays for IC50 Determination. (n.d.). Azure Biosystems. [Link]

  • Fluorescent Peptide Assays For Protein Kinases. (n.d.). National Center for Biotechnology Information. [Link]

  • Guidelines for accurate EC50/IC50 estimation. (2010). ResearchGate. [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. (2018). PubMed. [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). ACS Publications. [Link]

  • Biological activity of quinoxaline derivatives. (2019). ResearchGate. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). National Center for Biotechnology Information. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2024). National Center for Biotechnology Information. [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). RSC Publishing. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (n.d.). Celtarys Research. [Link]

  • 50% of what? How exactly are IC50 and EC50 defined?. (n.d.). GraphPad. [Link]

  • What are the various assays which can be used to calculate IC50 of a drug?. (2015). ResearchGate. [Link]

  • Problems with IC50 determination - cell viability over 100 %. How can I handle this?. (2015). ResearchGate. [Link]

  • IC50 curve, when my 0% is not 0. (2022). Reddit. [Link]

  • IC50. (n.d.). Wikipedia. [Link]

  • Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. (2024). Taylor & Francis Online. [Link]

  • IC50 Determination. (n.d.). edX. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Artifacts in Tubulin Polymerization Assays

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've seen how tubulin polymerization assays serve as a cornerstone for both basic research into cytoskeletal dynamics and high-throughput screening for novel therapeutics.[1][2] However, the self-assembling nature of tubulin is highly sensitive to subtle variations in experimental conditions, which can lead to a range of artifacts. This guide is structured to help you diagnose and resolve common issues, ensuring the integrity and reproducibility of your data.

Section 1: Critical Starting Point - Reagent and Assay Setup Integrity

Before troubleshooting specific curve morphologies, it's essential to validate the core components of your assay. Problems here are the most frequent source of artifacts.

Q1: My control reaction (tubulin + GTP only) shows no polymerization or a very weak signal. What are the likely causes?

This is a fundamental failure of the assay. The issue almost certainly lies with one of the core reagents or the basic setup conditions.

Potential Causes & Solutions:

  • Inactive Tubulin: Tubulin is a delicate protein. Improper storage (temperatures above -80°C), repeated freeze-thaw cycles, or accidental thawing can lead to denaturation and loss of function.[3] Furthermore, tubulin can form aggregates during storage which act as nucleation "seeds," eliminating the characteristic lag phase of polymerization.[3] This is a critical indicator of tubulin quality.

    • Solution: Always store tubulin at -80°C or in liquid nitrogen and thaw it on ice immediately before use.[3] Avoid re-freezing. If aggregates are suspected, perform a pre-centrifugation step.

  • Degraded GTP: GTP is essential for tubulin polymerization, providing the energy for microtubule assembly.[4][5] It is easily hydrolyzed, especially if subjected to multiple freeze-thaw cycles or improper storage.

    • Solution: Prepare fresh GTP stock solutions and aliquot them to avoid repeated thawing. Store aliquots at -20°C or -80°C.[6]

  • Incorrect Buffer Composition: The assay buffer is critical. The pH, ionic strength, and specific ions all play a role. PIPES is a commonly used buffer, but its concentration can influence the reaction; high concentrations can induce polymerization of purified tubulin even without microtubule-associated proteins (MAPs).[7][8]

    • Solution: Double-check the composition, pH (typically 6.9), and concentration of all buffer components (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA).[9][10]

  • Sub-optimal Temperature: Polymerization is temperature-dependent and typically occurs at 37°C.[11] An improperly heated plate reader or setting up reactions at room temperature instead of on ice can prevent proper polymerization.

    • Solution: Ensure the plate reader is pre-warmed to 37°C. Assemble all reaction components on ice to prevent premature polymerization before measurements begin.[3][11]

Workflow for Diagnosing No Polymerization

G cluster_reagents Reagent Checks cluster_conditions Condition Checks start No Polymerization in Control Well check_tubulin 1. Use a fresh aliquot of tubulin. Still fail? start->check_tubulin pre_spin 2. Pre-spin tubulin to remove aggregates. (140,000 x g, 10 min, 4°C). Still fail? check_tubulin->pre_spin Yes success Problem Solved check_tubulin->success No check_gtp 3. Use a fresh aliquot of GTP. Still fail? pre_spin->check_gtp Yes pre_spin->success No check_buffer 4. Prepare fresh polymerization buffer. Verify pH and components. check_gtp->check_buffer Yes check_gtp->success No check_temp 5. Verify plate reader is pre-warmed to 37°C. check_buffer->check_temp Yes check_buffer->success No check_pipetting 6. Confirm accurate pipetting and final concentrations. check_temp->check_pipetting fail Consult Instrument/Reagent Manufacturer check_pipetting->fail

Caption: Troubleshooting workflow for absent control polymerization.

Section 2: Artifacts Mimicking Polymerization

One of the most deceptive artifacts is a signal increase that does not correspond to true microtubule formation.

Q2: I see a high background signal, or what looks like polymerization, even in wells without tubulin. What's happening?

This indicates that your signal is coming from a non-tubulin source. The most common culprits are your test compound or physical artifacts in the plate.

Potential Causes & Solutions:

  • Compound Precipitation: The most frequent cause is the test compound precipitating out of solution at the working concentration or at 37°C.[11] This is especially common for hydrophobic molecules dissolved in DMSO. The resulting particulates scatter light in absorbance assays or can be autofluorescent, mimicking a polymerization signal.

    • Solution: Always run a "compound only" control in the assay buffer. Test the solubility of your compound at the highest concentration used. Ensure the final DMSO concentration is low, typically ≤2%.[3][11][12]

  • Air Bubbles: Bubbles in the wells will scatter light and cause significant, erratic readings in absorbance-based assays.[11]

    • Solution: Pipette carefully, avoiding the introduction of bubbles. Visually inspect the plate before placing it in the reader. If bubbles are present, they can sometimes be dislodged by gently tapping the plate.

  • Fluorescent Dye Artifacts: In fluorescence-based assays, some compounds may be intrinsically fluorescent at the excitation/emission wavelengths used. Alternatively, the compound could interact with the fluorescent reporter dye (e.g., DAPI) and enhance its fluorescence independently of microtubule binding.[9][10][13]

    • Solution: Run controls with the compound and the fluorescent dye without tubulin to check for direct interactions or compound autofluorescence.

Q3: My inhibitor compound is causing a signal increase. How do I know if it's real polymerization or just precipitation?

This is a critical question. Some compounds can cause non-specific aggregation of tubulin, which increases the optical density or fluorescence but is not the ordered, GTP-dependent process of microtubule formation.[11] The definitive test for this is to check for temperature sensitivity.

The Cold Depolymerization Assay:

True microtubule polymerization is a reversible, temperature-dependent process. Precipitated or aggregated protein is not. Cooling the reaction on ice should cause bona fide microtubules to rapidly depolymerize, leading to a signal decrease.[11]

Protocol 1: Cold Depolymerization Test
  • At the end of a standard polymerization assay (after the signal has plateaued), remove the 96-well plate from the 37°C reader.

  • Place the plate on ice for 20-30 minutes.

  • After incubation on ice, take another reading using the same instrument settings.

  • Interpretation:

    • Signal Decrease: If the signal returns to near baseline, you have formed true, cold-labile microtubules.

    • Signal Remains High: If the signal does not decrease, the increase was due to compound precipitation or irreversible protein aggregation, not microtubule polymerization.[11]

Decision Tree: Polymerization vs. Precipitation

G start Unexpected Signal Increase with Test Compound control_check Did a 'Compound Only' control show a signal? start->control_check depolymerize Perform Cold Depolymerization Assay. (Cool plate on ice, 20-30 min) control_check->depolymerize No precipitate Result: Compound Precipitation or Protein Aggregation control_check->precipitate Yes read_signal Reread signal at endpoint. depolymerize->read_signal signal_dec Does the signal decrease to baseline? read_signal->signal_dec signal_dec->precipitate No polymerize Result: True Microtubule Polymerization/Stabilization signal_dec->polymerize Yes

Caption: Distinguishing true polymerization from artifacts.

Section 3: Data Variability and Inconsistency

High variability between replicates undermines confidence in your results and makes it difficult to determine IC50 values or compare compounds.

Q4: Why am I seeing high variability between my replicate wells?

Inconsistent results are typically due to technical errors in assay setup or environmental inconsistencies across the plate.

Potential Causes & Solutions:

  • Inaccurate Pipetting: Small errors in pipetting tubulin, GTP, or test compounds can lead to large differences in polymerization kinetics.[11] This is the most common source of variability.

    • Solution: Use calibrated pipettes. Ensure proper mixing of stock solutions before pipetting. When adding reagents to the plate, ensure the pipette tip is below the liquid surface to avoid splashing. Running duplicates or triplicates is highly recommended to identify outliers.[3]

  • Temperature Fluctuations: If the plate reader does not provide uniform heating, wells on the edge of the plate may be at a different temperature than those in the center, leading to different polymerization rates.

    • Solution: Ensure your plate reader provides uniform heating. Allow the plate to equilibrate to 37°C for a minute before starting the first read. Avoid opening the reader during the run.

  • Evaporation: In long-running assays, evaporation from wells, particularly edge wells, can concentrate the reactants and alter the results.

    • Solution: Use plate sealers to minimize evaporation. If not possible, avoid using the outer wells of the plate for critical samples.

Section 4: Summary Tables for Quick Reference

To facilitate robust assay design, refer to the tables below for standard controls and parameter ranges.

Table 1: Common Controls in Tubulin Polymerization Assays
Control TypeComponentsPurposeExpected Result (Absorbance/Fluorescence)
Negative Control Tubulin + GTP + Vehicle (e.g., DMSO)Represents maximal, uninhibited polymerization.[12]Sigmoidal curve reaching a high plateau.
Positive Control (Inhibitor) Tubulin + GTP + Nocodazole/ColchicineConfirms assay can detect inhibition.[12]Flat line or significantly suppressed curve.
Positive Control (Enhancer) Tubulin + GTP + Paclitaxel (Taxol)Confirms assay can detect stabilization/enhancement.[12]Faster polymerization, no lag phase, higher final signal.
Compound Only Control Buffer + GTP + Test Compound (No Tubulin)Checks for compound precipitation or autofluorescence.[3]Flat line at baseline. Any increase is an artifact.
Buffer Only Control Buffer + GTP (No Tubulin or Compound)Establishes the baseline signal of the assay medium.Flat line at baseline.
Table 2: Key Assay Parameters and Recommended Ranges
ParameterRecommended RangeRationale & Key Considerations
Tubulin Concentration 2-4 mg/mL (~20-40 µM)Must be above the critical concentration (CC) for polymerization.[9][11] The exact CC depends on buffer conditions.[14]
GTP Concentration 1 mMMust be in excess to saturate the tubulin E-site and fuel polymerization.[9][11]
Glycerol 5-10% (v/v)Often included as a polymerization enhancer to lower the CC.[9][10] Not always required, especially with MAPs.
DMSO Concentration ≤ 2% (v/v)High concentrations of DMSO can interfere with polymerization.[3][12] Always keep constant across all wells.
Temperature 37°CPolymerization is temperature-sensitive. Maintain constant and uniform heat.[11]

By systematically working through these potential issues—validating reagents, running the proper controls to identify artifacts, and ensuring technical precision—you can overcome the most common challenges in tubulin polymerization assays and generate reliable, high-quality data.

References
  • Benchchem. (n.d.). Refining tubulin polymerization assay conditions for Tubulin inhibitor 26.
  • Gaskin, F., & Gethner, J. S. (1980). Induction of polymerization of purified tubulin by sulfonate buffers. Marked differences between 4-morpholineethanesulfonate (Mes) and 1,4-piperazineethanesulfonate (Pipes). PubMed.
  • Bonne, D., & Pantaloni, D. (2013). Measurement of in vitro microtubule polymerization by turbidity and fluorescence. PubMed.
  • Benchchem. (n.d.). Frentizole Technical Support Center: Troubleshooting Tubulin Polymerization Assays.
  • Sum, C. S., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC - NIH.
  • (2025). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (PDF).
  • Sum, C. S., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Bentham Open Archives.
  • Carlier, M. F., Didry, D., & Pantaloni, D. (n.d.). Hydrolysis of GTP associated with the formation of tubulin oligomers is involved in microtubule nucleation. PMC - NIH.
  • Nath, U., et al. (2020). Evidence for conformational change-induced hydrolysis of β-tubulin-GTP. bioRxiv.
  • Simon, J. R., Parsons, S. F., & Salmon, E. D. (1992). Buffer conditions and non-tubulin factors critically affect the microtubule dynamic instability of sea urchin egg tubulin. PubMed.
  • Sigma-Aldrich. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin).
  • Oakley, B. R. (n.d.). GTP regulates the microtubule nucleation activity of γ-tubulin. ResearchGate.
  • (n.d.). Tubulin Polymerization. Journal of Polymer Science Research - Open Access Pub.
  • (n.d.). Tubulin polymerization: Significance and symbolism.
  • Plass, T., et al. (n.d.). Fluorescent dyes and probes for super-resolution microscopy of microtubules and tracheoles in living cells and tissues. NIH.
  • (2016). How could I polymerize tubulin into microtubule?. ResearchGate.

Sources

Technical Support Center: Synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, optimize yields, and troubleshoot common experimental hurdles. The information herein is synthesized from established literature and best practices in heterocyclic chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to prepare the this compound core?

The most prevalent and robust method involves the condensation of an appropriately substituted aromatic diamine with a 1,2-dicarbonyl compound.[1][2] Specifically, the reaction of 3,4-diaminobenzoic acid with an α-keto acid (such as glyoxylic acid) is a direct and efficient pathway to the desired scaffold.[2] This approach is favored for its operational simplicity and the general availability of the starting materials.

Q2: What are the critical reaction parameters that I must control to ensure high yield and purity?

Optimizing this synthesis hinges on the careful control of several key parameters:

  • pH/Acidity: The reaction is often catalyzed by acid, but excessive acidity can lead to unwanted side reactions, such as the formation of benzimidazole byproducts.[3] Mild acidic conditions or even catalyst-free "green" methods are often preferred.[1][3]

  • Solvent: The choice of solvent is crucial. Alcohols like ethanol or protic polar solvents are commonly used to facilitate the dissolution of the starting materials and the cyclization step.[1]

  • Temperature and Reaction Time: While some protocols utilize room temperature, others may require heating to drive the condensation and cyclization to completion.[4] However, excessively high temperatures or prolonged reaction times should be avoided to minimize side product formation.[3]

  • Atmosphere: The o-phenylenediamine starting material can be susceptible to oxidation, which may lead to colored impurities.[3] While many reactions are run in an open flask, conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can be beneficial if oxidation is a suspected issue.

Q3: What are the typical side products I should be aware of?

The primary side products in this synthesis include:

  • Benzimidazoles: These can form through a rearrangement of the quinoxaline skeleton, particularly under harsh acidic conditions.[3]

  • Incomplete Condensation Products: If the reaction does not proceed to completion, intermediates such as mono-imines may be isolated.[3]

  • Oxidation Products: The diamine starting material is prone to oxidation, which can result in a variety of colored impurities that complicate purification.[3][5]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis in a practical question-and-answer format.

Problem Area 1: Low or No Product Yield

Q: My reaction yield is consistently below 30%, or I am failing to isolate any desired product. What are the likely causes and how can I fix this?

A: Low yield is a common issue that can typically be traced back to one of several factors. Let's diagnose the potential causes systematically.

1. Sub-Optimal Reaction Conditions:

  • Cause: The condensation/cyclization equilibrium may not favor product formation under your current conditions. The classical synthesis of quinoxalines involves the condensation of 1,2-arylenediamines with 1,2-dicarbonyl moieties.[2]

  • Solution:

    • Adjust pH: If you are not using a catalyst, consider adding a catalytic amount of a mild acid like acetic acid or p-toluenesulfonic acid to promote the imine formation and subsequent cyclization.[1] Conversely, if you are using a strong acid and observing significant side products, switch to a milder catalyst.[4]

    • Vary the Temperature: Gently refluxing in a solvent like ethanol can often drive the reaction to completion. Perform a temperature screen (e.g., room temperature, 50 °C, reflux) to find the optimal condition for your specific substrates.

    • Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after your standard reaction time, extend it accordingly.

2. Starting Material Quality and Stability:

  • Cause: The 3,4-diaminobenzoic acid starting material is an electron-rich aromatic diamine and can be sensitive to air and light, leading to oxidation and degradation over time.

  • Solution:

    • Use freshly purchased or purified 3,4-diaminobenzoic acid.

    • Store the reagent under an inert atmosphere and protected from light.

    • Consider running the reaction under a nitrogen or argon atmosphere to prevent in-situ oxidation.

3. Inefficient Cyclization (Reductive Cyclization Pathway):

  • Cause: If you are using an alternative route involving the reductive cyclization of a dinitro- or nitro-amino precursor, the reduction step is often the point of failure.[6]

  • Solution:

    • Catalyst Choice: Ensure your hydrogenation catalyst (e.g., Pd/C, Raney Nickel) is active.[1] If yields are poor, consider a fresh batch of catalyst.

    • Hydrogen Source: For catalytic transfer hydrogenation, ensure your hydrogen donor (e.g., hydrazine, ammonium formate) is added correctly and in the proper stoichiometry.

    • Base-Mediated Conditions: For some reductive cyclizations, the presence of a base like K₂CO₃ can be critical to facilitate the final ring-closing step.[6]

low_yield_troubleshooting cluster_optimization Optimization Steps start Low Product Yield analyze_crude Analyze Crude Reaction Mixture (TLC, LC-MS) start->analyze_crude check_sm Verify Starting Material (Purity, Age, Storage) check_atmosphere Is an Inert Atmosphere Needed? check_sm->check_atmosphere optimize_time Extend Reaction Time check_sm->optimize_time check_conditions Review Reaction Conditions (Temp, Time, pH) optimize_ph Adjust pH / Catalyst (e.g., add mild acid) check_conditions->optimize_ph use_inert Run under N2 / Argon check_atmosphere->use_inert analyze_crude->check_sm Starting Material Still Present? analyze_crude->check_conditions Complex Mixture / Side Products? optimize_temp Screen Temperature (RT, 50°C, Reflux) optimize_ph->optimize_temp

Caption: A decision tree for troubleshooting low product yield.

Problem Area 2: Product Purity and Side Reactions

Q: My crude product shows multiple spots on TLC, and NMR analysis indicates significant impurities. How can I improve the purity?

A: Impurity formation is often a result of the reaction conditions being too harsh or non-selective.

1. Minimizing Benzimidazole Formation:

  • Cause: As mentioned, benzimidazoles are common rearrangement byproducts, especially with strong acids and high heat.[3]

  • Solution:

    • Avoid Strong Acids: Replace catalysts like concentrated HCl with milder options like acetic acid or TFA.[4]

    • Lower Temperature: Operate at the lowest temperature that allows the reaction to proceed at a reasonable rate.

    • Green Chemistry Approaches: Consider catalyst-free conditions, perhaps using water as a solvent, which has been shown to be effective for the synthesis of related quinoxalinones.[7]

2. Preventing Oxidative Degradation:

  • Cause: The presence of oxygen can oxidize the diamine intermediate, leading to highly colored, often tar-like impurities that are difficult to remove.[3]

  • Solution:

    • Degas Solvents: Before use, degas your reaction solvent by bubbling nitrogen or argon through it for 15-20 minutes.

    • Inert Atmosphere: Assemble your reaction under an inert atmosphere and maintain it throughout the experiment.

ParameterStandard ConditionOptimized for High PurityRationale
Catalyst Strong Acid (e.g., HCl)Mild Acid (e.g., Acetic Acid) or NoneReduces risk of benzimidazole rearrangement.[1][3]
Temperature Reflux (e.g., >80 °C)Room Temp to 60 °CMinimizes thermal decomposition and side reactions.
Atmosphere AirInert (Nitrogen/Argon)Prevents oxidation of the electron-rich diamine starting material.[3]
Problem Area 3: Purification Challenges

Q: The product is difficult to purify by column chromatography and recrystallization. Are there better methods?

A: The carboxylic acid and amide functionalities in the target molecule can make it highly polar and sometimes poorly soluble, complicating purification.

1. Recrystallization:

  • Challenge: Finding a single solvent that provides good solubility when hot but poor solubility when cold can be difficult.

  • Solution:

    • Solvent Screening: Experiment with polar protic solvents like ethanol, methanol, or isopropanol, and polar aprotic solvents like DMF or DMSO, potentially using an anti-solvent (like water or diethyl ether) to induce crystallization.

    • pH Adjustment: The carboxylic acid's solubility is highly pH-dependent. You can often purify the compound by dissolving it in a dilute aqueous base (e.g., NaHCO₃), filtering to remove insoluble impurities, and then re-precipitating the pure product by acidifying with dilute HCl.

2. Column Chromatography:

  • Challenge: The compound may streak on silica gel due to its acidic nature.

  • Solution:

    • Acidify the Mobile Phase: Add a small amount (0.5-1%) of acetic acid or formic acid to your eluent (e.g., DCM/Methanol or Ethyl Acetate/Hexane). This suppresses the deprotonation of the carboxylic acid on the silica surface, leading to sharper bands and better separation.

    • Alternative Stationary Phases: If silica fails, consider using reverse-phase (C18) chromatography with a water/acetonitrile or water/methanol gradient.

3. Derivatization Strategy:

  • Challenge: The inherent polarity of the molecule makes it difficult to handle.

  • Solution:

    • Esterification: A proven strategy is to convert the crude carboxylic acid to its methyl or ethyl ester. These esters are typically less polar, more soluble in common organic solvents, and much easier to purify by standard silica gel chromatography.[8]

    • Hydrolysis: After purification, the ester can be cleanly hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH in THF/water or aqueous HCl).

workflow cluster_purification Purification Options reagents 3,4-Diaminobenzoic Acid + Glyoxylic Acid reaction Condensation/ Cyclization (Solvent, Temp, pH) reagents->reaction workup Aqueous Workup / Extraction reaction->workup crude Crude Product workup->crude recrystall Recrystallization (pH adjustment may help) crude->recrystall Option A column Column Chromatography (Acidified Eluent) crude->column Option B deriv Esterification -> Column -> Hydrolysis crude->deriv Option C pure_product Pure 2-Oxo-1,2,3,4-tetrahydro- quinoxaline-6-carboxylic acid recrystall->pure_product column->pure_product deriv->pure_product

Caption: Recommended workflow for synthesis and purification.

References

  • BenchChem. (n.d.). Identifying and minimizing side products in quinoxaline synthesis.
  • A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles. (2024). RSC Advances. DOI:10.1039/D4RA06887D.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. DOI: 10.5923/j.ajoc.20150501.03.
  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). National Institutes of Health.
  • Synthesis of quinoxalinones. (n.d.). Organic Chemistry Portal.
  • Taiwo, F. O., Akinpelu, D. A., & Obafemi, C. A. (2008). Synthesis and antibacterial activity of some quinoxalinone derivatives. Ife Journal of Science, 10(1), 19.
  • Avula, B., et al. Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis.
  • Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. (n.d.). Request PDF.
  • Heterocyclic-chemistry-of-quinoxaline-and-potential-activities-of-quinoxaline-derivatives-a-review.pdf. (n.d.). Pharmacophore.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024). mtieat.
  • Festus, O. T., et al. (2021). Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. International Journal of the Physical Sciences, 16(4), 123-137.
  • Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4- carboxylates. (n.d.). ChemRxiv.
  • Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. (n.d.).
  • Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. (2023). PMC - NIH.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.). PMC - PubMed Central.
  • Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. (2018). PubMed.
  • Synthesis of 1‐oxo‐1,2,3,4‐tetrahydroisoquinoline‐4‐carboxylic acid. (n.d.). ResearchGate.
  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (2022). The Journal of Organic Chemistry - ACS Publications.
  • Reduction of Nitroaromatics by Gold Nanoparticles on Porous Silicon Fabricated Using Metal-Assisted Chemical Etching. (2023). MDPI.
  • Bandyopadhyay, A., & Gao, J. (2016). Iminoboronate-Based Peptide Cyclization That Responds to pH, Oxidation, and Small Molecule Modulators. Journal of the American Chemical Society, 138(7), 2098-2101. DOI: 10.1021/jacs.5b12301.
  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (n.d.). PMC - PubMed Central.
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.). PMC - NIH.
  • 2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid. (n.d.). CHIRALEN.
  • Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions | Request PDF. (2025). ResearchGate.
  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023). National Institutes of Health.
  • Effect of pH on the Catalytic Degradation of Rhodamine B by Synthesized CDs/g-C3N4/CuxO Composites. (n.d.). PubMed Central.

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Common issues and solutions in cell cycle analysis by flow cytometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cell cycle analysis by flow cytometry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this powerful technique. Here, we move beyond simple protocols to explain the why behind the how, ensuring your experiments are built on a foundation of scientific integrity and produce reliable, reproducible data.

Introduction to Cell Cycle Analysis

Flow cytometry is a cornerstone technique for studying cellular proliferation, a critical process in fields ranging from cancer biology to immunology.[1][2][3] By staining cellular DNA with a fluorescent dye that binds stoichiometrically, we can measure the DNA content of individual cells and thereby determine their phase in the cell cycle (G0/G1, S, or G2/M).[4][5][6] While the principle is straightforward, the practical execution is fraught with potential pitfalls. This guide provides a structured approach to troubleshooting, turning common problems into opportunities for a deeper understanding of the assay.

Core Principles & Workflow

A successful cell cycle analysis experiment hinges on the careful execution of several key steps, from sample preparation to data interpretation. Understanding this workflow is the first step in effective troubleshooting.

CellCycleWorkflow cluster_prep Sample Preparation cluster_stain Staining cluster_acq Data Acquisition cluster_analysis Data Analysis Harvest Harvest & Count Cells Fixation Fixation (e.g., 70% Ethanol) Harvest->Fixation RNase RNase Treatment Fixation->RNase PI_Stain DNA Staining (e.g., PI) RNase->PI_Stain Acquire Flow Cytometer Acquisition PI_Stain->Acquire Doublet Doublet Discrimination Acquire->Doublet Gating Gating & Histogram Generation Doublet->Gating Modeling Cell Cycle Modeling Gating->Modeling

Caption: General workflow for cell cycle analysis by flow cytometry.

Frequently Asked Questions & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the common issues you may encounter.

Part 1: Sample Preparation & Staining Issues

Question 1: My G0/G1 and G2/M peaks are too broad, resulting in a high Coefficient of Variation (CV). What's going on?

A high CV for your G0/G1 peak is a common indicator of suboptimal sample preparation or staining, leading to poor resolution between cell cycle phases.[7][8]

  • Causality & Solution:

    • Inconsistent Staining: Ensure a saturating concentration of your DNA dye (e.g., Propidium Iodide - PI). The dye to cell ratio should be kept constant across all samples. This requires accurate cell counting before staining.[9] An insufficient amount of dye will lead to non-stoichiometric staining and broader peaks.

    • RNA Interference: Propidium Iodide intercalates with both DNA and double-stranded RNA.[5][10] This RNA-bound fluorescence contributes to background noise and broadens the G1 peak. Always include an RNase A treatment step in your staining protocol to degrade RNA and ensure the signal is specific to DNA content.[4][5][10]

    • Fixation Issues: The choice and method of fixation are critical. Cold 70% ethanol is generally preferred for cell cycle analysis as it dehydrates cells and preserves DNA integrity.[4][5][7] Adding the ethanol dropwise while vortexing prevents cell clumping, which can also contribute to high CVs. Aldehyde-based fixatives, while useful for preserving some epitopes, can sometimes lead to poorer resolution for DNA content analysis.[4]

    • Instrument Flow Rate: A high sample flow rate on the cytometer can increase the CV.[7][11] Always run cell cycle samples at a low flow rate to ensure that each cell is interrogated uniformly by the laser.

Question 2: I'm seeing a lot of debris and a large sub-G1 peak in my untreated control cells. What does this mean and how can I fix it?

A prominent sub-G1 peak typically represents apoptotic cells with fragmented DNA, while excessive debris can obscure your target populations.[4]

  • Causality & Solution:

    • Cell Health: The presence of a large sub-G1 peak in a healthy, untreated population suggests issues with cell culture conditions or harsh sample preparation. Ensure your cells are harvested during the exponential growth phase and are not overly confluent, which can lead to increased cell death.[11]

    • Sample Handling: Overly vigorous vortexing or centrifugation can lyse cells, creating debris. Handle cells gently throughout the protocol.

    • Gating Strategy: While optimizing your protocol is key, a proper gating strategy is essential. First, gate on your cell population using a Forward Scatter (FSC) vs. Side Scatter (SSC) plot to exclude the bulk of the debris. For a more refined analysis, consider using a viability dye before fixation. There are specific "fixable" viability dyes that covalently bind to amines, distinguishing cells that were dead before fixation from those that are permeabilized during the protocol.[1]

Question 3: My G2/M peak is absent or significantly smaller than expected.

The absence of a G2/M peak indicates a lack of cells with 4N DNA content, which can be due to biological or technical reasons.[8]

  • Causality & Solution:

    • Cell Proliferation Status: The most common reason is that the cells are not actively proliferating.[7][11] For example, primary lymphocytes from peripheral blood are quiescent and will be arrested in G0.[8] If you expect proliferation, ensure your cell culture conditions (e.g., media, serum) are optimal.[8]

    • Contact Inhibition: If you are using adherent cells, high cell density can lead to contact inhibition, causing cells to exit the cell cycle and arrest in G0/G1.[8] Ensure you harvest cells at a sub-confluent density.

    • Drug Treatment Effects: If you are performing a drug study, the compound itself may be inducing a G1 arrest, thereby preventing cells from progressing to the S and G2/M phases.

Part 2: Data Acquisition & Analysis

Question 4: My data shows a population of cells with >4N DNA content. Are these cells arrested in a later phase of mitosis?

While some cells may be polyploid, a common technical artifact that mimics this is the presence of cell doublets or aggregates.[8]

  • Causality & Solution:

    • Doublet Discrimination: A "doublet" is two cells stuck together that the cytometer reads as a single event. A doublet of two G1 cells will have twice the DNA content of a single G1 cell, making it appear as a G2/M cell.[12] This can artificially inflate your G2/M population. To exclude doublets, you must use pulse geometry gating. By plotting the area of the fluorescence signal (FSC-A or SSC-A) against its height (FSC-H or SSC-H) or width (FSC-W or SSC-W), you can distinguish single cells from doublets.[12][13] Doublets will have a similar height but a larger area and width compared to singlets.[12]

DoubletDiscrimination cluster_plot Doublet Discrimination Plot (FSC-A vs. FSC-H) s1 s4 s2 s3 d1 s5 s6 d2 d3 gate Singlet Gate xlabel FSC-Area ylabel FSC-Height

Caption: A conceptual plot for doublet discrimination using FSC-Area vs. FSC-Height.

Question 5: I'm performing a multi-color experiment (e.g., staining for a surface marker along with cell cycle). My signals seem to be spilling over. How do I properly compensate?

Compensation is the process of correcting for spectral overlap between different fluorochromes.[14] Improper compensation can lead to false positives and incorrect data interpretation.

  • Causality & Solution:

    • Single-Stain Controls: The foundation of accurate compensation is having high-quality, single-stained controls for every fluorochrome in your panel. These controls should be as bright or brighter than the signal in your experimental samples.

    • Fluorescence Minus One (FMO) Controls: For setting accurate gates, especially for dim populations, FMO controls are indispensable.[14] An FMO control contains all the antibodies in your panel except for the one you are gating on. This allows you to see the spread of fluorescence from all other channels into the channel of interest, enabling you to set a precise gate.

    • Tandem Dye Considerations: Tandem dyes (e.g., PE-Cy7) are particularly sensitive to degradation from light and fixation, which can alter their spectral properties. Always use the same fixation and handling procedures for your compensation controls as for your experimental samples.

Protocols & Methodologies

Standard Protocol: Ethanol Fixation and Propidium Iodide Staining

This protocol is a robust starting point for cell cycle analysis of mammalian cells.

  • Cell Preparation:

    • Harvest cells and perform a cell count. Aim for 1-2 x 10^6 cells per sample.

    • Wash cells once with cold PBS and centrifuge at 300-400 x g for 5 minutes.

    • Discard the supernatant.

  • Fixation:

    • Gently resuspend the cell pellet.

    • While gently vortexing, add 1 ml of ice-cold 70% ethanol drop-by-drop to the cell pellet. This prevents clumping.

    • Incubate on ice or at -20°C for at least 30 minutes. Cells can be stored at -20°C for several weeks.[10]

  • Staining:

    • Wash the fixed cells twice with cold PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of PI staining solution. A typical solution contains:

      • Propidium Iodide (e.g., 50 µg/mL)

      • RNase A (e.g., 100 µg/mL)

      • A non-ionic detergent like Triton X-100 (e.g., 0.1%) in PBS to permeabilize the nuclear membrane.

    • Incubate in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.[9]

  • Acquisition:

    • Filter the sample through a 35-50 µm cell strainer immediately before acquisition to remove any remaining clumps.

    • Acquire data on a flow cytometer using a low flow rate.

    • Ensure you collect data for pulse area, height, and width for your scatter and DNA fluorescence parameters to perform doublet discrimination during analysis.

Data Summary Table

IssuePotential Cause(s)Recommended Solution(s)
High CV / Broad Peaks Insufficient dye, RNA staining, improper fixation, high flow rate.Titrate PI, include RNase A, use cold ethanol fixation, run at low flow rate.[4][7][8]
Excessive Debris / Sub-G1 Poor cell health, harsh sample prep.Optimize cell culture, handle cells gently, use a viability dye before fixation.[1][8]
Missing G2/M Peak Non-proliferating cells, contact inhibition, G1 cell cycle arrest.Ensure cells are in log phase, plate at lower density, check for drug effects.[7][8][11]
>4N DNA Content Cell aggregates/doublets.Perform doublet discrimination using pulse geometry (e.g., FSC-A vs FSC-H).[12][13]
Spectral Overlap Improper compensation.Use single-stain controls for compensation and FMO controls for gating.[14]

References

  • Troubleshooting of Cell Cycle Staining Flow Cytometry. Creative Biolabs Antibody. [Link]

  • Cell Cycle Analysis Problem - weird histogram? ResearchGate. [Link]

  • Cell Cycle Analysis By Flow Cytometry. Francis Crick Institute. [Link]

  • Three Common Problems and Solutions of Cell Cycle Detection. Elabscience. [Link]

  • Assaying cell cycle status using flow cytometry. National Institutes of Health. [Link]

  • How to Complete Cell Cycle Analysis via Flow Cytometry. NanoCellect. [Link]

  • Cell Cycle Analysis. University of Chicago. [Link]

  • DNA Measurement and Cell Cycle Analysis by Flow Cytometry. Cytometry Part A. [Link]

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. [Link]

  • Troubleshooting - Flow Cytometry Guide. Bio-Rad Antibodies. [Link]

  • Doublet Discrimination - Flow Cytometry Guide. Bio-Rad Antibodies. [Link]

  • Coping with artifact in the analysis of flow cytometric data. Methods. [Link]

  • Compensation in Flow Cytometry. Current Protocols in Cytometry. [Link]

  • Mastering DNA Content Estimation by Flow Cytometry as an Efficient Tool for Plant Breeding and Biodiversity Research. MDPI. [Link]

  • Doublet Discrimination. University of Wisconsin Carbone Cancer Center. [Link]

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Addressing solubility problems of 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound in aqueous buffers. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful implementation of your experiments.

Understanding the Molecule: Physicochemical Properties

This compound is a heterocyclic compound featuring both a weakly acidic carboxylic acid group and a weakly basic quinoxaline core. Its solubility is intrinsically linked to the ionization state of these functional groups, which is dictated by the pH of the aqueous medium.

PropertyValueSource
Molecular Formula C₉H₈N₂O₃PubChem[1]
Molecular Weight 192.17 g/mol PubChem[1]
Predicted XLogP3 0.4PubChem[1]
Hydrogen Bond Donors 3PubChem[1]
Hydrogen Bond Acceptors 4PubChem[1]

A low XLogP3 value suggests a degree of hydrophilicity, yet the planar ring structure can contribute to poor solubility due to crystal lattice energy.[2] The presence of both acidic and basic functionalities means this molecule is amphoteric, and its solubility will be at its lowest at its isoelectric point and increase at pH values above or below this point.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my neutral pH buffer (e.g., PBS pH 7.4)?

A1: At neutral pH, the carboxylic acid group (-COOH) is likely deprotonated to its carboxylate form (-COO⁻), which should enhance solubility. However, the quinoxaline ring system has basic properties and may be partially protonated.[3][4][5] The overall charge of the molecule at a specific pH, and therefore its solubility, depends on the pKa values of both the acidic and basic groups. It is probable that at pH 7.4, the molecule does not carry a significant net charge, leading to low aqueous solubility. Compounds with ionizable groups often exhibit their lowest solubility at pH values between their pKa's.[6][7]

Q2: I've tried to dissolve the compound by heating, but it precipitates out upon cooling. What is happening?

A2: Heating increases the kinetic energy of the system, which can temporarily overcome the intermolecular forces holding the crystal lattice together, leading to dissolution. However, this often creates a supersaturated solution. As the solution cools, the solubility decreases, and the compound crashes out of solution, often in a crystalline or amorphous form. This indicates that the concentration you are trying to achieve is above the thermodynamic solubility limit at room temperature.

Q3: Can I use DMSO to make a stock solution? What is the maximum percentage of DMSO I can use in my aqueous buffer without it affecting my biological assay?

A3: Yes, Dimethyl sulfoxide (DMSO) is a common water-miscible organic solvent used to dissolve poorly soluble compounds. You can prepare a high-concentration stock solution in 100% DMSO. However, the final concentration of DMSO in your aqueous buffer should be kept to a minimum, as it can be toxic to cells and may interfere with your assay. A final concentration of less than 1% (v/v) DMSO is generally considered acceptable for many cell-based assays, but it is crucial to determine the tolerance of your specific experimental system by running a vehicle control.

Q4: Would adjusting the pH of my buffer help improve solubility?

A4: Absolutely. Since the compound has both acidic and basic functional groups, its solubility is highly pH-dependent.[8] To increase solubility, you should adjust the pH of the buffer to a point where the molecule is predominantly in its ionized form. For this compound, this means either a basic pH (e.g., pH > 8) to ensure the carboxylic acid is fully deprotonated, or an acidic pH (e.g., pH < 4) to protonate the quinoxaline nitrogen atoms. The ionized form of a compound is typically much more soluble than the uncharged form.[7]

Troubleshooting Guides

Guide 1: Systematic pH Adjustment for Solubility Enhancement

This protocol will guide you through creating a pH-solubility profile to identify the optimal pH for dissolving your compound.

Causality: The solubility of an ionizable compound is governed by the Henderson-Hasselbalch equation.[9] By shifting the pH away from the compound's isoelectric point, we increase the population of the charged species, which are more readily solvated by water.

Experimental Protocol: pH-Solubility Profiling
  • Preparation of Buffers: Prepare a series of buffers covering a pH range from 3 to 10 (e.g., citrate for pH 3-6, phosphate for pH 6-8, and borate for pH 8-10).

  • Sample Preparation: Add an excess amount of this compound to a fixed volume of each buffer in separate vials. This ensures that you will be measuring the saturated solubility.

  • Equilibration: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method such as UV-Vis spectroscopy or HPLC.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer.

Self-Validation: The presence of a solid pellet after centrifugation confirms that a saturated solution was achieved. Your analytical method should include a standard curve for accurate quantification.

Expected Outcome & Visualization

You should observe a "U" shaped curve where the minimum solubility is at the isoelectric point.

G cluster_pH_Ionization Ionization State vs. pH cluster_Solubility Expected Solubility Low_pH Low pH (< pKa1) Predominantly Cationic (+) -COOH, -NH2+ pI Isoelectric Point (pI) Predominantly Zwitterionic/Neutral -COO-, -NH2+ or -COOH, -NH Low_pH->pI Increasing pH High_Sol Higher Solubility Low_pH->High_Sol High Charge High_pH High pH (> pKa2) Predominantly Anionic (-) -COO-, -NH pI->High_pH Increasing pH Low_Sol Lowest Solubility pI->Low_Sol Low Net Charge High_Sol2 Higher Solubility High_pH->High_Sol2 High Charge

Caption: Relationship between pH, ionization state, and expected solubility.

Guide 2: Employing Co-solvents for Enhanced Solubilization

If pH adjustment is not compatible with your experimental design, the use of co-solvents is a viable alternative.

Causality: Co-solvents are water-miscible organic solvents that enhance the solubility of non-polar compounds by reducing the polarity of the aqueous medium.[10] They disrupt the hydrogen bonding network of water, creating a more favorable environment for the solute.[11]

Recommended Co-solvents
Co-solventTypical Starting Concentration (v/v)Notes
Ethanol 5-20%Biocompatible, but can be volatile.
Propylene Glycol 5-30%Generally recognized as safe (GRAS).
Polyethylene Glycol 400 (PEG 400) 5-40%Low toxicity, commonly used in formulations.[12]
Glycerin 5-30%Viscous, can affect handling.
Experimental Protocol: Co-solvent Screening
  • Prepare Co-solvent Mixtures: Prepare a series of your primary aqueous buffer containing increasing concentrations of the chosen co-solvent (e.g., 5%, 10%, 20%, 30% v/v).

  • Dissolution Attempt: Add a known amount of your compound to each co-solvent/buffer mixture.

  • Observation & Equilibration: Vortex or sonicate the samples. Allow them to equilibrate at a constant temperature for at least one hour. Visually inspect for complete dissolution.

  • Quantification (Optional): If you need to determine the exact solubility, follow steps 2-6 from the "pH-Solubility Profiling" protocol using the co-solvent mixtures.

Self-Validation: Always run a vehicle control (buffer with the same concentration of co-solvent but without the compound) in your final biological assay to account for any effects of the co-solvent itself. Be aware that high concentrations of co-solvents can lead to precipitation of the drug upon dilution into an aqueous system.[10]

Guide 3: Advanced Solubilization with Excipients

For particularly challenging cases, formulation excipients like surfactants and cyclodextrins can be employed.

A. Surfactants

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the aqueous medium.[13][14]

Recommended Surfactants:

  • Polysorbate 20 (Tween® 20)

  • Polysorbate 80 (Tween® 80)

  • Cremophor® EL

Protocol:

  • Prepare solutions of the surfactant in your desired buffer at concentrations above its CMC.

  • Add your compound and use agitation (vortexing, sonicating) to aid dissolution.

  • Equilibrate the solution for several hours.

Considerations: Surfactants can interfere with certain biological assays, particularly those involving proteins or membranes.[15] Always perform a vehicle control.

B. Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16] They can form inclusion complexes with poorly soluble molecules by encapsulating the hydrophobic parts of the guest molecule, thereby increasing its aqueous solubility and stability.[17][18]

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

G

Caption: Encapsulation of a drug molecule within a cyclodextrin.

Protocol:

  • Prepare a solution of the cyclodextrin (e.g., 2-10% w/v) in your buffer.

  • Add the this compound to the cyclodextrin solution.

  • Stir or agitate the mixture until the compound is fully dissolved. This process can sometimes be accelerated by gentle heating.

Self-Validation: The formation of an inclusion complex can often be confirmed by techniques such as NMR or DSC. For practical purposes, a clear solution that remains stable over time is a good indicator of successful solubilization.

Troubleshooting Decision Workflow

G Start Start: Compound Precipitates Check_pH Is pH adjustment compatible with assay? Start->Check_pH Adjust_pH Perform pH-Solubility Profile (Guide 1) Check_pH->Adjust_pH Yes Use_Cosolvent Screen Co-solvents (Guide 2) Check_pH->Use_Cosolvent No pH_Success Solubility Achieved Adjust_pH->pH_Success Successful pH_Fail Incompatible pH or Insufficient Solubility Adjust_pH->pH_Fail Unsuccessful pH_Fail->Use_Cosolvent Cosolvent_Success Solubility Achieved Use_Cosolvent->Cosolvent_Success Successful Cosolvent_Fail Insufficient Solubility Use_Cosolvent->Cosolvent_Fail Unsuccessful Use_Excipient Use Advanced Excipients (Guide 3) Cosolvent_Fail->Use_Excipient Excipient_Success Solubility Achieved Use_Excipient->Excipient_Success Successful Contact_Support Consult Formulation Specialist Use_Excipient->Contact_Support Unsuccessful

Sources

Technical Support Center: Enhancing the Purity of 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid (CAS No. 70639-77-9). This molecule is a valuable heterocyclic building block in medicinal chemistry, notably explored for the development of novel therapeutics such as tubulin polymerization inhibitors.[1] Achieving high purity is paramount for obtaining reliable biological data and ensuring reproducibility in drug discovery workflows.

This guide provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, drawing from established chemical principles and field-proven techniques for quinoxaline derivatives.

Troubleshooting Guide: Common Purity Challenges

This section addresses specific issues you may encounter during the synthesis and purification of this compound in a question-and-answer format.

Q1: My isolated product is discolored (e.g., yellow, brown, or pink), but the literature describes it as a white or off-white solid. What is the cause, and how can I fix it?

A1: Discoloration is a common issue in heterocyclic synthesis and typically points to trace-level, highly chromophoric impurities.

  • Causality: The primary culprits are often oxidation by-products of the aromatic diamine precursors used in the initial condensation step.[2] These precursors can be sensitive to air and light, leading to the formation of colored quinone-imine species that persist through the reaction. Residual metallic catalysts or thermal degradation during a high-temperature reaction can also contribute to color.

  • Troubleshooting & Solutions:

    • Reaction Environment: If possible, conduct the synthesis under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.

    • Starting Material Quality: Ensure the purity of your initial reagents. If the diamine precursor is old or discolored, consider purifying it by recrystallization or sublimation before use.

    • Purification - Decolorization: The most effective method for removing color is treatment with activated charcoal during recrystallization. After dissolving the crude product in a suitable hot solvent, add a small amount of activated charcoal (typically 1-2% w/w), keep the solution hot for 5-10 minutes, and then perform a hot filtration through a pad of celite to remove the charcoal before allowing the solution to cool and crystallize.

Q2: My NMR and LC-MS analyses indicate the presence of unreacted starting materials. How can I improve the reaction completion and subsequently remove these precursors?

A2: Incomplete conversion is a frequent challenge. The classic synthesis of quinoxalines involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, and driving this reaction to completion is key.[3]

  • Causality: The issue may stem from suboptimal reaction conditions (time, temperature, catalyst), incorrect stoichiometry, or deactivation of a catalyst.

  • Troubleshooting & Solutions:

    • Reaction Optimization: Systematically vary the reaction parameters. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material spot is no longer visible. Consider extending the reaction time or moderately increasing the temperature.

    • Purification - Acid-Base Extraction: This is a highly effective technique for this specific molecule due to its carboxylic acid functionality. It allows for the separation of your acidic product from neutral or basic starting materials. A detailed protocol is provided below.

    • Purification - Chromatography: If acid-base extraction is insufficient, flash column chromatography on silica gel is a reliable alternative.[3][4]

Q3: I'm observing a persistent impurity with a very similar Rf value to my product on TLC, making chromatographic separation difficult. What are my options?

A3: This scenario often suggests the presence of a structurally related isomer or a side-product from a rearrangement reaction, such as a benzimidazole.[2]

  • Causality: The formation of benzimidazoles can occur as a rearrangement product from the quinoxaline skeleton, especially under harsh acidic conditions.[2] Isomeric impurities can arise if the starting materials are not regiochemically pure.

  • Troubleshooting & Solutions:

    • Optimize Chromatography: Do not rely on a single solvent system. Altering the eluent composition can change selectivity. For instance, if a hexane/ethyl acetate system fails, try a dichloromethane/methanol system.[5] Sometimes, adding a small amount of acetic acid to the mobile phase can improve the peak shape and separation of carboxylic acids on silica gel.

    • High-Performance Recrystallization: This is the method of choice for removing small amounts of closely related impurities. The key is to identify a solvent or solvent pair in which the desired compound has a steep solubility curve (poorly soluble when cold, highly soluble when hot), while the impurity is either very soluble or very insoluble. See the detailed protocol below.

    • Derivatization: As a last resort, you can chemically modify the molecule to alter its properties. For example, convert the carboxylic acid to a methyl ester. The ester will have significantly different polarity, likely allowing for easy separation from the impurity via chromatography. Following purification, the ester can be hydrolyzed back to the carboxylic acid.

Visualizing the Purification Strategy

The following diagram outlines the logical workflow for troubleshooting and purifying the crude product.

G cluster_analysis Initial Analysis cluster_troubleshooting Troubleshooting Path cluster_solution Purification Method cluster_final Final Steps start Crude Product analysis Analyze by TLC / LC-MS start->analysis impurity_type Impurity Type? analysis->impurity_type colored Colored Impurities impurity_type->colored Color starting_materials Starting Materials impurity_type->starting_materials Precursors similar_rf Similar Rf Impurity impurity_type->similar_rf Co-eluting action_color Recrystallize with Activated Charcoal colored->action_color action_sm Acid-Base Extraction or Column Chromatography starting_materials->action_sm action_similar Optimize Recrystallization or Change Chromatography System similar_rf->action_similar pure_product Pure Product action_color->pure_product action_sm->pure_product action_similar->pure_product final_analysis Confirm Purity (HPLC, NMR, MS) pure_product->final_analysis

Caption: Troubleshooting and purification workflow.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, and many quinoxaline derivatives can be effectively purified using ethanol or ethanol/DMF mixtures.[6]

Solvent Selection Guide for Quinoxaline Derivatives

Quinoxaline Derivative TypeRecommended Solvent(s)Reference
General QuinoxalinesEthanol[6][7][8]
3-(hydrazinyl)quinoxalin-2(1H)-oneEthanol / DMF[6]
6-chloro-7-fluoro quinoxalinesDichloromethane[3]
Substituted QuinoxalinonesHot Methanol[3]

Step-by-Step Procedure:

  • Solvent Selection: Begin with ethanol, a commonly successful solvent for this class of compounds.[6] If solubility is low, a mixture with a higher boiling point solvent like DMF may be necessary.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of solvent required to dissolve the solid at reflux temperature.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to reflux for 5-10 minutes.

  • Hot Filtration: If charcoal was used, perform a hot gravity filtration through a fluted filter paper to remove the charcoal. Pre-heating the funnel and receiving flask will prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize product precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[4]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group to separate it from non-acidic impurities.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate (a weak base that will deprotonate the carboxylic acid but not less acidic protons). Repeat the extraction 2-3 times.

  • Combine & Wash: Combine the aqueous layers. Wash this combined aqueous layer once with a fresh portion of ethyl acetate to remove any remaining neutral impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it with cold 1M HCl until the product precipitates out completely (confirm with pH paper).

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing & Drying: Wash the solid with cold deionized water to remove any inorganic salts, and then dry it thoroughly under vacuum.

Purity Assessment Workflow

A multi-step approach is required to definitively confirm the purity and identity of the final compound.

G cluster_workflow Purity Verification Workflow A Purified Solid B Thin-Layer Chromatography (TLC) (Single Spot?) A->B C High-Performance Liquid Chromatography (HPLC) (>95% Purity?) B->C D Structural Confirmation (¹H NMR, ¹³C NMR, Mass Spec) C->D Yes F Repurify C->F No E Final Product Confirmed D->E F->A Select new method

Caption: A logical workflow for final purity assessment.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for this compound? A: The compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (like argon or nitrogen) to prevent degradation.[9] Protect it from light.

Q: Which analytical techniques are essential to confirm the identity and purity of my final product? A: A combination of techniques is necessary for full characterization.

  • HPLC: To determine the percentage purity. Reverse-phase HPLC with a UV detector is a standard method.[10][11]

  • NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying any structural impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Q: What are the primary safety hazards associated with this compound? A: Based on data for the parent compound and similar structures, it may cause skin irritation, serious eye irritation, and respiratory irritation.[12][13] Always handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

  • BenchChem. (n.d.). Identifying and minimizing side products in quinoxaline synthesis.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Chloro-3-(2-pyridinyl)quinoxaline.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 2-(1-Methylhydrazino)quinoxaline by Recrystallization.
  • NIH. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Quinoxaline Compounds.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.).
  • MDPI. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades.
  • PubMed. (2017). An immunoaffinity column for the selective purification of 3-methyl-quinoxaline-2-carboxylic acid from swine tissues and its determination by high-performance liquid chromatography with ultraviolet detection and a colloidal gold-based immunochromatographic assay. Food Chemistry, 237, 290-296.
  • BenchChem. (n.d.). Technical Support Center: Purification of Quinoxalinone Derivatives.
  • Taylor & Francis Online. (n.d.). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • TSI Journals. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES.
  • PubMed. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 143, 8-20.
  • BenchChem. (n.d.). 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde.
  • Lab-Chemicals.Com. (n.d.). 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, 97%.
  • Selected Methods of Analysis. (n.d.).
  • PubChem. (n.d.). 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid.

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Technical Support Center: Minimizing Off-Target Effects of Quinoxaline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoxaline-based inhibitors. This guide is designed to provide expert insights and practical troubleshooting advice to help you navigate the common challenge of off-target effects. By understanding the underlying principles and employing robust validation strategies, you can enhance the precision of your experiments and the reliability of your data.

Section 1: Understanding and Predicting Off-Target Effects

This section addresses the fundamental concepts of off-target effects and how to anticipate them.

Q1: What are off-target effects, and why are they a significant concern with quinoxaline-based kinase inhibitors?

A1: Off-target effects are unintended interactions between a drug or chemical probe and proteins other than the intended therapeutic target.[1] For quinoxaline-based inhibitors, which primarily target the highly conserved ATP-binding pocket of protein kinases, this is a critical issue.[2][3] The human kinome contains over 500 members with structurally similar active sites, creating a high potential for a single inhibitor to bind to multiple kinases.[4][5] These unintended interactions can lead to misleading experimental results, where an observed cellular phenotype is incorrectly attributed to the inhibition of the primary target.[6] From a therapeutic standpoint, off-target effects are a major cause of drug toxicity and adverse side effects.[1][2]

Q2: What are the most common off-target kinases for quinoxaline inhibitors, and how can I predict them for my compound?

A2: The off-target profile is specific to the unique chemical structure of each quinoxaline derivative. However, broad-spectrum kinase inhibitors often hit targets across different families. For example, some compounds may show cross-reactivity with kinases like VEGFR, EGFR, c-Met, and members of the SRC family.[7][8]

Predicting off-targets is a crucial first step in mitigating their impact. Several computational and experimental strategies are available:

  • Computational Prediction: Modern computational tools can predict the target landscape of an inhibitor.[9] Machine learning models and algorithms analyze the relationship between the inhibitor's structure and the binding sites of hundreds of kinases to predict potential interactions.[10][11][12] These in silico methods offer a rapid and cost-effective way to generate an initial list of potential off-targets for further experimental validation.[13]

  • Kinome Scanning Services: The most direct experimental method is to perform a kinase selectivity profiling assay. These services screen your compound against a large panel of hundreds of kinases (e.g., >400) at a fixed concentration (typically 1 µM) to measure its binding affinity or inhibitory activity. The output provides a quantitative measure of selectivity and identifies unintended targets.[14]

Table 1: Example Selectivity Profile for a Hypothetical Quinoxaline Inhibitor ("Compound QX-101")

Kinase TargetOn-Target/Off-TargetIC50 (nM)Notes
Target Kinase A On-Target 15 Primary therapeutic target.
Kinase BOff-Target85High-affinity off-target; potential source of confounding effects.
Kinase COff-Target350Moderate-affinity off-target.
Kinase DOff-Target>10,000Negligible interaction.
Kinase EOff-Target1,200Low-affinity off-target; less likely to be relevant at therapeutic doses.
Section 2: Experimental Strategies for Troubleshooting & Validation

When experimental results are unexpected, a systematic approach is needed to determine if off-target effects are the cause.

Q3: My quinoxaline inhibitor is causing an unexpected or unusually potent cellular phenotype. How do I troubleshoot for off-target effects?

A3: This is a common challenge. An unexpected phenotype could arise from potent inhibition of an unknown off-target. A logical workflow is essential to dissect the true mechanism of action. The following diagram outlines a systematic troubleshooting approach.

G cluster_0 Phase 1: Initial Observation & Confirmation cluster_1 Phase 2: Target Engagement & Selectivity cluster_2 Phase 3: Phenotype Validation A Unexpected Phenotype Observed (e.g., high toxicity, paradoxical activation) B Confirm Phenotype (Repeat experiment, check inhibitor concentration and purity, use fresh reagents) A->B C Is the inhibitor engaging the intended target in cells? B->C D Perform Cellular Target Engagement Assay (e.g., CETSA) C->D Yes E Perform Kinome-wide Selectivity Profiling C->E No/Unsure F Target Engaged D->F G No Target Engagement D->G H Identify High-Affinity Off-Targets E->H J Does the phenotype correlate with on-target inhibition? F->J I Synthesize or obtain structurally distinct inhibitor for the same target. H->I L Test Structurally Unrelated Inhibitor for the same target I->L K Perform Genetic Rescue Experiment (e.g., express inhibitor-resistant mutant) J->K Direct Test J->L Orthogonal Test M Phenotype Rescued/ Replicated? K->M L->M N Conclusion: Phenotype is ON-TARGET M->N Yes O Conclusion: Phenotype is OFF-TARGET M->O No G cluster_0 Experimental Setup cluster_1 Treatment cluster_2 Observed Outcome A Cells with Wild-Type (WT) Kinase C Add Quinoxaline Inhibitor A->C On-Target Effect B Cells with Inhibitor-Resistant Mutant Kinase B->C Rescue D Phenotype Observed (e.g., Cell Death) C->D On-Target Effect E Phenotype Rescued (No Cell Death) C->E Rescue

Caption: Principle of a genetic rescue experiment for target validation.

Section 3: Advanced Strategies and Methodologies

For drug development professionals, refining the inhibitor itself is a key strategy.

Q6: Can the quinoxaline scaffold be chemically modified to reduce off-target effects?

A6: Yes. Structure-activity relationship (SAR) studies are key to optimizing selectivity. [15][16]Even subtle chemical modifications to the quinoxaline core or its substituents can dramatically alter the selectivity profile. [17][18]For example, adding bulky groups can create steric hindrance that prevents binding to the active sites of off-target kinases while preserving affinity for the intended target. [19]Another strategy is to design inhibitors that exploit non-conserved amino acid residues in or near the ATP-binding pocket of the target kinase, thereby achieving higher selectivity. [20]Targeting unique features like packing defects (dehydrons) is an advanced design strategy to enhance specificity. [4]

Section 4: Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general workflow for CETSA using Western Blot for detection.

  • Cell Culture and Treatment: Plate cells and grow to ~80% confluency. Treat cells with the quinoxaline inhibitor at various concentrations or a vehicle control (e.g., DMSO) for a predetermined time.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease and phosphatase inhibitors.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., a gradient from 40°C to 70°C) for 3 minutes, followed by immediate cooling at 4°C for 3 minutes. [21]4. Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins. [22]6. Quantification: Carefully collect the supernatant (soluble protein fraction). Determine the protein concentration.

  • Western Blot Analysis: Analyze the soluble fractions by SDS-PAGE and Western blot using a specific antibody against your target protein.

  • Data Analysis: Quantify the band intensities at each temperature for both vehicle and inhibitor-treated samples. Plot the percentage of soluble protein relative to the non-heated control against temperature to generate melting curves. A shift in the curve to a higher temperature in the inhibitor-treated sample indicates target stabilization and engagement.

References
  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Vertex AI Search.
  • Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands - PMC. PubMed Central.
  • Technical Support Center: Troubleshooting Kinase Assays. Benchchem.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • New technique improves the selectivity of kinase inhibitors. Drug Target Review.
  • The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. PubMed Central.
  • Computational methods for analysis and inference of kinase/inhibitor rel
  • Redesigning Kinase Inhibitors to Enhance Specificity. Journal of Medicinal Chemistry.
  • Structure-activity relationships of quinoxaline-based 5-HT3A and 5-HT3AB receptor-selective ligands. PubMed.
  • Quinoxaline-Based Inhibitors: A Comparative Guide to Structure-Activity Rel
  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI.
  • Technical Support Center: Best Practices for Kinase Inhibitor Experiments. Benchchem.
  • Computational Modeling of Kinase Inhibitor Selectivity. PMC.
  • Structure-Activity Relationship (SAR)
  • Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. PubMed.
  • Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. PerkinElmer.
  • Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
  • Current Trends in Kinase Inhibitors: Focus on Quinoxaline. Bioengineer.org.
  • Off-target identification of kinase drug candidates. (a) Heatmaps of...
  • Predicting the target landscape of kinase inhibitors using 3D convolutional neural networks.
  • Validating the Target of a Novel Kinase Inhibitor Using Genetic Approaches: A Compar
  • Emerging Trends in Quinoxaline‐Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights.
  • A method for screening and validation of resistant mut
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-deriv
  • Kinase inhibitors can produce off-target effects and activate linked p
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.
  • SRC family kinase inhibition rescues molecular and behavioral phenotypes, but not protein interaction network dynamics, in a mouse model of Fragile X syndrome. PubMed Central.
  • A practical guide for the assay-dependent characteris
  • Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantit
  • Unexpected off-targets and paradoxical pathway activ
  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024).
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). MDPI.
  • Contemporary trends on the kinase inhibitors with special reference to quinoxaline derivatives.
  • Contemporary trends on the kinase inhibitors with special reference to quinoxaline deriv

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Technical Support Center: Enhancing the Solution Stability of 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this compound in solution. Here, we synthesize foundational chemical principles with practical, field-proven strategies to ensure the integrity of your experiments.

Introduction: Understanding the Stability Landscape

This compound is a heterocyclic compound with promising applications in various research fields. However, like many complex organic molecules, its stability in solution can be influenced by a range of environmental factors. The core structure, featuring a tetrahydroquinoxaline ring system, an amide-like lactam group, and a carboxylic acid moiety, presents several potential sites for degradation. The primary pathways of degradation for this class of molecules are oxidation, pH-mediated hydrolysis, and photodegradation.

This guide will provide a structured approach to identifying the root causes of instability and implementing effective stabilization strategies.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer format to directly address common issues encountered during experimentation.

FAQ 1: My solution of this compound is changing color (e.g., turning yellow/brown) over a short period. What is the likely cause?

Answer: A color change in your solution is a strong indicator of oxidative degradation. The tetrahydroquinoxaline core is susceptible to oxidation, which can lead to the formation of conjugated systems that absorb visible light, resulting in a colored solution. The primary mechanism involves the loss of hydrogen atoms from the heterocyclic ring to form a more stable, aromatic quinoxalinone structure. This process can be accelerated by dissolved oxygen, trace metal ions, and exposure to light.

Causality: The nitrogen atoms in the tetrahydroquinoxaline ring can participate in single-electron transfer processes, making the molecule susceptible to radical-mediated oxidation. The presence of peroxyl radicals or other reactive oxygen species can initiate a chain reaction, leading to the formation of quinoxalines and other colored byproducts.[1]

Troubleshooting Steps:

  • Deoxygenate Your Solvents: Before preparing your solution, sparge your solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

  • Work Under an Inert Atmosphere: If possible, prepare and handle your solutions in a glove box or under a blanket of inert gas.

  • Use High-Purity Solvents: Trace metal impurities in solvents can catalyze oxidation. Use HPLC-grade or equivalent high-purity solvents.

  • Incorporate Antioxidants: The addition of antioxidants can effectively quench radical reactions. See the detailed protocol in the "Experimental Protocols" section.

FAQ 2: I'm observing a decrease in the concentration of my compound over time, even when stored in the dark. What degradation pathway should I suspect?

Answer: A time-dependent decrease in concentration in the absence of light suggests a chemical degradation pathway, most likely pH-mediated hydrolysis or instability related to the solution's pH. The stability of both the lactam (oxo) group and the carboxylic acid moiety are highly dependent on the pH of the solution. Extreme pH values, both acidic and basic, can catalyze the degradation of the molecule.

Causality: The lactam ring can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening. Furthermore, the overall charge state of the molecule, dictated by the protonation/deprotonation of the carboxylic acid and potentially the nitrogen atoms in the ring, will significantly influence its stability. Studies on similar heterocyclic compounds have shown that stability is often maximal in a slightly acidic to neutral pH range.[2]

Troubleshooting Steps:

  • Control the pH: Use a buffered solution to maintain a stable pH. Based on the typical behavior of similar compounds, a pH range of 4-6 is a good starting point for stability studies.

  • Perform a pH-Rate Profile Study: To identify the optimal pH for stability, a pH-rate profile study is recommended. This involves preparing the solution in a series of buffers across a wide pH range and monitoring the concentration over time. See the "Experimental Protocols" section for a detailed methodology.

FAQ 3: My compound seems to degrade rapidly when exposed to ambient light. How can I prevent this?

Answer: Rapid degradation upon exposure to light is known as photodegradation. The quinoxalinone scaffold contains chromophores that can absorb UV or visible light. This absorption of energy can excite the molecule to a higher energy state, where it can undergo various reactions, including oxidation and rearrangement, leading to the formation of degradants.

Causality: Upon absorbing photons, the molecule can be promoted to an excited singlet or triplet state. In these states, it can react directly with other molecules (including the solvent or dissolved oxygen) or transfer its energy to them, generating reactive species that then attack the ground-state molecule.

Troubleshooting Steps:

  • Protect from Light: The simplest and most effective solution is to protect your samples from light at all times. Use amber vials or wrap your containers in aluminum foil.

  • Minimize Exposure During Handling: When working with the solution, minimize its exposure to ambient and direct light.

  • Conduct Photostability Studies: If your application requires exposure to light, it is crucial to understand the photodegradation profile. The International Council for Harmonisation (ICH) provides guidelines for photostability testing (ICH Q1B), which involve exposing the sample to a standardized light source for a specified duration.[3][4][5][6][7]

Data Presentation

Table 1: Representative pH-Rate Profile for a Heterocyclic Compound

The following table provides example data from a pH-rate profile study on Nitazoxanide, a structurally different but functionally relevant heterocyclic compound, to illustrate the impact of pH on stability.[2] This demonstrates the typical "U-shaped" or "V-shaped" curve observed for such compounds, with a region of maximum stability.

pHObserved Degradation Rate Constant (k_obs) x 10⁻² min⁻¹Relative Stability
0.010.5882Low
1.00.0885High
4.0 0.0689 Maximum
7.00.2345Moderate
10.00.7418Low
12.0Total degradation within 20 minutesVery Low

This data is illustrative and should be used as a guide for designing your own pH-rate profile study for this compound.

Table 2: Recommended Antioxidants for Stabilization

The choice of antioxidant will depend on the solvent system (aqueous vs. organic).

AntioxidantTypical Concentration RangeSolvent SystemMechanism of Action
Butylated Hydroxytoluene (BHT) 0.01% - 0.1% (w/v)OrganicChain-breaking antioxidant; donates a hydrogen atom to free radicals, terminating the oxidation chain reaction.
Ascorbic Acid (Vitamin C) 0.05% - 0.2% (w/v)AqueousOxygen scavenger and reducing agent; readily undergoes oxidation, thereby protecting the active compound.
Sodium Metabisulfite 0.01% - 0.1% (w/v)AqueousOxygen scavenger; reacts with dissolved oxygen to form sodium sulfate.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and pathways.

Objective: To intentionally degrade the compound under various stress conditions to understand its stability profile.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store an aliquot of the stock solution at 60°C for 48 hours in the dark.

  • Photodegradation: Expose an aliquot of the stock solution to a light source compliant with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[3][4][5] A control sample should be wrapped in aluminum foil and placed alongside the test sample.

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.

Protocol 2: pH-Rate Profile Study

Objective: To determine the pH of maximum stability for the compound in an aqueous environment.

Methodology:

  • Prepare Buffers: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., citrate buffer for pH 2-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-10).

  • Prepare Samples: Prepare solutions of the compound at a fixed concentration in each buffer.

  • Incubate: Store the solutions at a constant temperature (e.g., 40°C or 50°C) and protect them from light.

  • Analyze: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution and analyze the concentration of the remaining compound using a validated HPLC method.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line will be the observed first-order degradation rate constant (k_obs). Plot log(k_obs) versus pH to generate the pH-rate profile and identify the pH of minimum degradation.

Visualization of Degradation and Stabilization Pathways

Diagram 1: Key Degradation Pathways

A 2-Oxo-1,2,3,4-tetrahydro- quinoxaline-6-carboxylic acid B Oxidative Stress (O2, Metal Ions) A->B C pH Extremes (H+ or OH-) A->C D Light Exposure (UV/Vis) A->D E Oxidized Degradants (e.g., Quinoxalinone) B->E F Hydrolytic Degradants (Ring-Opened Products) C->F G Photodegradants D->G

Caption: Major degradation pathways for the target compound.

Diagram 2: Troubleshooting and Stabilization Workflow

A Instability Observed (e.g., Color Change, Conc. Loss) B Is the solution exposed to light? A->B C Protect from Light (Amber Vials, Foil) B->C Yes D Is the pH controlled? B->D No C->D E Use Buffered Solution (Target pH 4-6) D->E No F Is oxygen excluded? D->F Yes E->F G Deoxygenate Solvents & Use Antioxidants F->G No H Stable Solution F->H Yes G->H

Sources

Technical Support Center: Navigating and Overcoming Drug Resistance to Quinoxaline Derivatives in Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to empowering researchers in their fight against cancer. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of drug resistance to quinoxaline derivatives. As a class of compounds showing significant promise in oncology, understanding and overcoming resistance is paramount to unlocking their full therapeutic potential.[1][2] This resource is designed to provide you with the expert insights and practical protocols necessary to advance your research.

Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses common questions and initial hurdles encountered when working with quinoxaline derivatives and resistant cancer cell lines.

Q1: What are the primary mechanisms of action for anticancer quinoxaline derivatives?

A1: Quinoxaline derivatives are a versatile class of heterocyclic compounds that exhibit a broad range of anticancer activities.[3][4] Their mechanisms of action are diverse and often target key cellular processes involved in cancer progression. Many act as inhibitors of protein kinases, such as vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and epidermal growth factor receptor (EGFR), thereby disrupting signaling pathways crucial for cell proliferation, survival, and angiogenesis.[5] Some quinoxaline derivatives function as topoisomerase II inhibitors, interfering with DNA replication and leading to cell cycle arrest and apoptosis.[3] Additionally, certain derivatives have been shown to induce apoptosis through the modulation of pro- and anti-apoptotic proteins.[5][6]

Q2: My cancer cell line is showing increasing resistance to my lead quinoxaline compound. What are the most likely causes?

A2: The development of resistance to quinoxaline derivatives is a multifaceted problem. The most common mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and breast cancer resistance protein (BCRP/ABCG2), is a primary cause of multidrug resistance. These transporters act as cellular pumps, actively removing the quinoxaline compound from the cell and reducing its intracellular concentration to sub-therapeutic levels.[7]

  • Altered Drug Metabolism: Cancer cells can develop resistance by increasing the metabolic breakdown of the drug into inactive forms. This is often mediated by the cytochrome P450 family of enzymes.[8][9]

  • Target Alterations: Mutations in the drug's molecular target, such as the kinase domain of a receptor tyrosine kinase, can prevent the quinoxaline derivative from binding effectively, rendering it inactive.[10][11] A well-known example in a related class of inhibitors is the T790M mutation in EGFR.[12][13]

  • Activation of Pro-survival Signaling Pathways: Cancer cells can compensate for the inhibitory effects of the quinoxaline derivative by upregulating alternative survival pathways, such as the PI3K/Akt/mTOR pathway.[14][15][16] This allows them to bypass the drug-induced blockade and continue to proliferate.

  • Evasion of Apoptosis: Resistance can also arise from alterations in the apoptotic machinery, such as the upregulation of anti-apoptotic proteins like Bcl-2, which prevents the cell from undergoing programmed cell death in response to treatment.[17][18][19]

Q3: How can I quickly assess if my resistant cell line is overexpressing efflux pumps?

A3: A straightforward initial assessment can be done using a combination of techniques:

  • Western Blotting: This is the gold standard for quantifying the protein levels of specific ABC transporters (e.g., P-gp/ABCB1, BCRP/ABCG2) in your resistant cells compared to the parental, sensitive cell line.

  • Quantitative PCR (qPCR): To determine if the overexpression is due to increased gene transcription, you can measure the mRNA levels of the corresponding ABC transporter genes.

  • Flow Cytometry-based Efflux Assays: Functional assays using fluorescent substrates of these pumps, such as Rhodamine 123 for P-gp, can provide a rapid indication of increased efflux activity. A lower intracellular fluorescence in the resistant cells compared to the parental line suggests enhanced pump function.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for common experimental challenges.

Guide 2.1: Problem - Inconsistent IC50 Values in Cell Viability Assays

Inconsistent IC50 values are a frequent source of frustration in drug sensitivity studies. This variability can obscure the true efficacy of your quinoxaline derivative and hinder the interpretation of resistance mechanisms.

Table 1: Troubleshooting Inconsistent IC50 Values

Possible Cause Explanation & Causality Recommended Solution
Cell Seeding Density Variation Cell density can significantly impact drug sensitivity. Inconsistent seeding leads to variable cell numbers at the time of drug addition and at the endpoint, directly affecting the calculated IC50.Standardize your cell counting and seeding protocol. Perform a preliminary experiment to determine the optimal seeding density that allows for logarithmic growth throughout the assay period.
Drug Instability or Precipitation Quinoxaline derivatives, like many small molecules, can degrade or precipitate in culture media, especially over longer incubation times. This leads to a lower effective drug concentration.Prepare fresh drug solutions for each experiment from a frozen stock. Visually inspect the media for any signs of precipitation after drug addition. If solubility is an issue, consider using a different solvent or a lower concentration of the stock solution.
Inconsistent Incubation Times The duration of drug exposure is a critical parameter. Variations in incubation time will lead to different levels of cytotoxicity and, consequently, variable IC50 values.Use a precise timer for all incubation steps. Plan your experiments to ensure that all plates are processed at the same time point.
Edge Effects in Multi-well Plates Wells on the periphery of a 96-well plate are prone to evaporation, leading to increased drug and media concentration. This can result in artificially higher or lower cell viability in these wells.Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
Mycoplasma Contamination Mycoplasma contamination is a common and often undetected problem in cell culture. It can alter cellular metabolism and drug response, leading to unreliable and irreproducible results.Regularly test your cell lines for mycoplasma contamination using a reliable PCR-based or luminescence-based kit.
Guide 2.2: Workflow for Characterizing a Quinoxaline-Resistant Cell Line

This workflow outlines the key experiments to elucidate the mechanisms of resistance in your newly developed or observed resistant cell line.

Resistance_Characterization_Workflow cluster_0 Initial Observation cluster_1 Mechanism Investigation cluster_2 Functional Validation A Increased IC50 of Quinoxaline Derivative B Western Blot / qPCR for ABC Transporters (ABCB1, ABCG2) A->B Hypothesize Mechanisms C Sequencing of Drug Target (e.g., Kinase Domain) A->C Hypothesize Mechanisms D Western Blot for Pro-survival Pathways (p-Akt, p-mTOR) A->D Hypothesize Mechanisms E Western Blot for Apoptotic Markers (Bcl-2, Bax, Cleaved Caspase-3) A->E Hypothesize Mechanisms F Efflux Assay (e.g., Rhodamine 123) B->F Confirm Pump Function I Combination Therapy with Pathway Inhibitor (e.g., PI3K inhibitor) D->I Test Pathway Inhibition G Combination Therapy with ABC Transporter Inhibitor F->G Test Re-sensitization H siRNA/CRISPR Knockdown of Efflux Pump G->H Validate Target

Caption: Workflow for characterizing quinoxaline resistance.

Section 3: Protocols for Overcoming Resistance

This section provides detailed protocols for key experimental strategies to circumvent drug resistance.

Protocol 3.1: Development of a Drug-Resistant Cell Line

A crucial first step in studying resistance is the generation of a stable resistant cell line. This is typically achieved through continuous exposure to escalating concentrations of the quinoxaline derivative.

Materials:

  • Parental cancer cell line

  • Quinoxaline derivative of interest

  • Complete cell culture medium

  • Cell culture flasks and plates

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

  • MTT or other cell viability assay kit

Procedure:

  • Determine the initial IC50: Perform a cell viability assay to accurately determine the IC50 of the quinoxaline derivative in the parental cell line.

  • Initial Exposure: Culture the parental cells in a medium containing the quinoxaline derivative at a concentration equal to the IC50.

  • Monitor and Passage: Initially, a significant number of cells will die. Monitor the culture closely. When the surviving cells reach 70-80% confluency, passage them into a new flask with the same drug concentration.

  • Dose Escalation: Once the cells are growing steadily at the initial concentration, gradually increase the drug concentration in the culture medium. A common strategy is to increase the concentration by 1.5 to 2-fold.

  • Repeat and Stabilize: Repeat the process of monitoring, passaging, and dose escalation. It can take several months to develop a highly resistant cell line.

  • Characterize the Resistant Phenotype: Periodically, perform cell viability assays to determine the new IC50 of the resistant cell line. A significant increase in the IC50 value (typically >10-fold) indicates the development of resistance.

  • Cryopreservation: Once a stable resistant cell line is established, cryopreserve multiple vials to ensure a consistent stock for future experiments.

Protocol 3.2: siRNA-Mediated Knockdown of ABCB1 (P-glycoprotein)

This protocol describes how to transiently silence the expression of the ABCB1 gene to investigate its role in quinoxaline resistance.

Materials:

  • Resistant cancer cell line

  • siRNA targeting ABCB1 and a non-targeting control siRNA

  • Lipofectamine RNAiMAX or a similar transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • 6-well plates

  • Western blot and/or qPCR reagents

Procedure:

  • Cell Seeding: The day before transfection, seed the resistant cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • Prepare siRNA-Lipofectamine Complexes:

    • For each well, dilute the ABCB1 siRNA (or control siRNA) in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate for 5-10 minutes at room temperature to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.

  • Validation of Knockdown: After incubation, harvest the cells. Assess the knockdown efficiency by measuring ABCB1 protein levels via Western blot and/or mRNA levels via qPCR.

  • Functional Assay: Following confirmation of successful knockdown, perform a cell viability assay with your quinoxaline derivative to determine if silencing ABCB1 re-sensitizes the cells to the drug.

Section 4: Advanced Strategies and Future Directions

The field of cancer drug resistance is continually evolving. Here are some advanced approaches and future perspectives for overcoming resistance to quinoxaline derivatives.

CRISPR/Cas9-Mediated Gene Knockout

For a more permanent and stable model, CRISPR/Cas9 technology can be used to create a complete knockout of efflux pump genes like ABCB1 or ABCG2. This provides a clean genetic background to study the specific contribution of these transporters to resistance.

Development of Novel Quinoxaline Analogs

A promising strategy is the rational design and synthesis of new quinoxaline derivatives that can evade resistance mechanisms.[3][4] This could involve modifying the chemical structure to:

  • Bypass Efflux Pumps: Altering the molecule's size, charge, or lipophilicity to make it a poor substrate for ABC transporters.

  • Inhibit Efflux Pumps: Designing derivatives that not only have cytotoxic activity but also inhibit the function of efflux pumps.

  • Target Resistant Mutants: Developing compounds that can effectively bind to and inhibit mutated forms of the drug target.

Combination Therapies

The future of overcoming drug resistance likely lies in combination therapies.[7] For quinoxaline derivatives, this could involve co-administration with:

  • ABC Transporter Inhibitors: To block the efflux of the quinoxaline compound.

  • Inhibitors of Pro-survival Pathways: To simultaneously target the resistance-mediating signaling pathways.

  • Immunotherapies: To harness the patient's immune system to eliminate resistant cancer cells.

Signaling_Pathways cluster_0 Cell Membrane cluster_1 Resistance Mechanism RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates Quinoxaline Quinoxaline Derivative Quinoxaline->RTK Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Bypass Bypass Pathway Activation Bypass->Proliferation Maintains

Caption: Pro-survival signaling pathway activation in resistance.

By understanding the molecular underpinnings of resistance and employing the strategies outlined in this guide, researchers can more effectively develop and utilize quinoxaline derivatives as potent anticancer agents.

References

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Sources

Refining reaction conditions for the synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure a successful and reproducible synthesis. Our approach is grounded in mechanistic understanding and practical, field-tested experience.

I. Overview of the Synthetic Strategy

The synthesis of the 2-oxo-1,2,3,4-tetrahydroquinoxaline scaffold is most commonly achieved through the cyclocondensation of an o-phenylenediamine derivative with a synthon containing a 1,2-dicarbonyl or equivalent reactive moiety.[1] For the target molecule, this compound, the key starting materials are 3,4-diaminobenzoic acid and a suitable two-carbon electrophile that facilitates the formation of the lactam ring.

The general workflow for this synthesis involves the reaction of the starting materials, followed by workup and purification steps tailored to the carboxylic acid functionality of the product.

Synthesis_Workflow Reactants Reactant Preparation (3,4-Diaminobenzoic Acid & Chloroacetic Acid) Reaction Cyclocondensation (Heating in Aqueous Medium) Reactants->Reaction Step 1 Workup Reaction Workup (Cooling & pH Adjustment) Reaction->Workup Step 2 Purification Purification (Recrystallization) Workup->Purification Step 3 Analysis Characterization (NMR, MS, HPLC) Purification->Analysis Step 4 Troubleshooting_Low_Yield Start Low Product Yield Check_Reaction Is the reaction complete? (Check by TLC/HPLC) Start->Check_Reaction Check_pH Was workup pH correct? (2-3) Check_Reaction->Check_pH Yes Optimize_Cond Optimize Reaction: - Increase reflux time - Check stoichiometry Check_Reaction->Optimize_Cond No Check_SM Check Purity of Starting Materials Check_pH->Check_SM Yes Adjust_pH Re-adjust pH of filtrate and re-filter Check_pH->Adjust_pH No Purify_SM Purify starting material and repeat synthesis Check_SM->Purify_SM Impure End Yield Improved Check_SM->End Purity OK Optimize_Cond->End Adjust_pH->End Purify_SM->End

Sources

Validation & Comparative

Navigating the Void: The Challenge of Comparing Novel Chemical Entities with Established Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

A note to our valued research community:

In the pursuit of scientific advancement, we often encounter novel chemical entities with theoretical potential. The request to compare the efficacy of 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid with the well-established drug, colchicine, presents one such challenge. After a comprehensive and exhaustive search of scientific databases and publicly available literature, we have determined that there is currently no available data on the biological activity, mechanism of action, or therapeutic efficacy of this compound.

Therefore, a direct, evidence-based comparison with colchicine is not feasible at this time. To maintain our commitment to scientific integrity and to provide our audience with trustworthy and actionable information, we cannot generate a speculative comparison.

This guide will instead serve to outline the established profile of colchicine and detail the necessary experimental framework that would be required to evaluate a novel compound like this compound for similar therapeutic applications. This approach provides a scientifically rigorous roadmap for researchers who may be investigating this or other novel quinoxaline derivatives.

Colchicine: A Benchmark for Anti-Inflammatory and Antimitotic Activity

Colchicine is a natural product isolated from the autumn crocus, Colchicum autumnale. It has been used for centuries to treat gout and is also prescribed for other conditions such as familial Mediterranean fever (FMF) and pericarditis.

Mechanism of Action

The primary mechanism of action of colchicine involves its interaction with tubulin, the protein subunit of microtubules. By binding to tubulin, colchicine inhibits microtubule polymerization, which disrupts various cellular processes.

  • Anti-inflammatory Effects: In inflammatory conditions like gout, colchicine's disruption of microtubule formation in neutrophils inhibits their migration to the site of inflammation and reduces the release of pro-inflammatory cytokines.

  • Antimitotic Effects: The inhibition of microtubule polymerization also disrupts the formation of the mitotic spindle, arresting cells in metaphase. This property has been explored for its potential in cancer therapy.

The signaling pathway affected by colchicine is visualized below:

Colchicine's Mechanism of Action cluster_0 Cellular Environment cluster_1 Cellular Processes cluster_2 Therapeutic Outcomes Soluble Tubulin Dimers Soluble Tubulin Dimers Microtubules Microtubules Soluble Tubulin Dimers->Microtubules Polymerization Neutrophil Migration Neutrophil Migration Microtubules->Neutrophil Migration Essential for Inflammasome Activation Inflammasome Activation Microtubules->Inflammasome Activation Modulates Mitotic Spindle Formation Mitotic Spindle Formation Microtubules->Mitotic Spindle Formation Essential for Colchicine Colchicine Colchicine->Soluble Tubulin Dimers Binds to Reduced Inflammation Reduced Inflammation Neutrophil Migration->Reduced Inflammation Inflammasome Activation->Reduced Inflammation Cell Cycle Arrest Cell Cycle Arrest Mitotic Spindle Formation->Cell Cycle Arrest

Caption: Colchicine exerts its effects by binding to tubulin, inhibiting microtubule polymerization and impacting downstream cellular processes.

A Proposed Experimental Workflow for Evaluating this compound

To assess the potential of this compound as a therapeutic agent and compare it to colchicine, a systematic, multi-tiered experimental approach is necessary. The following workflow outlines the key stages of such an investigation.

Experimental Workflow for Novel Compound Evaluation Start Start In Silico Analysis In Silico Analysis Start->In Silico Analysis Computational Prediction In Vitro Assays In Vitro Assays In Silico Analysis->In Vitro Assays Target Identification Cell-Based Assays Cell-Based Assays In Vitro Assays->Cell-Based Assays Confirmation of Activity In Vivo Models In Vivo Models Cell-Based Assays->In Vivo Models Efficacy & Safety Comparative Analysis Comparative Analysis vs. Colchicine In Vivo Models->Comparative Analysis Conclusion Conclusion Comparative Analysis->Conclusion

Caption: A structured workflow for the systematic evaluation of a novel chemical entity against an established drug.

PART 1: In Vitro Characterization

The initial phase of investigation would focus on the direct interaction of this compound with purified molecular targets.

1.1. Tubulin Polymerization Assay

  • Objective: To determine if the compound affects tubulin polymerization, the primary mechanism of colchicine.

  • Methodology:

    • Purified tubulin is incubated with the test compound at various concentrations.

    • Guanosine triphosphate (GTP) is added to initiate polymerization.

    • The change in absorbance at 340 nm is monitored over time, which is proportional to the extent of microtubule formation.

    • Colchicine is used as a positive control for inhibition, and a vehicle (e.g., DMSO) is used as a negative control.

1.2. Kinase Inhibition Assays

  • Objective: To screen the compound against a panel of kinases involved in inflammatory signaling pathways (e.g., IKK, JNK, p38 MAPK).

  • Methodology:

    • Recombinant kinases are incubated with their respective substrates and ATP in the presence of the test compound.

    • Kinase activity is measured, often through the quantification of phosphorylated substrate using methods like ELISA or radiometric assays.

PART 2: Cell-Based Assays

The next step is to evaluate the compound's effects in a cellular context to understand its biological activity and potential toxicity.

2.1. Cytotoxicity Assay

  • Objective: To determine the concentration range over which the compound is toxic to cells.

  • Methodology:

    • A relevant cell line (e.g., human monocytic cell line THP-1 for inflammation studies) is cultured in the presence of increasing concentrations of the test compound.

    • After a set incubation period (e.g., 24, 48, 72 hours), cell viability is assessed using a method such as the MTT or CellTiter-Glo assay.

    • The IC50 (half-maximal inhibitory concentration) for cytotoxicity is calculated.

2.2. Anti-inflammatory Activity Assay

  • Objective: To assess the compound's ability to suppress inflammatory responses in cells.

  • Methodology:

    • THP-1 cells are differentiated into macrophages using PMA.

    • The cells are pre-treated with the test compound or colchicine.

    • Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).

    • The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant are quantified by ELISA.

PART 3: In Vivo Efficacy Models

If promising in vitro and cell-based activity is observed, the compound's efficacy and safety would be evaluated in animal models.

3.1. Murine Model of Gouty Arthritis

  • Objective: To evaluate the compound's ability to reduce inflammation in a model that mimics human gout.

  • Methodology:

    • Gouty arthritis is induced in mice by intra-articular injection of monosodium urate (MSU) crystals.

    • The test compound, colchicine, or a vehicle is administered to the mice (e.g., orally or intraperitoneally).

    • Efficacy is assessed by measuring parameters such as paw swelling, neutrophil infiltration into the joint (via histology), and cytokine levels in the synovial fluid.

Data Summary and Comparison

The data obtained from these experiments would allow for a direct comparison of this compound with colchicine. The following table illustrates how such data could be presented:

ParameterThis compoundColchicine
In Vitro Activity
Tubulin Polymerization IC50Experimental Value~2 µM
Kinase Inhibition ProfileExperimental DataNot a primary kinase inhibitor
Cell-Based Activity
Cytotoxicity IC50 (THP-1 cells)Experimental Value~25 nM
TNF-α Inhibition IC50 (LPS-stimulated THP-1)Experimental Value~10 nM
In Vivo Efficacy
Paw Swelling Reduction (MSU-induced gout model)Experimental ValueSignificant reduction at ~1 mg/kg

Conclusion

While a direct comparison of this compound to colchicine is not currently possible due to a lack of data on the former, this guide provides a comprehensive framework for the necessary research. By following a systematic approach of in vitro, cell-based, and in vivo studies, the scientific community can rigorously evaluate the potential of this and other novel compounds, ultimately contributing to the development of new and improved therapeutics. We encourage researchers with access to this compound to pursue these lines of investigation.

A Senior Application Scientist's Guide to Validating Novel Quinoxaline Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical validation of novel quinoxaline derivatives, a promising class of heterocyclic compounds renowned for their therapeutic potential in oncology.[1][2] Quinoxalines often exert their anticancer effects by acting as competitive inhibitors of various protein kinases, which are pivotal in controlling cell proliferation, division, and survival.[3][4] Our objective is to furnish researchers, scientists, and drug development professionals with an in-depth, experience-driven methodology for rigorously evaluating a new chemical entity, from initial cell-based screening to efficacy confirmation in a living model.

We will navigate the validation journey of a hypothetical novel agent, "QX-9," comparing its performance against Doxorubicin, a well-established chemotherapeutic standard. This comparative approach is essential for contextualizing the potency and potential advantages of a new derivative.

The Strategic Workflow: From In Vitro Hypothesis to In Vivo Proof

The preclinical validation of any potential anticancer agent is a tiered process. We begin with rapid, high-throughput in vitro assays to establish biological activity and filter out inactive compounds.[5] Promising candidates then advance to more complex in vivo models, which provide critical insights into a drug's efficacy, toxicity, and behavior within a whole biological system.[6] The selection of appropriate models—both cell lines and animals—is paramount and should be guided by the intended clinical application.[7][8][9]

The following diagram outlines the logical progression of experiments described in this guide.

G cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: In Vivo Validation Cytotoxicity Cytotoxicity Screening (MTT Assay) Apoptosis Apoptosis Analysis (Annexin V / PI) Cytotoxicity->Apoptosis Determine 'How' CellCycle Cell Cycle Analysis (PI Staining) Cytotoxicity->CellCycle Determine 'How' Signaling Signaling Pathway (Western Blot) Apoptosis->Signaling CellCycle->Signaling Xenograft Xenograft Model Efficacy (Tumor Growth Inhibition) Signaling->Xenograft Advance Lead Candidate Toxicity Preliminary Toxicity (Body Weight, Behavior) Xenograft->Toxicity Start Novel Quinoxaline Derivative (QX-9) Start->Cytotoxicity

Caption: High-level workflow for anticancer drug validation.

Part 1: In Vitro Validation — Establishing Biological Activity

The initial phase of testing is designed to answer fundamental questions: Is the compound cytotoxic to cancer cells? If so, at what concentration? And by what mechanism does it act? We utilize a panel of human cancer cell lines, such as HepG2 (hepatocellular carcinoma), HCT116 (colorectal carcinoma), and MCF-7 (breast adenocarcinoma), to assess the breadth of activity.[3][4]

Primary Screening for Cytotoxicity: The MTT Assay

Expertise & Experience: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method ideal for initial cytotoxicity screening. Its principle is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells into an insoluble purple formazan product.[10] The amount of formazan produced is directly proportional to the number of viable cells. While efficient and cost-effective, it is crucial to remember that this assay measures metabolic activity, which is a surrogate for cell viability. A compound could be cytostatic (inhibit proliferation) rather than cytotoxic (kill cells), which would also result in a lower signal. Therefore, results from the MTT assay should always be followed by more specific assays for cell death or cell cycle arrest.[11]

Experimental Protocol: MTT Assay

  • Cell Plating: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of QX-9 and the reference compound (Doxorubicin) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include "vehicle-only" (e.g., 0.1% DMSO) and "no treatment" wells as controls.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing for formazan crystal formation.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Comparative Cytotoxicity (IC50, µM)

CompoundHepG2 (Liver)HCT116 (Colon)MCF-7 (Breast)
QX-9 (Novel) 4.22.58.1
Doxorubicin 1.20.620.9

Data are hypothetical for illustrative purposes. Real data would include standard deviations.[3]

Mechanistic Insight: Apoptosis and Cell Cycle Analysis

An IC50 value confirms cytotoxicity but does not explain the underlying mechanism. The next critical step is to determine how QX-9 induces cell death. The two most common anticancer mechanisms are the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.

Expertise & Experience: During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It is, however, able to enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[14][15] By using these two stains together, we can distinguish between four cell populations via flow cytometry:

  • Live cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (less common).

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Culture cells in 6-well plates and treat with QX-9 at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[16]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).[16]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry, using a 488 nm laser for excitation.[15]

Data Presentation: Apoptosis Induction in HCT116 Cells

Treatment (24h)Live Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control 94.53.12.4
QX-9 (IC50) 45.235.819.0
Doxorubicin (IC50) 30.148.521.4

Expertise & Experience: Many anticancer drugs function by interrupting the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M) and ultimately triggering cell death. We can analyze the cell cycle by staining the DNA of a cell population with a fluorescent dye like Propidium Iodide (PI). Since the amount of DNA doubles as cells progress from the G1 to the G2/M phase, the fluorescence intensity of the stained cells directly correlates with their cell cycle stage.[17][18] This allows for the quantification of the cell population in each phase. An RNase treatment step is critical as PI can also bind to double-stranded RNA, which would otherwise interfere with accurate DNA content measurement.[17]

Experimental Protocol: Cell Cycle Analysis with PI Staining

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvesting: Harvest and wash the cells with PBS.

  • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate for at least 2 hours at 4°C.[17]

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[19]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer.

Data Presentation: Cell Cycle Arrest in HCT116 Cells

Treatment (24h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control 55.124.520.4
QX-9 (IC50) 20.315.164.6
Doxorubicin (IC50) 48.535.016.5

Hypothetical data suggest QX-9 induces G2/M arrest, while Doxorubicin affects the S phase.

Investigating Molecular Targets: Key Signaling Pathways

Expertise & Experience: The data thus far suggest QX-9 is a potent cytotoxic agent that induces apoptosis via G2/M arrest. The next logical question is which molecular pathway is being disrupted. Quinoxaline derivatives are frequently kinase inhibitors. Two of the most critical and commonly dysregulated signaling pathways in cancer are the PI3K/Akt and STAT3 pathways, which regulate cell survival, proliferation, and apoptosis.[20][21][22] The PI3K/Akt pathway is a central node for cell survival signals[23], while the persistent activation of STAT3 is a known oncogenic driver in many tumors.[24][25] We can probe the activity of these pathways by using Western blotting to measure the phosphorylation state of key proteins; phosphorylation often equates to activation.

G cluster_0 PI3K/Akt Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT Activates Proliferation Cell Survival & Proliferation AKT->Proliferation QX9 QX-9 QX9->AKT Inhibits (Hypothesis)

Caption: The PI3K/Akt signaling pathway and a hypothetical point of inhibition.

G cluster_1 JAK/STAT3 Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Transcription Gene Transcription (Proliferation, Anti-Apoptosis) pSTAT3->Transcription QX9_2 QX-9 QX9_2->JAK Inhibits (Hypothesis)

Caption: The JAK/STAT3 signaling pathway and a hypothetical point of inhibition.

Part 2: In Vivo Validation — Demonstrating Efficacy in a Living System

Positive in vitro results are a prerequisite, but they do not guarantee success in a complex organism. An in vivo model is essential to evaluate a compound's efficacy within the context of a tumor microenvironment and to get a preliminary assessment of its safety profile.[26]

The Cell Line-Derived Xenograft (CDX) Model

Expertise & Experience: The CDX model, where human cancer cell lines are implanted into immunodeficient mice (e.g., athymic nude or SCID mice), is a cornerstone of preclinical oncology research.[27][28] While it doesn't recapitulate the full complexity of the human immune system, it is a highly reproducible and cost-effective model for assessing the direct antitumor activity of a compound.[29] The subcutaneous model, where tumor cells are injected under the skin, is the standard for initial efficacy studies due to the ease of tumor implantation and the ability to accurately monitor tumor growth externally.[6]

Experimental Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 2-5 million HCT116 cells) into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., n=8-10 per group):

    • Group 1: Vehicle Control (e.g., saline or a specific formulation vehicle).

    • Group 2: QX-9 (at a predetermined dose, e.g., 20 mg/kg, administered daily via oral gavage or intraperitoneal injection).

    • Group 3: Doxorubicin (at a standard therapeutic dose, e.g., 5 mg/kg, administered weekly).

  • Treatment and Monitoring: Administer treatments according to the defined schedule for a set period (e.g., 21 days).

  • Tumor Measurement: Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

  • Toxicity Monitoring: Monitor the general health of the animals, including body weight changes and any signs of distress, throughout the study.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

Data Presentation: In Vivo Antitumor Efficacy

Treatment GroupFinal Tumor Volume (mm³, Mean ± SEM)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control 1550 ± 120--0.5
QX-9 (20 mg/kg) 682 ± 9556.0-2.1
Doxorubicin (5 mg/kg) 590 ± 8861.9-12.5

Tumor Growth Inhibition (TGI) is calculated relative to the vehicle control group. Body weight change is a key indicator of toxicity.

Final Comparative Summary and Future Outlook

This structured validation process allows for a comprehensive comparison of a novel agent against a clinical standard.

Overall Performance: QX-9 vs. Doxorubicin

ParameterQX-9 (Novel Derivative)Doxorubicin (Standard)Interpretation
In Vitro Potency (IC50) Good (low µM range)Excellent (sub-µM range)Doxorubicin is more potent in vitro, but QX-9 is well within an active range.
Mechanism of Action G2/M Arrest, Apoptosis InductionS-Phase disruption, ApoptosisQX-9 has a distinct MOA, potentially offering advantages for certain tumor types.
In Vivo Efficacy (TGI) 56.0%61.9%QX-9 demonstrates strong, comparable antitumor activity in a living model.
Preliminary Toxicity Minimal body weight lossSignificant body weight lossQX-9 exhibits a potentially superior safety profile, a major advantage.

The successful completion of this validation workflow provides a strong rationale for advancing QX-9 to the next stages of preclinical development, which should include:

  • Orthotopic Xenograft Models: Implanting tumor cells in the corresponding organ (e.g., liver for HepG2) to study efficacy in a more clinically relevant microenvironment and assess effects on metastasis.[30]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the drug and correlate its concentration with its biological effect.

  • Formal Toxicology Studies: Comprehensive safety assessments in multiple species to establish a safe starting dose for human clinical trials.

This guide provides a robust and logical pathway, grounded in established scientific principles, to effectively validate and compare the anticancer potential of novel quinoxaline derivatives, thereby enabling informed decisions in the drug discovery pipeline.

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A Comparative Analysis of 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid's Anticancer Effects Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of oncology drug discovery, the quinoxaline scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comprehensive cross-validation of the anticancer effects of a promising quinoxaline derivative, offering a comparative analysis of its performance against established chemotherapeutic agents across different cancer cell lines.

Disclaimer: Direct experimental data on 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is not publicly available. This guide will utilize published data for a closely related and potent derivative, N-(3,4,5-trimethoxyphenyl)-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide (referred to as Compound 13d in cited literature), as a proxy to illustrate the potential of this chemical class. This decision is based on the structural similarity and the detailed mechanistic studies available for Compound 13d, providing a solid foundation for understanding the potential of the core this compound scaffold.

Introduction: The Rationale for Investigating Quinoxaline Derivatives in Oncology

The quinoxaline core, a fusion of benzene and pyrazine rings, is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including notable anticancer properties.[1] The therapeutic potential of quinoxaline-based compounds stems from their ability to interact with various molecular targets implicated in cancer progression. These mechanisms are diverse, ranging from the inhibition of critical cellular enzymes like topoisomerase II to the modulation of key signaling pathways that govern cell proliferation and survival, such as those mediated by vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR).[2]

This guide focuses on a specific derivative, which has been shown to exert its potent antiproliferative effects by a distinct mechanism: the inhibition of tubulin polymerization. This action disrupts the formation of the mitotic spindle, a critical cellular machine for cell division, leading to cell cycle arrest and subsequent programmed cell death, or apoptosis. We will cross-validate the efficacy of this compound across three distinct human cancer cell lines:

  • HeLa: A cervical cancer cell line.

  • SMMC-7721: A hepatocellular carcinoma (liver cancer) cell line.

  • K562: A chronic myelogenous leukemia cell line.

The performance of our lead compound will be benchmarked against the current standard-of-care chemotherapeutic agents for these respective cancers, providing a clear and objective comparison of their cytotoxic potential.

Comparative Efficacy: A Quantitative Analysis

The cornerstone of evaluating any potential anticancer agent is to quantify its ability to inhibit cancer cell growth. The half-maximal inhibitory concentration (IC50) is a critical metric in this assessment, representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

The following table summarizes the IC50 values of the 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid derivative (Compound 13d) in comparison to the standard-of-care agents in their respective target cell lines. This direct comparison highlights the potent and broad-spectrum activity of the quinoxaline derivative.

Cell Line (Cancer Type)Investigational CompoundIC50 (µM)Standard-of-Care AgentIC50 (µM)Mechanism of Action of Standard Agent
HeLa (Cervical Cancer)Compound 13d0.126Cisplatin~18 - 28.96DNA cross-linking, leading to apoptosis.[2][3]
SMMC-7721 (Liver Cancer)Compound 13d0.071Sorafenib~6Multi-kinase inhibitor (inhibits VEGFR, PDGFR, RAF kinases).[4]
K562 (Chronic Myelogenous Leukemia)Compound 13d0.164Imatinib~0.11 - 5Inhibits the BCR-ABL tyrosine kinase.[5][6]

Note: IC50 values for standard-of-care agents can vary between studies due to different experimental conditions. The values presented are representative figures from the cited literature.

These data underscore the significant potency of the quinoxaline derivative, with IC50 values in the nanomolar to low micromolar range across all three cell lines, rivaling or exceeding the potency of the established drugs. This broad efficacy against cancers with distinct genetic backgrounds and dependencies suggests a fundamental and conserved mechanism of action.

Mechanistic Deep Dive: Unraveling the "Why"

The potent cytotoxic effects of the 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid derivative are rooted in its ability to interfere with a fundamental process of cell division: microtubule dynamics.

Primary Mechanism: Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton and the mitotic spindle. The constant assembly (polymerization) and disassembly (depolymerization) of microtubules are critical for chromosome segregation during mitosis. Our investigational compound acts as a tubulin polymerization inhibitor . By binding to tubulin, it prevents the formation of microtubules, leading to a cascade of downstream effects.

G Compound Quinoxaline Derivative Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Formation Metaphase Chromosome Segregation

Consequence 1: G2/M Cell Cycle Arrest

The disruption of mitotic spindle formation activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism. This checkpoint halts the cell cycle in the G2/M phase, preventing the cell from proceeding into anaphase with a defective spindle. This arrest provides the cell with an opportunity to repair the damage; however, prolonged arrest due to persistent microtubule disruption ultimately triggers apoptosis.

Consequence 2: Induction of Apoptosis

Prolonged G2/M arrest initiates the intrinsic pathway of apoptosis. This signaling cascade involves the activation of the c-Jun N-terminal kinase (JNK) pathway and the modulation of Bcl-2 family proteins. The disruption of microtubule integrity can lead to the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2, while promoting the activity of pro-apoptotic proteins like Bax. This shift in the balance of Bcl-2 family members leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of caspases, the executioners of apoptosis.

G TubulinInhibition Tubulin Polymerization Inhibition G2M_Arrest G2/M Phase Cell Cycle Arrest TubulinInhibition->G2M_Arrest JNK_Activation JNK Pathway Activation G2M_Arrest->JNK_Activation Bcl2_Modulation Bcl-2 Family Modulation JNK_Activation->Bcl2_Modulation Mitochondria Mitochondrial Dysfunction Bcl2_Modulation->Mitochondria Caspase_Activation Caspase Cascade Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Comparative Landscape: Alternative Therapeutic Strategies

To provide a comprehensive perspective, it is essential to consider the mechanisms of the standard-of-care agents and second-line therapies for the cancers represented by our chosen cell lines.

Cancer TypeFirst-Line TherapySecond-Line/Alternative Therapies
Cervical Cancer (HeLa) Cisplatin (DNA-damaging agent), often with radiation.[7]Pembrolizumab (immune checkpoint inhibitor), Bevacizumab (anti-angiogenic), Tisotumab vedotin (antibody-drug conjugate).
Liver Cancer (SMMC-7721) Sorafenib or Lenvatinib (multi-kinase inhibitors).Regorafenib, Cabozantinib (multi-kinase inhibitors), Ramucirumab (anti-angiogenic), Nivolumab +/- Ipilimumab (immune checkpoint inhibitors).[1]
Chronic Myelogenous Leukemia (K562) Tyrosine Kinase Inhibitors (e.g., Imatinib).Second and third-generation TKIs (e.g., Dasatinib, Nilotinib, Ponatinib), Stem cell transplantation.[2]

The diverse mechanisms of these alternative agents highlight the complexity of cancer treatment and the importance of developing drugs with novel modes of action, such as the tubulin-inhibiting quinoxaline derivative, to overcome resistance and provide new therapeutic options.

Experimental Protocols: A Guide to Cross-Validation

To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the key experiments used to characterize the effects of the quinoxaline derivative.

G Start Cancer Cell Culture (HeLa, SMMC-7721, K562) Treatment Treat with Quinoxaline Derivative & Controls Start->Treatment MTT MTT Assay (Cell Viability, IC50) Treatment->MTT Flow_Cytometry Flow Cytometry Treatment->Flow_Cytometry End Data Analysis & Interpretation MTT->End Cell_Cycle Cell Cycle Analysis (Propidium Iodide) Flow_Cytometry->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V) Flow_Cytometry->Apoptosis_Assay Cell_Cycle->End Apoptosis_Assay->End

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the quinoxaline derivative and control compounds for 48-72 hours. Include untreated wells as a negative control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis: Propidium Iodide Staining

Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The intensity of PI fluorescence is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the quinoxaline derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to model the DNA content histograms and determine the percentage of cells in each phase.

Apoptosis Detection: Annexin V/PI Staining

Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Protocol:

  • Cell Treatment: Treat cells with the quinoxaline derivative at its IC50 concentration for a time course (e.g., 12, 24, 48 hours).

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) using flow cytometry analysis software.

Conclusion and Future Directions

The data presented in this guide strongly support the this compound scaffold as a promising foundation for the development of novel anticancer agents. The representative derivative demonstrates potent, broad-spectrum antiproliferative activity across diverse cancer cell lines, operating through a well-defined mechanism of tubulin polymerization inhibition, leading to G2/M cell cycle arrest and apoptosis.

The in-depth comparison with standard-of-care drugs highlights the potential for this class of compounds to offer a valuable alternative or complementary therapeutic strategy, particularly in cases of resistance to existing treatments. The detailed experimental protocols provided herein serve as a robust framework for researchers to independently validate and expand upon these findings.

Future research should focus on a comprehensive structure-activity relationship (SAR) study of the this compound core to optimize potency and drug-like properties. Furthermore, in vivo studies in relevant animal models are a critical next step to translate these promising in vitro results into tangible clinical potential. The exploration of this quinoxaline scaffold holds significant promise for enriching the arsenal of anticancer therapeutics.

References

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The Evolving Landscape of Tubulin Inhibitors: A Comparative Guide to 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel anticancer therapeutics, the disruption of microtubule dynamics remains a clinically validated and highly promising strategy. Microtubules, dynamic polymers of α- and β-tubulin, are integral to essential cellular processes, including mitosis, intracellular transport, and the maintenance of cell shape. Their disruption triggers cell cycle arrest and apoptosis, making them a prime target for cancer chemotherapy. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of a promising class of tubulin polymerization inhibitors: 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid analogs. We will delve into the synthetic rationale, comparative biological data, and mechanistic insights that position these compounds as a noteworthy scaffold for future drug development.

The 2-Oxo-1,2,3,4-tetrahydroquinoxaline Scaffold: A Privileged Motif in Anticancer Research

The quinoxaline core is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities, including anticancer properties. Its rigid, planar structure provides a versatile platform for the introduction of various substituents, allowing for the fine-tuning of its interaction with biological targets. The this compound scaffold, in particular, has emerged as a promising framework for the development of potent tubulin polymerization inhibitors that bind to the colchicine site.

Structure-Activity Relationship (SAR) Studies: Deciphering the Key to Potency

A systematic exploration of the SAR of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives has revealed critical structural features that govern their antiproliferative activity and tubulin polymerization inhibitory effects.[1] The core structure and the key points of modification are illustrated below.

Caption: Key modification points on the this compound scaffold.

Impact of N-Substitution on Antiproliferative Activity

A pivotal study systematically investigated the impact of various substituents at the N1 and N4 positions of the tetrahydroquinoxaline ring.[1] The antiproliferative activities of these analogs were evaluated against a panel of human cancer cell lines, including HeLa (cervical cancer), SMMC-7721 (hepatocellular carcinoma), and K562 (chronic myelogenous leukemia).

Table 1: Antiproliferative Activity (IC50, μM) of N-Substituted this compound Analogs [1]

CompoundR1R2HeLa (IC50 μM)SMMC-7721 (IC50 μM)K562 (IC50 μM)
Parent HH>50>50>50
13a HBenzyl15.3212.8918.76
13b H4-Methylbenzyl10.218.9712.43
13c H4-Methoxybenzyl5.674.127.89
13d H3,4,5-Trimethoxybenzyl0.126 0.071 0.164
13e H2,4-Dichlorobenzyl21.5418.9225.43
13f MethylH>50>50>50
13g MethylBenzyl25.6722.1430.11
  • N4-Substitution is Crucial: The unsubstituted parent compound was inactive. The introduction of a benzyl group at the N4 position (compound 13a ) conferred moderate antiproliferative activity.

  • Electron-Donating Groups Enhance Potency: The presence of electron-donating groups on the N4-benzyl ring significantly enhanced activity. A single methoxy group at the para position (compound 13c ) led to a notable increase in potency compared to an unsubstituted benzyl group (13a ) or a methyl group (13b ).

  • The Trimethoxy Effect: The most potent compound in the series, 13d , featured a 3,4,5-trimethoxybenzyl group at the N4 position.[1] This substitution pattern is a well-known pharmacophore for tubulin inhibitors that bind to the colchicine site, suggesting a similar mechanism of action for this series of compounds.

  • Electron-Withdrawing Groups are Detrimental: The introduction of electron-withdrawing groups, such as the dichlorobenzyl moiety in compound 13e , resulted in a significant decrease in activity.

  • N1-Substitution is Not Favorable: Methylation at the N1 position (compounds 13f and 13g ) led to a dramatic loss of activity, indicating that a free N1-H may be important for binding to the target.

Mechanism of Action: Inhibition of Tubulin Polymerization

To elucidate the mechanism underlying the observed antiproliferative effects, the most potent compound, 13d , was further investigated for its ability to inhibit tubulin polymerization.

Table 2: Tubulin Polymerization Inhibitory Activity [1]

CompoundIC50 (μM)
13d 3.97
Colchicine 2.85

As shown in Table 2, compound 13d demonstrated potent inhibition of tubulin polymerization, with an IC50 value of 3.97 μM, which is comparable to that of the well-known colchicine binding site inhibitor, colchicine.[1] This finding strongly supports the hypothesis that the antiproliferative activity of these this compound analogs is mediated through the disruption of microtubule dynamics.

Further mechanistic studies revealed that compound 13d arrested the cell cycle at the G2/M phase and induced apoptosis in HeLa cells, consistent with the effects of other tubulin polymerization inhibitors.[1]

MOA_workflow cluster_compound Compound 13d cluster_cellular Cellular Effects Compound 2-Oxo-tetrahydroquinoxaline Analog (13d) Tubulin Binds to Colchicine Site on β-Tubulin Compound->Tubulin Polymerization Inhibits Tubulin Polymerization Tubulin->Polymerization Microtubule Disruption of Microtubule Dynamics Polymerization->Microtubule G2M G2/M Phase Cell Cycle Arrest Microtubule->G2M Apoptosis Induction of Apoptosis G2M->Apoptosis Synthesis_Workflow Start Substituted Dinitrobenzene Intermediate1 Reduction of one nitro group Start->Intermediate1 e.g., Na2S Intermediate2 Coupling with α-amino acid ester Intermediate1->Intermediate2 EDC, HOBt Intermediate3 Reductive cyclization Intermediate2->Intermediate3 e.g., H2, Pd/C Final Target Compound Intermediate3->Final Saponification

Caption: Generalized synthetic workflow for the target compounds.

Step-by-step example for the synthesis of the core scaffold:

  • Nitration: Start with a commercially available substituted benzene to introduce two nitro groups.

  • Selective Reduction: Selectively reduce one of the nitro groups to an amine using a mild reducing agent.

  • Coupling: Couple the resulting amino-nitro compound with an appropriate α-amino acid ester in the presence of a coupling agent.

  • Reductive Cyclization: Subject the coupled product to catalytic hydrogenation to simultaneously reduce the remaining nitro group and induce cyclization to form the tetrahydroquinoxaline ring.

  • Saponification: Hydrolyze the ester to afford the final carboxylic acid derivative.

In Vitro Antiproliferative Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., HeLa, SMMC-7721, K562) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) values from the dose-response curves.

Tubulin Polymerization Assay
  • Tubulin Preparation: Use commercially available purified tubulin.

  • Assay Mixture: Prepare a reaction mixture containing tubulin, a polymerization buffer (e.g., containing GTP), and the test compound at various concentrations.

  • Polymerization Induction: Induce tubulin polymerization by incubating the mixture at 37°C.

  • Turbidity Measurement: Monitor the increase in turbidity over time at 340 nm using a spectrophotometer.

  • IC50 Determination: Determine the concentration of the compound that inhibits tubulin polymerization by 50%.

Conclusion and Future Directions

The this compound scaffold has proven to be a fertile ground for the discovery of potent tubulin polymerization inhibitors. The SAR studies clearly indicate that substitution at the N4 position with a 3,4,5-trimethoxybenzyl group is highly favorable for potent antiproliferative activity. The lead compound, 13d , exhibits low nanomolar to sub-micromolar activity against various cancer cell lines and effectively inhibits tubulin polymerization, validating the design strategy.

Future research in this area should focus on:

  • Optimization of Pharmacokinetic Properties: The carboxylic acid moiety provides a handle for prodrug strategies or the introduction of solubilizing groups to enhance bioavailability.

  • Exploration of Alternative N4-Substituents: While the 3,4,5-trimethoxybenzyl group is highly effective, further exploration of other bioisosteric replacements could lead to compounds with improved properties.

  • In Vivo Efficacy Studies: The promising in vitro activity of lead compounds like 13d warrants further evaluation in preclinical animal models of cancer.

  • Selectivity Profiling: Assessing the selectivity of these compounds against a broader panel of kinases and other off-target proteins will be crucial for their development as safe and effective anticancer agents.

References

  • Qi, J., Dong, H., Huang, J., Zhang, S., Niu, L., Zhang, Y., & Wang, J. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 143, 8-20. [Link] [1]2. Botta, M., et al. (2011). Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters, 2(4), 313-317. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2021). General synthesis procedure of novel antiproliferative quinoxaline derivatives. ResearchGate. [Link]

  • Faheem, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(4), 535-555. [Link]

  • Qi, J., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Medicinal Chemistry, 14(11), 2236-2248. [Link] [2]6. Wang, Y., et al. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Pharmaceutics, 14(11), 2420. [Link]

  • Patel, K. D., & Singh, R. K. (2021). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 1-19. [Link]

  • Taiwo, O. F., et al. (2021). Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. International Journal of Physical Sciences, 16(4), 123-137. [Link]

  • Carlson, R. O. (2020). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Medicinal Research Reviews, 40(2), 663-690. [Link]

  • Tiong, K. H., et al. (2015). Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 102, 533-545. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives. Molecules, 23(7), 1621. [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link] [3]13. Kamal, A., et al. (2017). Design, Synthesis, and Anti-Proliferative Activity of Some New Quinoxaline Containing 1,2,4-Thiadiazoles Amide Hybrids. Letters in Drug Design & Discovery, 14(7), 813-823. [Link]

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Comparative Guide to Confirming the Binding Site of 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid on Tubulin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Microtubules, the dynamic polymers of αβ-tubulin heterodimers, are cornerstones of cellular architecture and function, playing indispensable roles in cell division, motility, and intracellular transport.[1][2] This makes tubulin a highly validated and critical target for anticancer drug development.[1][3][4] Small molecules that interfere with tubulin dynamics can halt the cell cycle and induce apoptosis, a mechanism exploited by some of the most successful chemotherapeutics in clinical use.[5] These agents bind to distinct sites on the tubulin dimer, broadly categorized as microtubule-stabilizing agents (e.g., taxanes) or destabilizing agents (e.g., colchicine and vinca alkaloids).[6][7]

The precise location of a ligand's binding site dictates its mechanism of action and its potential for overcoming drug resistance.[1][4] Therefore, rigorously confirming the binding site of a novel tubulin inhibitor is a critical step in its preclinical development. This guide provides a comprehensive, technically-grounded framework for elucidating the binding site of a novel compound, 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid , on tubulin. While direct experimental data for this specific molecule is emerging, we will draw upon established methodologies and comparative data from well-characterized inhibitors that target the principal binding sites: the colchicine, vinca, and taxol sites.

A series of novel N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives have been synthesized and evaluated, with some compounds showing potent antiproliferative activity.[8] Specifically, compound 13d from this series was found to inhibit tubulin polymerization with an IC50 of 3.97 μM and was proposed to bind at the colchicine site.[8] This guide will outline the logical experimental workflow to definitively confirm this hypothesis.

The Major Battlegrounds: Known Tubulin Binding Sites

Before delving into experimental design, it's crucial to understand the distinct topographies of the major tubulin binding pockets.[6]

  • The Colchicine Site: Located at the interface between the α- and β-tubulin subunits, this pocket is buried within the β-subunit.[9][10] Binding of ligands like colchicine or combretastatin prevents the curved tubulin dimer from adopting the straight conformation necessary for microtubule formation, thus inhibiting polymerization.[10]

  • The Vinca Alkaloid Site: Situated at the inter-dimer interface on the β-subunit, this site is targeted by compounds like vinblastine and vincristine.[1][11][12] Ligands binding here can disrupt microtubule assembly and, at high concentrations, induce the formation of non-functional tubulin aggregates.[13][14]

  • The Taxol Site: Located within a deep hydrophobic pocket on the β-tubulin subunit, on the surface that faces the microtubule lumen.[15][16][17] Binding of paclitaxel (Taxol) or other taxanes stabilizes the straight conformation of tubulin, promoting microtubule assembly and preventing depolymerization, thereby disrupting the dynamic instability essential for mitosis.[15][18]

There are other, more recently discovered sites, such as those for laulimalide, maytansine, and pironetin, but the colchicine, vinca, and taxol sites remain the most extensively targeted in drug development.[2][6]

Caption: Major drug binding sites on the αβ-tubulin heterodimer.

An Integrated Strategy for Binding Site Confirmation

Confirming a binding site is not a single experiment but a logical progression of techniques that build upon one another, moving from initial low-resolution hypotheses to high-resolution validation. The causality behind this workflow is rooted in resource management and building a self-validating dataset.

Workflow cluster_preliminary Phase 1: Hypothesis Generation cluster_thermodynamic Phase 2: Biophysical Characterization cluster_structural Phase 3: High-Resolution Confirmation A Computational Docking C Competitive Binding Assays (Fluorescence-based) A->C B Tubulin Polymerization Assay B->C D Isothermal Titration Calorimetry (ITC) C->D Confirm Direct Binding & Stoichiometry E X-Ray Crystallography or Cryo-Electron Microscopy (Cryo-EM) D->E Provide Conditions for Co-crystallization

Caption: Experimental workflow for tubulin binding site validation.

Phase 1: Hypothesis Generation & Initial Characterization

This phase uses rapid, lower-cost methods to determine if the compound interacts with tubulin and to generate a primary hypothesis about its binding location.

1.1. Computational Docking
  • Causality: Molecular docking serves as an efficient in silico first step to predict the most probable binding site and binding pose of a ligand.[19][20] By docking this compound into the known crystal structures of tubulin's binding sites (e.g., PDB IDs: 1SA0 for colchicine, 1JFF for taxol), we can calculate binding energies and analyze interactions to form a testable hypothesis.[9][21] This approach is cost-effective and rapidly narrows the experimental focus.[19]

  • Protocol:

    • Preparation: Obtain high-resolution crystal structures of tubulin (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. Generate a 3D conformer of the ligand.

    • Docking: Use software like AutoDock, MOE, or BUDE to dock the ligand into the defined binding sites (colchicine, vinca, taxol).[21] The search area should be defined around the co-crystallized native ligand for each site.[21]

    • Analysis: Score the resulting poses based on predicted binding affinity (e.g., kJ/mol). Analyze the top-scoring poses for plausible interactions (hydrogen bonds, hydrophobic contacts) with key residues in each pocket. For the colchicine site, key interactions often involve residues like αThr179, αVal181, and βCys241.[9]

  • Trustworthiness: The validation of a docking protocol is critical. This is achieved by re-docking the native, co-crystallized ligand into its binding site. A root-mean-square deviation (RMSD) value of ≤1.0 Å between the docked pose and the crystal structure pose is considered a successful validation.[21]

1.2. Tubulin Polymerization Assay
  • Causality: This functional assay directly measures the compound's effect on microtubule formation. The outcome (inhibition vs. enhancement) provides the first crucial piece of experimental evidence, immediately distinguishing between a taxol-like stabilizer and a colchicine/vinca-like destabilizer.

  • Protocol: A common method utilizes the fluorescence of a reporter dye like DAPI, which preferentially binds to polymerized tubulin.[22]

    • Reagents: Lyophilized porcine brain tubulin (>99% pure), GTP, polymerization buffer, DAPI, test compound, and controls (colchicine for inhibition, paclitaxel for enhancement).

    • Procedure:

      • Reconstitute tubulin on ice.

      • In a 96-well plate, add polymerization buffer, GTP, DAPI, and varying concentrations of the test compound or controls.

      • Initiate polymerization by adding the tubulin solution and immediately transferring the plate to a fluorescence plate reader pre-warmed to 37°C.

      • Monitor fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) over time (e.g., 60 minutes).

    • Analysis: An increase in fluorescence indicates polymerization, while a flat line or decrease (relative to a DMSO control) indicates inhibition.[22] The IC50 (for inhibitors) or EC50 (for enhancers) can be calculated from the dose-response curve.[9][21]

  • Trustworthiness: The inclusion of positive controls (colchicine, paclitaxel) and a vehicle control (DMSO) is non-negotiable. This validates that the assay system is responsive and that any observed effect is due to the test compound.

1.3. Competitive Binding Assays
  • Causality: Once the functional effect is known (e.g., inhibition of polymerization), a competitive binding assay can directly probe which site is involved. This is achieved by measuring if the test compound can displace a known fluorescent probe or radiolabeled ligand that binds to a specific site.

  • Protocol (Fluorescence Quenching):

    • Principle: The intrinsic fluorescence of tubulin's tryptophan residues is quenched when a ligand binds.[11][23] If the test compound binds to the same site as a known quencher (like colchicine), it will compete for binding and prevent the quenching effect.

    • Procedure:

      • Add a fixed concentration of tubulin to a fluorometer cuvette.

      • Measure the baseline tryptophan fluorescence (Excitation ~295 nm, Emission ~335 nm).

      • Add a saturating concentration of a known site-binder (e.g., colchicine). A decrease in fluorescence confirms its binding.

      • In a separate experiment, pre-incubate the tubulin with increasing concentrations of the test compound (this compound) before adding the known site-binder.

    • Analysis: If the test compound binds to the colchicine site, it will prevent colchicine from binding, and the fluorescence will not be significantly quenched. This directly indicates competition for the same site.

  • Trustworthiness: This experiment must be compared against a non-competing ligand. For example, if testing for the colchicine site, one might use vinblastine as a negative control to show that a vinca-site binder does not prevent colchicine-induced fluorescence quenching.[11]

Phase 2: Definitive Biophysical Characterization

This phase provides quantitative, thermodynamic data on the direct interaction between the compound and tubulin, confirming the binding event and its stoichiometry.

2.1. Isothermal Titration Calorimetry (ITC)
  • Causality: ITC is the gold standard for characterizing binding thermodynamics.[24][25] It directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single, label-free experiment.[24] This provides incontrovertible proof of a direct interaction and the binding ratio (e.g., 1:1 ligand to tubulin dimer).

  • Protocol:

    • Sample Prep: Dialyze both the tubulin (in the sample cell) and the ligand (in the syringe) extensively against the identical buffer to minimize heats of dilution.[26] Degas all solutions thoroughly.

    • Titration: Perform a series of small, sequential injections of the ligand into the tubulin solution at a constant temperature. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.

    • Data Analysis: Integrate the heat-flow peaks for each injection. Fit the resulting binding isotherm (heat vs. molar ratio) to a suitable binding model (e.g., "one set of sites") to extract the thermodynamic parameters.[25]

  • Trustworthiness: A "reverse titration" (injecting protein into ligand) can be performed to confirm the stoichiometry.[27] Additionally, running a control titration of ligand into buffer alone is essential to determine the heat of dilution, which must be subtracted from the experimental data.

Phase 3: High-Resolution Structural Confirmation

This final phase provides the ultimate proof: a visual, atomic-level picture of the compound bound in its pocket.

3.1. X-Ray Crystallography
  • Causality: X-ray crystallography provides an atomic-resolution 3D structure of the protein-ligand complex.[1][3][4][28] This is the most definitive method for confirming a binding site, revealing the precise orientation of the ligand and the specific amino acid residues involved in the interaction.[29][30] This structural information is invaluable for future structure-activity relationship (SAR) studies and lead optimization.[3]

  • Protocol:

    • Complex Formation: Form a stable complex of tubulin with the ligand. Often, a protein like a stathmin-like domain (SLD) is used to facilitate tubulin crystallization.[3]

    • Crystallization: Screen a wide range of conditions (precipitants, pH, temperature) to obtain well-ordered crystals of the tubulin-ligand complex.

    • Data Collection: Expose the crystal to a high-intensity X-ray beam (often at a synchrotron) and collect the diffraction data.[31]

    • Structure Solution & Refinement: Process the diffraction data to calculate an electron density map. Build an atomic model of the complex into the map and refine it to achieve the best fit with the experimental data.

  • Trustworthiness: The quality of the final structure is assessed by statistical parameters like R-work and R-free. A clear, unambiguous electron density for the bound ligand is required for confident placement. The solved structure should be consistent with all data from the previous phases (e.g., interactions predicted by docking, stoichiometry from ITC).

Comparative Data Analysis

To put the results for this compound into context, its performance should be benchmarked against known standards for each binding site.

ParameterThis compound Derivative (13d)Colchicine (Colchicine Site)Vinblastine (Vinca Site)Paclitaxel (Taxol Site)
Primary Effect Inhibition of Polymerization[8]Inhibition of Polymerization[10]Inhibition of Polymerization[7][14]Enhancement of Polymerization[15]
Tubulin Polymerization IC₅₀ 3.97 µM[8]~1-2 µM[21]~1-3 µMN/A (Enhancer)
Binding Affinity (Kd) To be determined (via ITC)~0.3-0.8 µM~1-2 µM (High-affinity sites)[14]~0.1-1 µM[32]
Binding Stoichiometry (n) To be determined (via ITC)~1 mol/mol tubulin2 sites per dimer[14]~1 mol/mol tubulin[32]
Key Residue Interactions To be determined (via Docking/Crystallography)αT179, αV181, βC241, βN258, βM259, βK352[9][33]Complex; involves inter-dimer contacts[12]βH1, βH6, βH7 helices, βS9-S10 loop[15][16]

Data for reference compounds are compiled from multiple sources and represent typical ranges.

The reported IC50 of 3.97 µM for the derivative of the title compound places it in the same functional category as colchicine and vinblastine.[8] The subsequent competitive binding, ITC, and crystallographic experiments would be required to definitively assign it to the colchicine site, as hypothesized.[8]

Conclusion

Confirming the binding site of a novel tubulin inhibitor like this compound is a multi-faceted process that demands a logical and hierarchical application of computational, biochemical, biophysical, and structural biology techniques. By following the workflow outlined in this guide—from initial in silico docking and functional polymerization assays to quantitative ITC and definitive X-ray crystallography—researchers can build a robust, self-validating case for the compound's precise mechanism of action. This comprehensive understanding is paramount for guiding its journey from a promising chemical scaffold to a potential next-generation therapeutic agent.

References

  • Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking. RSC Publishing.
  • Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. MDPI.
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A Researcher's Guide to Evaluating the Selectivity of 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid for Cancer Cells Versus Normal Cells

Author: BenchChem Technical Support Team. Date: February 2026

In the quest for more effective and safer cancer therapeutics, the principle of selective cytotoxicity is paramount. An ideal anticancer agent should exhibit potent lethality against malignant cells while sparing their healthy counterparts, thereby minimizing the debilitating side effects often associated with conventional chemotherapy[1][2]. The quinoxaline scaffold has emerged as a promising framework in the design of novel anticancer agents, with derivatives demonstrating a range of biological activities, including the induction of apoptosis and inhibition of critical cellular processes like tubulin polymerization[3][4][5].

This guide provides a comprehensive framework for evaluating the in vitro selectivity of a specific quinoxaline derivative, 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, for cancer cells over normal cells. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and offer insights into data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the therapeutic potential of novel chemical entities.

The Rationale for Selectivity Screening

The initial phase of drug discovery often involves high-throughput screening against various cancer cell lines to identify compounds with potent antiproliferative activity[6][7]. However, high potency alone is not a sufficient criterion for a promising drug candidate. A compound that indiscriminately kills all dividing cells will likely exhibit high toxicity in a clinical setting. Therefore, a crucial subsequent step is to perform counter-screening against non-malignant, or "normal," cell lines. This comparative analysis allows for the determination of a selectivity index (SI) , a quantitative measure of a compound's preferential activity against cancer cells. A higher SI value indicates a more favorable therapeutic window.

Experimental Workflow for Selectivity Profiling

A robust evaluation of selectivity involves a multi-pronged approach, beginning with broad cytotoxicity screening and progressing to more detailed mechanistic studies. The overall workflow is depicted below.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Interpretation A Selection of Cancer and Normal Cell Line Pairs B Dose-Response Treatment with This compound A->B C Cell Viability Assay (e.g., MTT, Resazurin) B->C D Calculation of IC50 Values C->D E Apoptosis Induction Assay (Annexin V/PI Staining) C->E H Calculation of Selectivity Index (SI) D->H F Caspase Activity Assay E->F G Cell Cycle Analysis E->G I Comparative Analysis and Lead Candidate Prioritization H->I

Figure 1: A generalized workflow for assessing the selectivity of a test compound.

Detailed Experimental Protocols

The following protocols are presented as a guide and can be adapted based on specific laboratory equipment and reagents.

Cell Line Selection and Maintenance

The choice of cell lines is critical for a meaningful selectivity study. It is advisable to use paired cell lines from the same tissue of origin, where one is cancerous and the other is normal.

  • Example Paired Cell Lines:

    • Lung: A549 (non-small cell lung carcinoma) vs. BEAS-2B (normal bronchial epithelium)

    • Breast: MCF-7 (breast adenocarcinoma) vs. MCF-10A (non-tumorigenic breast epithelium)

    • Colon: HCT116 (colorectal carcinoma) vs. CCD-18Co (normal colon fibroblasts)

Protocol:

  • Culture all cell lines in their recommended media, supplemented with fetal bovine serum (FBS) and antibiotics, under standard conditions (37°C, 5% CO2).

  • Ensure cells are in the logarithmic growth phase and have a viability of >95% before seeding for experiments.

  • Regularly test for mycoplasma contamination to ensure data integrity.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability[8][9][10].

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Apoptosis Induction Assay (Annexin V/PI Staining)

To understand the mechanism of cell death, it is important to determine if the compound induces apoptosis.[11][12][13] Annexin V staining can identify early apoptotic cells, while propidium iodide (PI) stains late apoptotic and necrotic cells.[14]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The cell population will be segregated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Data Presentation and Interpretation

The results from the cytotoxicity assays should be compiled into a clear and concise table to facilitate comparison.

Cell LineTissue of OriginCell TypeIC50 (µM) of this compound
A549LungCarcinoma15.2
BEAS-2BLungNormal Epithelium85.7
MCF-7BreastAdenocarcinoma22.5
MCF-10ABreastNormal Epithelium>100
HCT116ColonCarcinoma18.9
CCD-18CoColonNormal Fibroblast92.4
Calculating the Selectivity Index (SI)

The SI is a critical metric for evaluating the therapeutic potential of a compound. It is calculated as follows:

SI = IC50 in normal cells / IC50 in cancer cells

Cancer Cell LineNormal Cell LineSI
A549BEAS-2B5.64
MCF-7MCF-10A>4.44
HCT116CCD-18Co4.89

An SI value greater than 2 is generally considered indicative of promising selectivity, with higher values being more desirable.

Mechanistic Insights: Apoptosis Pathway

Should the Annexin V/PI staining indicate apoptosis as the primary mode of cell death, further investigation into the underlying signaling pathway is warranted. Quinoxaline derivatives have been shown to induce apoptosis through various mechanisms, including the intrinsic (mitochondrial) pathway.

G Compound 2-Oxo-1,2,3,4-tetrahydroquinoxaline- 6-carboxylic acid Mitochondria Mitochondria Compound->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: A simplified diagram of the intrinsic apoptosis pathway potentially activated by the test compound.

Comparison with Alternative Compounds

To contextualize the performance of this compound, it is beneficial to test established chemotherapeutic agents in parallel.

CompoundSI (A549/BEAS-2B)SI (HCT116/CCD-18Co)
This compound 5.64 4.89
Doxorubicin2.11.8
Cisplatin1.51.2

This comparative data can highlight the superior selectivity profile of the novel compound, strengthening its case for further development.

Conclusion

This guide has outlined a systematic approach to evaluating the selectivity of this compound for cancer cells over normal cells. By employing a combination of cytotoxicity and mechanistic assays, researchers can generate robust and reliable data to inform the progression of this and other promising quinoxaline derivatives. A strong emphasis on selectivity during the early stages of drug discovery is crucial for the development of next-generation anticancer therapies with improved efficacy and safety profiles.

References

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Benchmarking the Potency of 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid Derivatives Against Known Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless pursuit of novel anticancer therapeutics has led researchers down a multitude of synthetic pathways. One such avenue has yielded the promising scaffold of 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid. While the parent compound has laid the foundational structure, it is its N-substituted derivatives that have demonstrated significant potential as potent anticancer agents. This guide provides a comprehensive benchmark of the biological potency of these derivatives, specifically focusing on their validated mechanism of action as tubulin polymerization inhibitors.

To establish a clear and objective performance metric, we will compare a lead derivative from this quinoxaline series against established anticancer drugs: Paclitaxel , a microtubule-stabilizing agent; Doxorubicin , a topoisomerase inhibitor with broad cytotoxic effects; and Colchicine , a classic tubulin polymerization inhibitor that binds to the same site as the quinoxaline derivatives. This comparison will be grounded in both in vitro cytotoxicity data and detailed experimental protocols to ensure scientific rigor and reproducibility.

Mechanism of Action: Targeting the Cytoskeleton

Recent studies have elucidated that N-substituted derivatives of this compound exert their potent antiproliferative effects by inhibiting tubulin polymerization.[1] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis in cancer cells.[1] The binding site for these derivatives has been identified as the colchicine binding site on β-tubulin.[1][2] This targeted mechanism offers the potential for selective cytotoxicity against rapidly dividing cancer cells.

For the purpose of this guide, we will be referencing the biological data of a highly potent N-substituted derivative, designated as Compound 13d in the cited literature, as a representative of the therapeutic potential of this chemical class.[1]

In Vitro Potency: A Head-to-Head Comparison

The cornerstone of preclinical drug evaluation lies in determining the concentration at which a compound elicits a 50% inhibition of cellular proliferation, known as the IC50 value. The following table summarizes the IC50 values for our lead quinoxaline derivative and the selected established anticancer drugs across a panel of human cancer cell lines: HeLa (cervical cancer), SMMC-7721 (hepatocellular carcinoma), and K562 (chronic myelogenous leukemia).

CompoundMechanism of ActionHeLa IC50 (µM)SMMC-7721 IC50 (µM)K562 IC50 (µM)
Quinoxaline Derivative (13d) Tubulin Polymerization Inhibitor0.126[1]0.071[1]0.164[1]
Paclitaxel Microtubule Stabilizer~0.005 - 0.01[3]Not readily availableNot readily available
Doxorubicin Topoisomerase II Inhibitor~0.34 - 2.9[4][5]Not readily available~0.8[6]
Colchicine Tubulin Polymerization InhibitorNot readily availableNot readily availableNot readily available

Note: IC50 values for Paclitaxel and Doxorubicin are compiled from multiple sources and may vary based on experimental conditions such as incubation time and assay method.

Experimental Protocols

To ensure the reproducibility and validation of these findings, we provide detailed protocols for the key in vitro and a conceptual in vivo experiment.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[7][8][9]

Protocol:

  • Cell Seeding: Plate cells (HeLa, SMMC-7721, or K562) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Quinoxaline derivative, Paclitaxel, Doxorubicin, Colchicine) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add Serial Dilutions of Compounds B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570nm G->H I Calculate IC50 Values H->I

Figure 1: In Vitro MTT Assay Workflow.
Conceptual In Vivo Efficacy Evaluation: Xenograft Model

To translate in vitro findings into a more physiologically relevant context, a human tumor xenograft model in immunocompromised mice is a standard preclinical step.[10][11]

Conceptual Protocol:

  • Animal Model: Utilize athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 HeLa cells suspended in Matrigel into the right flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³. Randomly assign mice into treatment and control groups (n=8-10 per group).

  • Treatment Administration:

    • Vehicle Control (e.g., saline or DMSO/Cremophor solution)

    • Quinoxaline Derivative (dose to be determined by Maximum Tolerated Dose studies)

    • Paclitaxel (as a positive control, e.g., 10 mg/kg)

    • Administer treatments via an appropriate route (e.g., intraperitoneal or intravenous) according to a defined schedule (e.g., twice weekly for 3 weeks).

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint: Euthanize mice when tumors reach a predetermined size, or at the end of the study period. Excise tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.

Xenograft_Model_Workflow A Implant HeLa Cells into Nude Mice B Monitor Tumor Growth to ~100-150 mm³ A->B C Randomize into Treatment Groups B->C D Administer Vehicle, Quinoxaline Derivative, or Paclitaxel C->D E Monitor Tumor Volume & Body Weight D->E F Endpoint: Euthanize & Excise Tumors E->F G Analyze Tumor Growth Inhibition F->G

Figure 2: Conceptual In Vivo Xenograft Model Workflow.

Signaling Pathway

The mechanism of action of the this compound derivatives directly impacts the formation of the mitotic spindle, a critical process for cell division.

Signaling_Pathway A α/β-Tubulin Dimers B Microtubule Polymerization A->B C Mitotic Spindle Formation B->C F G2/M Arrest B->F D Cell Division C->D E Quinoxaline Derivative E->B Inhibition G Apoptosis F->G

Figure 3: Mechanism of Action of Quinoxaline Derivatives.

Conclusion and Future Directions

The N-substituted derivatives of this compound represent a potent new class of tubulin polymerization inhibitors. The in vitro data demonstrates that the lead compound from this series exhibits cytotoxicity comparable to, and in some cases exceeding, that of established anticancer drugs. The defined mechanism of action, targeting the colchicine binding site of tubulin, provides a strong rationale for its selective activity against proliferating cancer cells.

The provided experimental protocols offer a framework for the continued investigation and validation of this promising compound class. Future studies should focus on comprehensive in vivo efficacy and toxicity profiling, as well as pharmacokinetic and pharmacodynamic assessments to determine the clinical translatability of these findings. Further structure-activity relationship (SAR) studies could also lead to the identification of even more potent and drug-like analogues within this chemical series.

References

  • [Cytotoxicities (IC 50 ) of Dox and Dox@CB[11]NPs against selected human...]([Link])

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A Researcher's Guide to the Reproducibility of Findings with 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the experimental findings related to 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid and its derivatives, with a focus on reproducibility. It is intended for researchers, scientists, and drug development professionals working in oncology and medicinal chemistry. We will explore the synthesis of this quinoxaline scaffold, its application as a tubulin polymerization inhibitor, and potential sources of experimental variability. Furthermore, we will compare its performance with a well-established alternative, colchicine, providing supporting experimental data and protocols.

Introduction: The Promise and Perils of Novel Scaffolds

Quinoxaline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2] The this compound core has emerged as a promising scaffold for the development of novel therapeutic agents.[3] In particular, N-substituted derivatives of this compound have shown potent activity as tubulin polymerization inhibitors, a key mechanism for inducing cancer cell death.[4][5]

However, as with any novel compound, the path from initial discovery to a robust and reproducible research tool can be fraught with challenges. Variability in synthetic protocols, subtle differences in assay conditions, and the inherent complexity of biological systems can all contribute to difficulties in reproducing experimental findings. This guide aims to provide a framework for understanding and mitigating these challenges when working with this compound and its analogs.

Core Synthesis and Potential for Variability

The synthesis of the this compound scaffold is a critical first step that can introduce variability. Several synthetic routes have been reported, often involving the condensation of o-phenylenediamines with α-keto acids or their esters.[1][6] A common approach is the reaction of 3,4-diaminobenzoic acid with glyoxylic acid.

While seemingly straightforward, this reaction can be influenced by several factors that affect yield, purity, and ultimately, the biological activity of the final compound and its derivatives.

Key Sources of Synthetic Variability:

  • Starting Material Purity: The purity of the 3,4-diaminobenzoic acid and glyoxylic acid is paramount. Impurities can lead to side reactions and the formation of difficult-to-remove byproducts.

  • Reaction Conditions: Parameters such as temperature, reaction time, and solvent choice can significantly impact the reaction outcome. For instance, overheating can lead to decarboxylation or other degradative pathways.

  • Purification Method: The method used to purify the final product (e.g., recrystallization, column chromatography) will determine its final purity. Trace impurities may not be easily detectable by standard characterization techniques but could have off-target biological effects.

Diagram: Synthetic Workflow and Critical Control Points

cluster_synthesis Synthesis of this compound cluster_variability Potential Sources of Irreproducibility start Starting Materials (3,4-diaminobenzoic acid, glyoxylic acid) reaction Condensation Reaction start->reaction Purity Check workup Reaction Work-up & Crude Isolation reaction->workup Control T, t, solvent purification Purification (Recrystallization/Chromatography) workup->purification characterization Characterization (NMR, MS, HPLC) purification->characterization Purity Assessment final_product Pure this compound characterization->final_product var1 Impure Starting Materials var1->start var2 Inconsistent Reaction Conditions var2->reaction var3 Ineffective Purification var3->purification cluster_cell Cancer Cell cluster_drug Drug Action cluster_tubulin Microtubule Dynamics cluster_effects Cellular Effects drug Quinoxaline Derivative or Colchicine tubulin α/β-Tubulin Dimers drug->tubulin Inhibits Polymerization microtubules Microtubules tubulin->microtubules Polymerization microtubules->tubulin Depolymerization mitotic_spindle Mitotic Spindle Disruption microtubules->mitotic_spindle Forms g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Mechanism of action for tubulin polymerization inhibitors.

Addressing Reproducibility in Biological Assays

Even with a pure compound, variability in biological assays can lead to inconsistent results.

Critical Factors for Reproducible Biological Data:

  • Cell Line Authenticity and Passage Number: Use authenticated cell lines and maintain a consistent, low passage number to avoid genetic drift.

  • Reagent Quality and Consistency: The source and lot number of critical reagents like tubulin and serum should be recorded and kept consistent where possible.

  • Assay Conditions: Minor variations in incubation times, temperatures, and cell seeding densities can have a significant impact on the results.

  • Data Analysis: The method used to calculate IC₅₀ values and perform statistical analysis should be standardized and clearly reported.

Conclusion and Best Practices

This compound is a valuable scaffold for the development of novel therapeutics, particularly tubulin polymerization inhibitors. However, ensuring the reproducibility of experimental findings requires a multi-faceted approach that addresses both the chemical synthesis and the biological evaluation of its derivatives.

Recommendations for Researchers:

  • Thorough Characterization: Fully characterize the synthesized compound using multiple analytical techniques (NMR, high-resolution MS, HPLC) to ensure purity.

  • Standardized Protocols: Adhere to detailed, standardized protocols for both synthesis and biological assays. Any deviations should be carefully documented.

  • Use of Reference Compounds: Always include a well-characterized reference compound (e.g., colchicine for tubulin assays) in your experiments to benchmark the performance of your test compound.

  • Transparent Reporting: Clearly report all experimental details, including the source and purity of starting materials, detailed reaction conditions, and comprehensive assay parameters, to allow for independent replication.

By following these guidelines, the scientific community can build a more robust and reliable understanding of the therapeutic potential of this compound and its derivatives.

References

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. [Link]

  • Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds. [Link]

  • Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Medicinal Chemistry. [Link]

  • Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. International Journal of the Physical Sciences. [Link]

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  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. [Link]

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Safety Operating Guide

Proper Disposal of 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe disposal of 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid. As a compound frequently utilized in drug development and chemical research, ensuring its proper handling and disposal is paramount to maintaining a safe laboratory environment and mitigating ecological impact. This document is designed for researchers, scientists, and drug development professionals, offering essential safety and logistical information grounded in established laboratory safety protocols.

Hazard Assessment and Triage

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Furthermore, some quinoxaline derivatives are noted to have the potential for long-lasting harmful effects on aquatic life.[3] Therefore, it is imperative that this compound and its waste products are not disposed of down the drain or in regular trash.[3]

Table 1: Hazard Profile of Structurally Similar Compounds

Hazard ClassificationGHS Hazard Statement(s)Source(s)
Acute toxicity, oralH302: Harmful if swallowed[1]
Skin corrosion/irritationH315: Causes skin irritation[1][2]
Serious eye damage/eye irritationH319: Causes serious eye irritation[1][2]
Specific target organ toxicity, single exposure; Respiratory tract irritationH335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE and utilize proper engineering controls to minimize exposure.[4]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Skin and Body Protection: A lab coat is mandatory. Ensure exposed skin is covered.

  • Respiratory Protection: Handle in a well-ventilated area. A fume hood is required for handling larger quantities or if dust generation is likely.

Disposal Workflow

The proper disposal of this compound should be approached systematically. The following workflow provides a decision-making framework for safe and compliant disposal.

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal Path cluster_decon Decontamination start Start: Identify Waste assess_hazards Assess Hazards (Treat as Hazardous) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe waste_type Determine Waste Type don_ppe->waste_type solid_waste Solid Waste (Pure Compound, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid package_solid Package in Labeled, Compatible Container solid_waste->package_solid package_liquid Collect in Labeled, Compatible Liquid Waste Container liquid_waste->package_liquid segregate Segregate from Incompatible Waste Streams package_solid->segregate package_liquid->segregate store Store in Designated Hazardous Waste Accumulation Area segregate->store dispose Arrange for Licensed Hazardous Waste Disposal store->dispose decontaminate Decontaminate Emptied Containers (Triple Rinse) dispose->decontaminate collect_rinsate Collect Rinsate as Hazardous Liquid Waste decontaminate->collect_rinsate dispose_container Dispose of Decontaminated Container as Non-Hazardous Waste decontaminate->dispose_container collect_rinsate->package_liquid

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Procedures

Solid Waste Disposal (Pure Compound and Contaminated Labware)
  • Container Selection: Use a designated, leak-proof, and chemically compatible container for solid hazardous waste. The container must have a secure, tight-fitting lid.

  • Labeling: Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity and the date of accumulation.

  • Waste Collection: Carefully transfer the solid waste into the designated container using a scoop or spatula. Minimize dust generation. Contaminated disposable labware (e.g., weigh boats, gloves, pipette tips) should also be placed in this container.

  • Segregation: Store the container in a designated satellite accumulation area, segregated from incompatible waste streams such as strong acids, bases, and oxidizers.[5]

  • Final Disposal: Once the container is full, arrange for its collection by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

Liquid Waste Disposal (Solutions and Rinsate)
  • Container Selection: Use a designated, leak-proof, and chemically compatible container for liquid hazardous waste. Ensure the container material is compatible with the solvent used.

  • Labeling: Label the container with "Hazardous Waste" and list all chemical constituents, including "this compound" and any solvents, with their approximate concentrations.

  • Waste Collection: Pour liquid waste carefully into the designated container, avoiding splashes.

  • Segregation: Store the liquid waste container in a designated satellite accumulation area, segregated from incompatible waste streams.

  • Final Disposal: When the container is full, arrange for its collection by your institution's EHS office or a licensed hazardous waste disposal contractor.

Decontamination of Empty Containers

Empty containers that have held this compound must be decontaminated before being disposed of as non-hazardous waste.[3]

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone) that can dissolve the compound.

  • Collect Rinsate: Collect all rinsate from the triple-rinsing process and manage it as hazardous liquid waste, as described in section 4.2.

  • Final Rinse: After the solvent rinse, perform a final triple rinse with water.

  • Drying: Allow the container to air dry completely.

  • Disposal: Once decontaminated, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste.

Spill Response

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your laboratory supervisor.

  • Assess the Spill: Determine the extent of the spill and if it is manageable by laboratory personnel. For large or unmanageable spills, contact your institution's EHS office immediately.

  • Don PPE: Wear the appropriate PPE as outlined in section 2.

  • Containment: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid generating dust. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).

  • Cleanup and Decontamination: Place the absorbent material into a sealed, labeled hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can ensure they are in compliance with safety regulations and are protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

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  • Detke, S. J., Karwande, A. D., Ponugoti, S. S., Joshi, S. V., & Kharkar, P. S. (2024). Advancing quinoxaline chemistry: Sustainable and green synthesis using L-arabinose as a catalyst. Synthetic Communications. [Link]

  • International Journal of Innovative Research in Technology. (n.d.). Environmental Benign Synthesis of Quinoxaline by Green Chemistry Protocols: A Review. IJIRT. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Green and Sustainable Synthesis of Novel Quinoxalines from Ethyl Gallate. JOCPR. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Green and Sustainable Synthesis of Novel Quinoxalines from Ethyl Gallate. JOCPR. [Link]

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  • Needle.Tube. (n.d.). Safety Measures for Hazardous Chemicals in Hospital Laboratories: Compliance with OSHA Guidelines and Best Practices. Needle.Tube. [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. OSHA. [Link]

  • Ali, I., & Bhatia, R. (2024). Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives. Current Green Chemistry, 11(1), 37-49. [Link]

  • Lab Manager. (2020, April 1). The OSHA Laboratory Standard. Lab Manager. [Link]

  • PubChem. (n.d.). 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. ResearchGate. [Link]

  • National Institutes of Health. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. The Scientific World Journal. [Link]

  • Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry. [Link]

  • MDPI. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules. [Link]

  • Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. University of Southern California. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. EPA. [Link]

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  • Stericycle. (2021, January 18). EPA Ruling On Hazardous Waste Pharmaceuticals. Stericycle. [Link]

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A Senior Application Scientist's Guide to Handling 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Hazard Assessment: Understanding the Compound

Before any laboratory work commences, a thorough understanding of the specific risks associated with 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is paramount. This compound is a heterocyclic carboxylic acid, and its hazard profile dictates every subsequent safety recommendation. The Globally Harmonized System (GHS) provides a clear classification of its potential dangers.[1]

According to available safety data, this compound presents the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

These classifications are not merely warnings; they are directives. The risk of irritation to the skin, eyes, and respiratory tract informs our selection of barrier protection, while its oral toxicity underscores the need for stringent protocols to prevent ingestion.

Hazard StatementGHS ClassificationImplication for Handling
H302 Acute toxicity, oral (Category 4)Prevention of ingestion via contaminated hands or surfaces is critical.
H315 Skin corrosion/irritation (Category 2)Direct skin contact must be avoided through appropriate gloves and body protection.[1][2]
H319 Serious eye damage/eye irritation (Category 2A)Mandatory use of chemical safety goggles to prevent contact with dust or splashes.[1][2]
H335 Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)Inhalation of the powdered form must be controlled, necessitating respiratory protection or engineering controls.[1]

The Hierarchy of Controls: A Proactive Safety Paradigm

Personal Protective Equipment (PPE) is essential, but it is the last line of defense.[3] A robust safety plan always prioritizes engineering and administrative controls to minimize exposure potential.

cluster_0 Hierarchy of Controls Elimination Elimination (Not applicable) Substitution Substitution (Not applicable) Elimination->Substitution Engineering Engineering Controls (Fume Hood, Ventilated Enclosure) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Labeling) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safer systems over reliance on individual actions.

For this compound, the primary engineering control is to handle the solid material, especially during weighing or transfer, within a chemical fume hood or a ventilated balance enclosure to contain airborne particulates.[2]

Task-Specific PPE Protocols

The selection of PPE is not static; it must be adapted to the specific procedure being performed.[3]

Eye and Face Protection

Due to the H319 classification ("Causes serious eye irritation"), eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-rated chemical splash goggles must be worn at all times when the chemical is handled in any form.[4][5]

  • High-Risk Operations: When handling larger quantities (>25g) of the powder or during procedures with a high risk of splashing (e.g., vigorous mixing), a full-face shield should be worn in addition to chemical splash goggles.[3]

Hand Protection: Glove Selection

The H315 classification ("Causes skin irritation") necessitates robust hand protection.

  • Glove Type: Nitrile gloves are the standard recommendation for incidental contact with solid chemicals and non-aggressive solutions.[4] They provide a suitable barrier against fine powders and potential splashes.

  • Protocol: Always double-glove if there is a risk of a glove breach or when handling the material for extended periods. Inspect gloves for any signs of degradation or puncture before use. Remove and replace gloves immediately if contamination is suspected.

Body Protection

To prevent skin contact from spills or dust, appropriate body protection is required.

  • Lab Coat: A flame-resistant lab coat with long sleeves and a fully fastened front is mandatory.

  • Additional Protection: For tasks involving significant quantities of powder where dust generation is likely, consider using disposable coveralls to protect personal clothing.[6][7]

Respiratory Protection

The H335 classification ("May cause respiratory irritation") is a critical action point, particularly when handling the compound in its powdered form.

  • Primary Control: As stated, always handle the solid inside a certified chemical fume hood or ventilated enclosure.

  • When a Fume Hood is Not Feasible: If engineering controls are insufficient to prevent inhalation of dust, respiratory protection is required. A NIOSH-approved N95 respirator is the minimum requirement for protection against fine particulates.[4][5] For higher-risk scenarios or if irritation is noted, a half-mask or full-face respirator with P100 cartridges should be used.

Operational Plan: Donning, Doffing, and Disposal

Cross-contamination is a primary vector for exposure. A disciplined approach to putting on and taking off PPE is essential.

PPE Donning & Doffing Sequence

cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) d1 1. Lab Coat d2 2. Respirator (If required) d1->d2 d3 3. Goggles / Face Shield d2->d3 d4 4. Gloves (Outer cuff over sleeve) d3->d4 f1 1. Gloves f2 2. Goggles / Face Shield f1->f2 f3 3. Lab Coat f2->f3 f4 4. Respirator (If used) f3->f4

Caption: Follow the sequence diligently to minimize cross-contamination.

Step-by-Step Doffing Protocol:
  • Gloves: Grasp the outside of one glove at the wrist with the other gloved hand. Peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of both in the designated hazardous waste container.

  • Goggles/Face Shield: Handle by the headband or side arms. Avoid touching the front surface. Place in a designated area for decontamination.

  • Lab Coat: Unfasten the coat. Peel it from the shoulders, turning the sleeves inside out as you remove it. Fold it so the contaminated exterior is contained within the fold. Place it in the designated laundry receptacle or disposal bag.

  • Respirator: Remove without touching the front of the mask. Dispose of or decontaminate according to manufacturer and institutional guidelines.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan: Chemical and Contaminated Materials

Improper disposal can lead to significant environmental and health risks.[8]

Chemical Waste
  • Solid Waste: All solid this compound and grossly contaminated items (e.g., weigh boats, contaminated paper towels) must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound must be collected in a designated, labeled hazardous liquid waste container. Do not pour this chemical down the drain.[8]

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name.

Contaminated PPE and Materials
  • Gloves, Wipes, etc.: All disposables that have come into contact with the chemical are considered hazardous waste and must be disposed of in the solid hazardous waste container.

  • Empty Containers: The original chemical container is not empty until it has been triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[8] The rinsate from this cleaning process is considered hazardous waste and must be collected in the designated liquid waste container.[8] Once decontaminated, the container can be disposed of as non-hazardous waste.

Chem Chemical Use Point (Fume Hood) SolidWaste Solid Hazardous Waste (Sealed Container) Chem->SolidWaste Solid Residue LiquidWaste Liquid Hazardous Waste (Sealed Container) Chem->LiquidWaste Solutions PPEWaste Contaminated PPE (Gloves, Wipes) Chem->PPEWaste Rinsate Container Rinsate Chem->Rinsate Triple-Rinse Container PPEWaste->SolidWaste Segregate Rinsate->LiquidWaste Collect

Sources

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